molecular formula C13H15ClN4 B141808 VUF10166 CAS No. 155584-74-0

VUF10166

货号: B141808
CAS 编号: 155584-74-0
分子量: 262.74 g/mol
InChI 键: FFXVTQDGTKEXHF-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

VUF 10166 is an antagonist of the serotonin (5-HT) receptor subtype 5-HT3A (Ki = 0.04 nM). It is selective for 5-HT3A over 5-HT3AB receptors in radioligand binding assays (Ki = 2 nM), as well as α7 nicotinic acetylcholine receptors (nAChRs) at 100 µM. VUF 10166 also acts as a partial agonist at 5-HT3A receptors (EC50 = 5 µM in a patch-clamp assay using Xenopus oocytes expressing the human receptor).>VUF10166 is a novel, potent and competitive antagonist for 5-HT3A receptor with Ki of 0.04 nM, its affinity at 5-HT3AB receptor is significantly lower. This compound shows low activity to 5-HT3AB receptor with Ki of 22 nM. This compound may be used to can distinguish between 5-HT3A and 5-HT3AB receptors. This compound has no activity to α7 nACh receptor. This compound also acts as a partial agonist at 5-HT3A receptors with EC50 of 5.2 μM, which shows that this compound is unlikely to bind in the receptor pore.

属性

IUPAC Name

2-chloro-3-(4-methylpiperazin-1-yl)quinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN4/c1-17-6-8-18(9-7-17)13-12(14)15-10-4-2-3-5-11(10)16-13/h2-5H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFXVTQDGTKEXHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC3=CC=CC=C3N=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60640663
Record name 2-Chloro-3-(4-methylpiperazin-1-yl)quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60640663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155584-74-0
Record name 2-Chloro-3-(4-methylpiperazin-1-yl)quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60640663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

VUF10166: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

VUF10166 is a potent and selective antagonist of the 5-hydroxytryptamine-3A (5-HT3A) receptor, with significantly lower affinity for the 5-HT3AB receptor subtype. Its discovery through fragment-based screening and subsequent characterization have revealed a complex pharmacological profile, including partial agonist activity at higher concentrations. This technical guide provides an in-depth overview of the discovery, synthesis, and detailed experimental protocols used to elucidate the mechanism of action of this compound, serving as a comprehensive resource for researchers in pharmacology and drug development.

Discovery

This compound was identified through a fragment library screening approach aimed at discovering novel ligands for the 5-HT3 receptor. This method involves screening small, low-complexity molecules (fragments) for binding to the target protein. Hits from this initial screen are then optimized and elaborated to produce higher-affinity lead compounds. The quinoxaline scaffold of this compound emerged from such a screening campaign, leading to the synthesis and evaluation of a series of derivatives, culminating in the identification of this compound as a high-affinity ligand.

Synthesis Pathway

The synthesis of this compound, chemically named 2-Chloro-3-(4-methyl-1-piperazinyl)quinoxaline, follows a synthetic route common for quinoxaline derivatives. The core quinoxaline structure is typically formed via the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. For this compound, the synthesis proceeds through the nucleophilic substitution of a dichloroquinoxaline precursor.

A plausible synthetic pathway is as follows:

  • Formation of 2,3-dichloroquinoxaline: The synthesis begins with the reaction of 1,4-dihydroquinoxaline-2,3-dione with a chlorinating agent, such as phosphorus oxychloride (POCl₃), often in the presence of a catalyst like dimethylformamide (DMF). This step converts the dione into the more reactive 2,3-dichloroquinoxaline[1].

  • Nucleophilic substitution: 2,3-dichloroquinoxaline is then reacted with N-methylpiperazine. By controlling the reaction conditions, a monosubstitution can be achieved, where one of the chlorine atoms is displaced by the N-methylpiperazine to yield 2-chloro-3-(4-methylpiperazin-1-yl)quinoxaline (this compound). This reaction is typically carried out in a suitable solvent such as methanol or ethanol[1].

G Synthesis Pathway of this compound cluster_0 Step 1: Dichlorination cluster_1 Step 2: Nucleophilic Substitution A 1,4-Dihydroquinoxaline-2,3-dione B 2,3-Dichloroquinoxaline A->B  POCl3, DMF, reflux D This compound 2-Chloro-3-(4-methyl-1-piperazinyl)quinoxaline B->D  Methanol, reflux C N-Methylpiperazine C->D

A plausible synthesis pathway for this compound.

Mechanism of Action

This compound is a competitive antagonist and partial agonist at the 5-HT3A receptor. It exhibits high affinity for the homomeric 5-HT3A receptor and a significantly lower affinity for the heteromeric 5-HT3AB receptor. This selectivity allows it to be used as a pharmacological tool to distinguish between these two receptor subtypes[2].

5-HT3 Receptor Signaling Pathway

The 5-HT3 receptor is a ligand-gated ion channel. Upon binding of serotonin (5-HT), the channel opens, leading to a rapid influx of cations (primarily Na⁺ and K⁺, with some Ca²⁺ permeability), resulting in neuronal depolarization[3][4]. This excitatory signal is then propagated downstream. In the context of emesis, this signaling occurs in the chemoreceptor trigger zone and the solitary tract nucleus.

G 5-HT3 Receptor Signaling Pathway cluster_0 Ligand Binding and Channel Activation cluster_1 Cellular Response Serotonin Serotonin (5-HT) HT3R Extracellular Transmembrane Intracellular Serotonin->HT3R:f0 Binds Ion_Influx Na+, K+, Ca2+ Influx HT3R:f1->Ion_Influx Opens Channel Depolarization Membrane Depolarization Ion_Influx->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential Neurotransmitter_Release Neurotransmitter Release Action_Potential->Neurotransmitter_Release

Simplified 5-HT3 receptor signaling cascade.
Quantitative Data

The pharmacological properties of this compound have been characterized through various in vitro assays. The key quantitative data are summarized in the table below.

ParameterReceptorValueAssay TypeReference
Ki 5-HT3A0.04 nMRadioligand Binding[2]
Ki 5-HT3AB22 nMRadioligand Binding[2]
IC50 5-HT3AB40 nMElectrophysiology[2]
EC50 5-HT3A5.2 µMElectrophysiology (Partial Agonist)[2]

Experimental Protocols

The characterization of this compound involved several key experimental techniques. The detailed methodologies for these are provided below.

Radioligand Binding Assays

These assays were performed to determine the binding affinity (Ki) of this compound for the 5-HT3A and 5-HT3AB receptors.

  • Cell Culture and Membrane Preparation: Human embryonic kidney (HEK293) cells were stably transfected with human 5-HT3A or 5-HT3A and 5-HT3B subunits. The cells were cultured and harvested, and membrane preparations were created by homogenization and centrifugation.

  • Assay Protocol:

    • Membrane preparations were incubated with the radioligand [³H]granisetron.

    • Increasing concentrations of this compound were added to compete with the radioligand for binding to the receptors.

    • The reaction was incubated to allow binding to reach equilibrium.

    • The bound radioligand was separated from the unbound radioligand by rapid filtration through glass fiber filters.

    • The amount of radioactivity retained on the filters was quantified by liquid scintillation counting.

  • Data Analysis: The data were analyzed using non-linear regression to determine the IC50 value, which was then converted to a Ki value using the Cheng-Prusoff equation.

G Radioligand Binding Assay Workflow Start Start Prepare_Membranes Prepare Receptor-Containing Cell Membranes Start->Prepare_Membranes Incubate Incubate Membranes with [3H]granisetron and this compound Prepare_Membranes->Incubate Filter Separate Bound and Unbound Ligand by Filtration Incubate->Filter Count Quantify Radioactivity Filter->Count Analyze Analyze Data to Determine Ki Count->Analyze End End Analyze->End

Workflow for radioligand binding assays.
Two-Electrode Voltage Clamp Electrophysiology

This technique was used to measure the functional effects of this compound on 5-HT3 receptor activity in Xenopus laevis oocytes.

  • Oocyte Preparation and Injection:

    • Oocytes were harvested from Xenopus laevis and defolliculated.

    • The oocytes were injected with cRNA encoding the human 5-HT3A or 5-HT3A and 5-HT3B subunits.

    • The injected oocytes were incubated to allow for receptor expression.

  • Recording Protocol:

    • An oocyte expressing the 5-HT3 receptors was placed in a recording chamber and impaled with two microelectrodes (one for voltage recording and one for current injection).

    • The membrane potential was clamped at a holding potential (typically -60 mV).

    • 5-HT was applied to the oocyte to elicit an inward current mediated by the 5-HT3 receptors.

    • This compound was then co-applied with 5-HT to measure its inhibitory effect (antagonism) or applied alone to measure any direct activation (agonism).

  • Data Analysis: The concentration-response curves for inhibition (IC50) or activation (EC50) were generated by plotting the response against the concentration of this compound.

Site-Directed Mutagenesis

Site-directed mutagenesis was employed to identify key amino acid residues involved in the binding and action of this compound.

  • Mutagenesis Protocol:

    • A plasmid containing the cDNA for the 5-HT3B subunit was used as a template.

    • Primers containing the desired mutation were used to amplify the entire plasmid via PCR.

    • The parental, non-mutated template DNA was digested using the DpnI enzyme, which specifically cleaves methylated DNA (the template) but not the newly synthesized, unmethylated DNA (the mutant).

    • The mutated plasmid was then transformed into competent E. coli for amplification.

    • The presence of the desired mutation was confirmed by DNA sequencing.

  • Functional Analysis: The mutated receptors were then expressed in oocytes and their functional properties were assessed using two-electrode voltage clamp electrophysiology as described above.

Conclusion

This compound is a valuable pharmacological tool for the study of 5-HT3 receptors. Its discovery through fragment-based screening highlights the power of this approach in identifying novel chemical scaffolds. The detailed characterization of its synthesis and mechanism of action, as outlined in this guide, provides a solid foundation for its use in further research into the physiological and pathological roles of 5-HT3A and 5-HT3AB receptors. The provided experimental protocols offer a practical guide for researchers seeking to replicate or build upon these findings.

References

VUF10166: A Technical Guide to its Chemical Properties, Structure, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VUF10166 is a synthetic chemical compound that has garnered significant interest in the fields of pharmacology and neuroscience due to its potent and selective interaction with specific neurotransmitter receptors. This technical guide provides a comprehensive overview of the chemical properties, structure, and biological activity of this compound, with a focus on its mechanism of action and the experimental methodologies used for its characterization.

Chemical Properties and Structure

This compound, with the IUPAC name 2-chloro-3-(4-methyl-1-piperazinyl)quinoxaline, is a quinoxaline derivative. Its chemical structure and properties are summarized in the tables below.

Identifier Value
IUPAC Name 2-chloro-3-(4-methyl-1-piperazinyl)quinoxaline
CAS Number 155584-74-0
Chemical Formula C13H15ClN4
SMILES CN1CCN(CC1)C2=NC3=CC=CC=C3N=C2Cl
InChI Key FFXVTQDGTKEXHF-UHFFFAOYSA-N
Physicochemical Property Value
Molecular Weight 262.74 g/mol
Exact Mass 262.0985242 u
Physical Appearance Solid
Purity ≥98%
Solubility DMF: 30 mg/ml; DMSO: 30 mg/ml; Ethanol: 10 mg/ml; Water: Insoluble
Storage Store at -20°C

Biological Activity

This compound is a potent antagonist of the serotonin 5-HT3 receptor and also exhibits antagonist activity at the histamine H4 receptor.[1] It displays a notable selectivity for the homomeric 5-HT3A receptor over the heteromeric 5-HT3AB receptor.[2][3] At higher concentrations, this compound can act as a partial agonist at 5-HT3A receptors.[2][3]

Target Receptor Activity Value Assay Type
Human 5-HT3A Receptor Antagonist (Ki)0.04 nMRadioligand Binding Assay
Human 5-HT3AB Receptor Antagonist (Ki)22 nMRadioligand Binding Assay
Human 5-HT3A Receptor Partial Agonist (EC50)5.2 µMPatch-Clamp Assay
Human Histamine H4 Receptor Antagonist (pKi)6.64Radioligand Binding Assay

Signaling Pathways

This compound exerts its biological effects by modulating the signaling pathways of the 5-HT3 and histamine H4 receptors.

The 5-HT3 receptor is a ligand-gated ion channel. Upon binding of an agonist, the channel opens, allowing the influx of cations (Na+, K+, Ca2+), which leads to neuronal depolarization. As an antagonist, this compound blocks this ion influx.

G cluster_membrane Cell Membrane receptor 5-HT3 Receptor (Ligand-gated Ion Channel) ion_channel Ion Channel Opening receptor->ion_channel Activates serotonin Serotonin (Agonist) serotonin->receptor Binds This compound This compound (Antagonist) This compound->receptor Blocks na_k_ca Na+, K+, Ca2+ influx ion_channel->na_k_ca depolarization Neuronal Depolarization na_k_ca->depolarization G cluster_membrane Cell Membrane receptor Histamine H4 Receptor (GPCR) g_protein Gi/o Protein receptor->g_protein Activates g_alpha Gαi/o g_protein->g_alpha g_beta_gamma Gβγ g_protein->g_beta_gamma ac Adenylyl Cyclase camp cAMP ac->camp Converts histamine Histamine (Agonist) histamine->receptor Binds This compound This compound (Antagonist) This compound->receptor Blocks atp ATP atp->ac downstream Downstream Signaling g_alpha->ac Inhibits g_beta_gamma->downstream G reactant1 2,3-Dichloroquinoxaline reaction Nucleophilic Aromatic Substitution reactant1->reaction reactant2 N-Methylpiperazine reactant2->reaction product This compound (2-chloro-3-(4-methyl-1-piperazinyl)quinoxaline) reaction->product

References

VUF10166: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

VUF10166 has been identified as a potent and selective antagonist for the serotonin 5-HT3A receptor, demonstrating significantly lower affinity for the 5-HT3AB receptor subtype. This compound also exhibits partial agonist activity at 5-HT3A receptors at higher concentrations and interacts with the histamine H4 receptor. This technical guide provides a comprehensive overview of the target identification and validation of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows.

Identified Molecular Targets

The primary molecular target of this compound is the human 5-hydroxytryptamine type 3A (5-HT3A) receptor . It displays a high affinity for the homomeric 5-HT3A receptor and a considerably lower affinity for the heteromeric 5-HT3AB receptor, making it a valuable tool for distinguishing between these two subtypes.[1][2]

A secondary target has been identified as the human histamine H4 receptor (H4R) , where this compound acts as an antagonist.[3]

Quantitative Data Summary

The following tables summarize the key in vitro pharmacological data for this compound at its identified targets.

Table 1: Binding Affinity of this compound for 5-HT3 Receptors

Receptor SubtypeLigandAssay TypeCell LineKi (nM)Reference
Human 5-HT3AThis compoundRadioligand Binding ([³H]granisetron)HEK2930.04[1][2]
Human 5-HT3ABThis compoundRadioligand Binding ([³H]granisetron)HEK29322[1][2]

Table 2: Functional Activity of this compound at 5-HT3 Receptors

Receptor SubtypeActivityAssay TypeExpression SystemIC50 (nM)EC50 (µM)RmaxReference
Human 5-HT3AAntagonistTwo-Electrode Voltage ClampXenopus Oocytes---[2]
Human 5-HT3ABAntagonistTwo-Electrode Voltage ClampXenopus Oocytes40--[2]
Human 5-HT3APartial AgonistTwo-Electrode Voltage ClampXenopus Oocytes-5.20.24[1][2]

Note: For the antagonist activity at 5-HT3A receptors, the inhibition and recovery were too slow to determine an accurate IC50 value.[2]

Table 3: Binding Affinity of this compound for Histamine H4 Receptor

ReceptorLigandAssay TypeCell LinepKiKi (nM)Reference
Human H4This compoundRadioligand BindingHEK cells6.64~229[3]

Experimental Protocols

Radioligand Binding Assay for 5-HT3A and 5-HT3AB Receptors

This protocol outlines the methodology used to determine the binding affinity (Ki) of this compound for human 5-HT3A and 5-HT3AB receptors expressed in HEK293 cells.

Materials:

  • HEK293 cells stably expressing human 5-HT3A or 5-HT3AB receptors

  • Cell culture reagents

  • Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • [³H]granisetron (radioligand)

  • This compound (test compound)

  • Non-specific binding determinator (e.g., high concentration of unlabeled granisetron)

  • 96-well plates

  • Scintillation fluid and counter

  • Glass fiber filters

Procedure:

  • Membrane Preparation:

    • Culture HEK293 cells expressing the receptor of interest to a sufficient density.

    • Harvest cells and homogenize in ice-cold membrane preparation buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and debris.

    • Centrifuge the supernatant at high speed to pellet the cell membranes.

    • Wash the membrane pellet with fresh buffer and resuspend to a final protein concentration.

  • Binding Assay:

    • In a 96-well plate, add the following in order:

      • Assay buffer

      • A fixed concentration of [³H]granisetron (typically at or below its Kd).

      • Varying concentrations of this compound for competition binding, buffer for total binding, or a high concentration of unlabeled granisetron for non-specific binding.

      • Cell membrane preparation.

    • Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

    • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation fluid, and quantify the bound radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Determine the IC50 value of this compound from the competition binding curve using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes

This protocol describes the functional characterization of this compound's antagonist and partial agonist activities at 5-HT3 receptors expressed in Xenopus laevis oocytes.

Materials:

  • Xenopus laevis oocytes

  • cRNA encoding human 5-HT3A or 5-HT3A and 5-HT3B subunits

  • Collagenase solution

  • Barth's solution (oocyte incubation medium)

  • Recording solution (e.g., ND96)

  • Serotonin (5-HT)

  • This compound

  • Two-electrode voltage clamp setup (amplifier, electrodes, perfusion system)

Procedure:

  • Oocyte Preparation:

    • Harvest stage V-VI oocytes from a female Xenopus laevis.

    • Treat oocytes with collagenase to remove the follicular layer.

    • Inject oocytes with cRNA for the desired 5-HT3 receptor subunits.

    • Incubate the injected oocytes for 2-7 days at 18°C to allow for receptor expression.

  • Electrophysiological Recording:

    • Place an oocyte in the recording chamber and perfuse with recording solution.

    • Impale the oocyte with two microelectrodes (one for voltage sensing, one for current injection).

    • Clamp the oocyte membrane potential at a holding potential (e.g., -60 mV).

    • Establish a stable baseline current.

  • Antagonist Activity:

    • Apply a concentration of 5-HT that elicits a submaximal response (e.g., EC50) to obtain a control current.

    • Co-apply or pre-apply varying concentrations of this compound with the same concentration of 5-HT.

    • Measure the inhibition of the 5-HT-induced current by this compound.

    • Construct a concentration-inhibition curve to determine the IC50 value.

  • Partial Agonist Activity:

    • Apply increasing concentrations of this compound alone to the oocyte.

    • Record any elicited inward currents.

    • Construct a concentration-response curve to determine the EC50 and Rmax values relative to a maximal 5-HT response.

Visualizations

Signaling Pathway of 5-HT3 Receptor

5-HT3_Receptor_Signaling cluster_membrane Cell Membrane 5HT3R 5-HT3 Receptor Ion_Influx Cation Influx (Na+, K+, Ca2+) 5HT3R->Ion_Influx Channel Opening Serotonin Serotonin (5-HT) This compound (Partial Agonist) Serotonin->5HT3R Binds to orthosteric site VUF10166_ant This compound (Antagonist) VUF10166_ant->5HT3R Blocks orthosteric site Depolarization Membrane Depolarization Ion_Influx->Depolarization Neuronal_Excitation Neuronal Excitation Depolarization->Neuronal_Excitation

Caption: Signaling pathway of the 5-HT3 receptor.

Radioligand Binding Assay Workflow

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_separation Separation cluster_quant Quantification & Analysis Membranes Prepare Receptor Membranes Incubation Incubate Membranes, Radioligand & Compound Membranes->Incubation Ligands Prepare Radioligand & Test Compound Ligands->Incubation Filtration Filter to Separate Bound & Free Ligand Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Data Analysis (IC50, Ki) Counting->Analysis

Caption: Workflow for a radioligand binding assay.

Two-Electrode Voltage Clamp Experimental Logic

TEVC_Logic Oocyte_Prep Prepare & Inject Xenopus Oocytes Receptor_Exp Receptor Expression (2-7 days) Oocyte_Prep->Receptor_Exp TEVC_Setup Mount Oocyte in TEVC Setup Receptor_Exp->TEVC_Setup Baseline Establish Stable Baseline Current TEVC_Setup->Baseline Drug_App Apply Agonist +/- This compound Baseline->Drug_App Record_Current Record Changes in Membrane Current Drug_App->Record_Current Data_Analysis Analyze Data (IC50 / EC50) Record_Current->Data_Analysis

Caption: Logical workflow for TEVC experiments.

References

An In-depth Technical Guide to the Early In Vitro Studies of VUF10166

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early in vitro studies of VUF10166, a potent and selective ligand for the 5-hydroxytryptamine type 3 (5-HT3) receptor. This document collates key quantitative data, details experimental methodologies, and visualizes the relevant biological pathways and workflows to support further research and development.

Core Data Presentation

The following tables summarize the key quantitative pharmacological data for this compound from early in vitro studies.

Table 1: Binding Affinity of this compound at Human 5-HT3 Receptors

Receptor SubtypeRadioligandKᵢ (nM)Cell LineReference
5-HT3A[³H]granisetron0.04HEK cells[1]
5-HT3AB[³H]granisetron22HEK cells[1][2]

Table 2: Functional Activity of this compound at Human 5-HT3 Receptors

Receptor SubtypeAssay TypeParameterValueNotesReference
5-HT3AElectrophysiologyAntagonist IC₅₀Not determinedInhibition and recovery were too slow for accurate determination.[1]
5-HT3ABElectrophysiologyAntagonist IC₅₀40 nMInhibition of 5-HT-induced responses.[1]
5-HT3AElectrophysiologyPartial Agonist EC₅₀5.2 µMElicited a partial response at higher concentrations.[1][2]

Table 3: Other Reported In Vitro Activities of this compound

TargetActivitypKᵢCell LineReference
Histamine H4 ReceptorAntagonist6.64HEK cells[3]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on the available literature and are intended to serve as a guide for reproducing and building upon these early studies.

Radioligand Binding Assays

These assays were crucial in determining the binding affinity (Kᵢ) of this compound for the 5-HT3A and 5-HT3AB receptors. The protocol is based on the displacement of a radiolabeled antagonist, [³H]granisetron.

Objective: To determine the binding affinity of this compound for human 5-HT3A and 5-HT3AB receptors.

Materials:

  • HEK cells stably expressing human 5-HT3A or 5-HT3AB receptors.

  • Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • [³H]granisetron (radioligand).

  • This compound (unlabeled competitor).

  • Non-specific binding control (e.g., high concentration of a known 5-HT3 antagonist like ondansetron).

  • Scintillation fluid.

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation counter.

Protocol:

  • Membrane Preparation:

    • Culture HEK cells expressing the receptor of interest.

    • Harvest the cells and homogenize them in ice-cold membrane preparation buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed to pellet the cell membranes.

    • Wash the membrane pellet and resuspend it in the assay buffer.

    • Determine the protein concentration of the membrane preparation.

  • Binding Assay:

    • In a multi-well plate, add a constant amount of the membrane preparation to each well.

    • Add a fixed concentration of [³H]granisetron to each well.

    • Add varying concentrations of this compound to the wells for the competition curve.

    • For total binding, add only the radioligand and membrane preparation.

    • For non-specific binding, add the radioligand, membrane preparation, and a high concentration of a non-radiolabeled 5-HT3 antagonist.

    • Incubate the plates at a controlled temperature for a sufficient time to reach equilibrium.

  • Filtration and Counting:

    • Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus.

    • Wash the filters with ice-cold buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation fluid, and allow them to equilibrate.

    • Measure the radioactivity in each vial using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the log concentration of this compound.

    • Fit the data to a one-site competition model to determine the IC₅₀ value.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Two-Electrode Voltage Clamp Electrophysiology

This technique was employed to characterize the functional activity of this compound as both an antagonist and a partial agonist at 5-HT3 receptors expressed in Xenopus laevis oocytes.

Objective: To measure the effect of this compound on 5-HT-induced currents in oocytes expressing human 5-HT3A or 5-HT3AB receptors.

Materials:

  • Xenopus laevis oocytes.

  • cRNA for human 5-HT3A and 5-HT3B subunits.

  • Oocyte injection setup.

  • Two-electrode voltage clamp amplifier and data acquisition system.

  • Perfusion system.

  • Recording chamber.

  • Oocyte Ringer's solution (OR2).

  • Serotonin (5-HT) solutions.

  • This compound solutions.

Protocol:

  • Oocyte Preparation and Injection:

    • Harvest and defolliculate Xenopus laevis oocytes.

    • Inject the oocytes with cRNA encoding the desired 5-HT3 receptor subunits (5-HT3A alone for homomeric receptors, or 5-HT3A and 5-HT3B for heteromeric receptors).

    • Incubate the injected oocytes for 2-5 days to allow for receptor expression.

  • Electrophysiological Recording:

    • Place an oocyte in the recording chamber and perfuse with OR2 solution.

    • Impale the oocyte with two microelectrodes (one for voltage clamping and one for current recording) filled with KCl.

    • Clamp the oocyte membrane potential at a holding potential of -60 mV.

  • Antagonist Activity Measurement:

    • Establish a baseline current by perfusing with OR2 solution.

    • Apply a saturating concentration of 5-HT to elicit a maximal current response.

    • Wash out the 5-HT and allow the current to return to baseline.

    • Pre-incubate the oocyte with a specific concentration of this compound for a defined period.

    • Co-apply 5-HT and this compound and measure the resulting current.

    • Repeat this process for a range of this compound concentrations to generate a concentration-response curve for inhibition.

    • Calculate the IC₅₀ value from this curve.

  • Partial Agonist Activity Measurement:

    • Establish a baseline current.

    • Apply increasing concentrations of this compound alone to the oocyte and measure any elicited current.

    • Generate a concentration-response curve for this compound-induced activation.

    • Calculate the EC₅₀ and the maximal response relative to the 5-HT-induced maximal response.

  • Data Analysis:

    • Analyze the current traces using appropriate software.

    • Normalize the responses to the maximal 5-HT response.

    • Fit the concentration-response data to the Hill equation to determine IC₅₀ or EC₅₀ values.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the key signaling pathways and experimental workflows related to the in vitro studies of this compound.

VUF10166_Antagonist_Action cluster_receptor 5-HT3 Receptor (Ligand-Gated Ion Channel) cluster_signaling Cellular Response receptor 5-HT3 Receptor ion_channel Cation Channel (Na+, K+, Ca2+) receptor->ion_channel Gating depolarization Membrane Depolarization receptor->depolarization Leads to ca_influx Ca2+ Influx depolarization->ca_influx Causes downstream Downstream Signaling (e.g., CaMKII, ERK) ca_influx->downstream serotonin Serotonin (5-HT) (Agonist) serotonin->receptor Binds and Activates This compound This compound (Antagonist) This compound->receptor Binds and Blocks block->depolarization Inhibits

Caption: Antagonistic action of this compound at the 5-HT3 receptor signaling pathway.

VUF10166_Partial_Agonist_Action cluster_receptor 5-HT3A Receptor cluster_response Cellular Response receptor 5-HT3A Receptor ion_channel Cation Channel receptor->ion_channel Gating submaximal_depolarization Submaximal Depolarization receptor->submaximal_depolarization Leads to vuf10166_high This compound (High Concentration) vuf10166_high->receptor Binds and Partially Activates serotonin Serotonin (5-HT) (Full Agonist)

Caption: Partial agonist activity of this compound at the 5-HT3A receptor.

Radioligand_Binding_Workflow start Start: Prepare Cell Membranes with 5-HT3 Receptors incubation Incubate Membranes with: 1. [3H]granisetron (Radioligand) 2. This compound (Competitor) start->incubation filtration Rapid Filtration to Separate Bound and Free Radioligand incubation->filtration counting Scintillation Counting to Measure Bound Radioactivity filtration->counting analysis Data Analysis: - Determine IC50 - Calculate Ki counting->analysis end End: Determine Binding Affinity analysis->end

Caption: Experimental workflow for the radioligand binding assay.

Electrophysiology_Workflow start Start: Express 5-HT3 Receptors in Xenopus Oocytes voltage_clamp Perform Two-Electrode Voltage Clamp start->voltage_clamp apply_5ht Apply 5-HT to Elicit Maximal Current voltage_clamp->apply_5ht apply_this compound Apply this compound +/- 5-HT apply_5ht->apply_this compound Washout & Pre-incubation record_current Record Changes in Membrane Current apply_this compound->record_current analysis Data Analysis: - Determine IC50 (Antagonism) - Determine EC50 (Partial Agonism) record_current->analysis end End: Characterize Functional Activity analysis->end

Caption: Experimental workflow for electrophysiological characterization.

References

VUF10166: A Technical Guide to its Biological Function and Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

VUF10166 is a potent and selective quinoxaline derivative that exhibits a complex pharmacological profile, primarily targeting the 5-hydroxytryptamine-3 (5-HT3) receptor. It acts as a high-affinity antagonist at the homomeric 5-HT3A receptor subtype and also interacts with the heteromeric 5-HT3AB receptor, albeit with lower affinity.[1] Notably, at higher concentrations, this compound displays partial agonist activity at 5-HT3A receptors.[1][2][3] Furthermore, this compound has been identified as an antagonist of the histamine H4 receptor.[2] This dual activity on both a ligand-gated ion channel and a G-protein coupled receptor makes this compound a valuable tool for dissecting the physiological and pathological roles of these receptors and a potential lead compound for therapeutic development. This technical guide provides a comprehensive overview of the biological function and activity of this compound, including its quantitative pharmacological data, detailed experimental protocols for its characterization, and visualizations of its associated signaling pathways and experimental workflows.

Core Biological Activity and Function

This compound is a synthetic compound that primarily modulates the activity of the 5-HT3 receptor, a ligand-gated ion channel.[4] Upon binding of the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT), the 5-HT3 receptor channel opens, allowing the influx of cations such as Na+, K+, and Ca2+, leading to rapid neuronal depolarization and excitation.[4] this compound's primary mode of action is the blockade of this channel, thereby acting as an antagonist.

Its interaction with the 5-HT3 receptor is subtype-specific. It demonstrates high affinity for the homomeric 5-HT3A receptor and a lower affinity for the heteromeric 5-HT3AB receptor.[1] This differential affinity provides a tool to distinguish the functional roles of these two major 5-HT3 receptor subtypes in the central and peripheral nervous systems.

An intriguing aspect of this compound's pharmacology is its partial agonism at the 5-HT3A receptor at micromolar concentrations.[1][2][3] This suggests a complex interaction with the receptor, where it can both block the effects of the endogenous ligand and weakly activate the receptor itself.

In addition to its effects on the 5-HT3 receptor, this compound also functions as an antagonist at the histamine H4 receptor, a G-protein coupled receptor (GPCR) primarily expressed on immune cells.[2] This off-target activity is an important consideration in experimental design and interpretation of results.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data describing the biological activity of this compound.

Table 1: this compound Activity at 5-HT3 Receptors

ParameterReceptor SubtypeValueCell Line/SystemReference
Ki Human 5-HT3A0.04 nMHEK cells[1][3][5]
Ki Human 5-HT3AB22 nMHEK cells[1][3]
IC50 Human 5-HT3ANot determined (slow inhibition)Oocytes[1]
IC50 Human 5-HT3AB40 nMOocytes[1]
EC50 (Partial Agonist) Human 5-HT3A5.2 µMOocytes[1][2][3]

Table 2: this compound Activity at Histamine H4 Receptor

ParameterReceptorValueCell LineReference
pKi Histamine H46.64HEK cells[2]

Signaling Pathways

This compound Interaction with the 5-HT3 Receptor Signaling Pathway

The 5-HT3 receptor is a ligand-gated ion channel. Its activation by serotonin leads to a rapid influx of cations, causing depolarization of the cell membrane. As an antagonist, this compound blocks this ion flow. At higher concentrations, its partial agonist activity leads to a sub-maximal opening of the channel.

VUF10166_5HT3_Signaling cluster_membrane Cell Membrane receptor 5-HT3 Receptor (Ligand-Gated Ion Channel) channel Cation Channel (Na+, K+, Ca2+) receptor->channel opens blocked_depolarization Blocked Depolarization receptor->blocked_depolarization No Cation Influx weak_depolarization Weak Depolarization receptor->weak_depolarization Limited Cation Influx depolarization Neuronal Depolarization & Excitation channel->depolarization Cation Influx serotonin Serotonin (5-HT) serotonin->receptor binds & activates vuf10166_ant This compound (Antagonist) vuf10166_ant->receptor binds & blocks vuf10166_pag This compound (Partial Agonist, High Conc.) vuf10166_pag->receptor binds & weakly activates

Caption: this compound's dual action on the 5-HT3 receptor signaling pathway.

This compound Interaction with the Histamine H4 Receptor Signaling Pathway

The histamine H4 receptor is a Gi/o-coupled GPCR. Its activation by histamine inhibits adenylyl cyclase, leading to decreased intracellular cAMP levels. As an antagonist, this compound prevents this signaling cascade.

VUF10166_H4_Signaling cluster_membrane Cell Membrane h4r Histamine H4 Receptor (GPCR) gi_protein Gi/o Protein h4r->gi_protein activates normal_camp Normal cAMP Production h4r->normal_camp No Inhibition of AC ac Adenylyl Cyclase gi_protein->ac inhibits reduced_camp Reduced cAMP Production gi_protein->reduced_camp camp cAMP Production ac->camp histamine Histamine histamine->h4r binds & activates This compound This compound (Antagonist) This compound->h4r binds & blocks

Caption: this compound antagonism of the histamine H4 receptor signaling pathway.

Experimental Protocols

Radioligand Binding Assay for 5-HT3 Receptor Affinity (Ki) Determination

This protocol outlines the determination of this compound's binding affinity for 5-HT3A and 5-HT3AB receptors using a competitive radioligand binding assay with [3H]granisetron.

Materials:

  • Membranes from HEK cells expressing human 5-HT3A or 5-HT3AB receptors.

  • [3H]granisetron (radioligand).

  • This compound (test compound).

  • Unlabeled granisetron (for non-specific binding).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • 96-well plates.

  • Scintillation counter and fluid.

Procedure:

  • Reaction Mixture Preparation: In each well of a 96-well plate, combine:

    • Cell membranes (final concentration dependent on receptor expression levels).

    • [3H]granisetron (at a concentration close to its Kd).

    • Varying concentrations of this compound.

    • For non-specific binding control wells, add a high concentration of unlabeled granisetron instead of this compound.

    • Assay buffer to the final volume.

  • Incubation: Incubate the plates at room temperature for a specified time (e.g., 60 minutes) to reach binding equilibrium.

  • Separation: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value (concentration of this compound that inhibits 50% of specific [3H]granisetron binding) using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of [3H]granisetron and Kd is its dissociation constant.

Radioligand_Binding_Workflow start Start prep Prepare Reaction Mixture: - Cell Membranes - [3H]granisetron - this compound (varying conc.) start->prep incubate Incubate at Room Temperature prep->incubate filter Separate Bound & Free Ligand (Filtration) incubate->filter quantify Quantify Radioactivity (Scintillation Counting) filter->quantify analyze Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki quantify->analyze end End analyze->end

Caption: Workflow for the 5-HT3 receptor radioligand binding assay.

Two-Electrode Voltage-Clamp Electrophysiology in Xenopus Oocytes for Functional Activity (IC50/EC50) Determination

This protocol describes the functional characterization of this compound's antagonist and partial agonist activity at 5-HT3 receptors expressed in Xenopus laevis oocytes.

Materials:

  • Xenopus laevis oocytes.

  • cRNA encoding human 5-HT3A or 5-HT3AB receptor subunits.

  • Two-electrode voltage-clamp setup.

  • Perfusion system.

  • Recording solution (e.g., Oocyte Ringer's solution).

  • Serotonin (agonist).

  • This compound (test compound).

Procedure:

  • Oocyte Preparation and Receptor Expression:

    • Harvest and defolliculate Xenopus oocytes.

    • Inject oocytes with cRNA for the desired 5-HT3 receptor subunits.

    • Incubate oocytes for 2-5 days to allow for receptor expression.

  • Electrophysiological Recording:

    • Place an oocyte in the recording chamber and perfuse with recording solution.

    • Impale the oocyte with two microelectrodes (voltage and current).

    • Clamp the oocyte membrane potential at a holding potential (e.g., -60 mV).

  • Antagonist Activity (IC50 Determination):

    • Apply a brief pulse of a fixed concentration of serotonin (e.g., EC50 concentration) to elicit a baseline inward current.

    • After washout and return to baseline, perfuse the oocyte with varying concentrations of this compound for a set pre-incubation period.

    • Co-apply serotonin and this compound and record the peak inward current.

    • Calculate the percentage inhibition of the serotonin-induced current by this compound.

    • Plot the percentage inhibition against the logarithm of the this compound concentration and fit the data to determine the IC50.

  • Partial Agonist Activity (EC50 Determination):

    • Apply increasing concentrations of this compound alone and record any elicited inward current.

    • Plot the current amplitude against the logarithm of the this compound concentration and fit the data to determine the EC50 for its partial agonist effect.

Electrophysiology_Workflow cluster_antagonist Antagonist Assay cluster_agonist Partial Agonist Assay start Start prep_oocyte Prepare Xenopus Oocytes & Inject 5-HT3 Receptor cRNA start->prep_oocyte incubate_oocyte Incubate Oocytes (2-5 days) prep_oocyte->incubate_oocyte setup_recording Set up Two-Electrode Voltage-Clamp incubate_oocyte->setup_recording record_baseline Record Baseline Current setup_recording->record_baseline apply_agonist Apply Serotonin record_baseline->apply_agonist apply_vuf Apply this compound (increasing conc.) record_baseline->apply_vuf preincubate_vuf Pre-incubate with this compound apply_agonist->preincubate_vuf coapply Co-apply Serotonin & this compound preincubate_vuf->coapply analyze_inhibition Analyze % Inhibition & Determine IC50 coapply->analyze_inhibition end End analyze_inhibition->end record_current Record Elicited Current apply_vuf->record_current analyze_activation Analyze Activation & Determine EC50 record_current->analyze_activation analyze_activation->end

Caption: Workflow for electrophysiological characterization of this compound.

Conclusion

This compound is a multifaceted pharmacological tool with a well-defined profile at 5-HT3 and histamine H4 receptors. Its high affinity and subtype selectivity for 5-HT3 receptors, coupled with its concentration-dependent dual antagonist/partial agonist activity, make it particularly valuable for probing the structure-function relationships of these ion channels. The detailed quantitative data and experimental protocols provided in this guide are intended to facilitate its effective use in research and drug development, enabling a deeper understanding of the physiological and pathological processes modulated by these important receptor systems. Further in vivo studies are warranted to fully elucidate the therapeutic potential of this compound and its analogs.

References

VUF10166: A Technical Whitepaper on a Differentiating 5-HT3 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the preliminary research findings on VUF10166, a potent antagonist of the 5-HT3 receptor with distinct affinities for different subunit compositions. The information presented herein is intended to serve as a technical guide for researchers and professionals involved in drug discovery and development, offering a consolidated resource on the pharmacological properties, experimental methodologies, and signaling pathways associated with this compound.

Core Findings and Quantitative Data

This compound has been identified as a high-affinity antagonist for the human 5-HT3A receptor and exhibits a lower affinity for the 5-HT3AB receptor subtype. This differential binding provides a valuable tool for distinguishing between these two receptor types in research settings. Furthermore, at higher concentrations, this compound demonstrates partial agonist activity at 5-HT3A receptors. The compound has also been reported to act as a histamine H4 receptor antagonist. The key quantitative parameters defining the pharmacological profile of this compound are summarized in the table below.

Parameter Receptor Subtype Value Assay Type Reference
Ki 5-HT3A0.04 nMRadioligand Binding ([³H]granisetron displacement)
Ki 5-HT3AB22 nMRadioligand Binding ([³H]granisetron displacement)
IC50 5-HT3AB40 nMElectrophysiology (inhibition of 5-HT response)
EC50 5-HT3A (Partial Agonist)5.2 µMElectrophysiology
pKi Histamine H46.64Not Specified

Signaling Pathways and Mechanisms of Action

The 5-HT3 receptor is a ligand-gated ion channel, and its activation by serotonin leads to the rapid influx of cations, primarily Na+ and Ca2+, resulting in neuronal depolarization. The signaling cascade initiated by 5-HT3A receptor activation is depicted in the diagram below. This compound, as a competitive antagonist, is proposed to bind to the orthosteric binding site on the 5-HT3A receptor, thereby preventing serotonin from binding and activating the channel. In the case of the 5-HT3AB receptor, it is suggested that this compound binds to both the conventional A+A- site and a secondary A+B- modulatory site.

G cluster_membrane Cell Membrane 5HT3A_Receptor 5-HT3A Receptor Channel_Opening Ion Channel Opening 5HT3A_Receptor->Channel_Opening Activates Serotonin Serotonin (5-HT) Serotonin->5HT3A_Receptor Binds to This compound This compound (Antagonist) This compound->5HT3A_Receptor Blocks Cation_Influx Na+ / Ca2+ Influx Channel_Opening->Cation_Influx Depolarization Neuronal Depolarization Cation_Influx->Depolarization Ca_Signaling Downstream Ca2+ Signaling Cation_Influx->Ca_Signaling CaMKII CaMKII Activation Ca_Signaling->CaMKII ERK_Signaling ERK Signaling CaMKII->ERK_Signaling

5-HT3A Receptor Signaling Pathway

Experimental Protocols

The following are representative protocols for the key experiments used to characterize this compound. While the core data for this compound is derived from the study by Thompson et al. (2012), the specific, detailed methodologies from that publication were not available. Therefore, these protocols are based on established, standard procedures for similar assays.

Radioligand Binding Assay (Competitive)

This protocol outlines a typical workflow for a competitive radioligand binding assay to determine the binding affinity (Ki) of a test compound like this compound.

G cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Prepare_Membranes Prepare cell membranes expressing 5-HT3 receptors Incubate Incubate membranes, radioligand, and this compound at varying concentrations Prepare_Membranes->Incubate Prepare_Radioligand Prepare [3H]granisetron (radioligand) solution Prepare_Radioligand->Incubate Prepare_this compound Prepare serial dilutions of this compound Prepare_this compound->Incubate Filter Rapid filtration to separate bound and free radioligand Incubate->Filter Wash Wash filters to remove non-specific binding Filter->Wash Scintillation_Counting Quantify bound radioactivity using scintillation counting Wash->Scintillation_Counting Data_Analysis Analyze data to determine IC50 and calculate Ki Scintillation_Counting->Data_Analysis

Workflow for a Competitive Radioligand Binding Assay

Detailed Methodology:

  • Cell Culture and Membrane Preparation:

    • Human Embryonic Kidney (HEK293) cells stably expressing either human 5-HT3A or 5-HT3AB receptors are cultured under standard conditions.

    • Cells are harvested, and a crude membrane preparation is obtained by homogenization in a suitable buffer (e.g., Tris-HCl) followed by centrifugation to pellet the membranes. The final pellet is resuspended in the assay buffer.

  • Binding Assay:

    • The assay is typically performed in a 96-well plate format.

    • To each well, the following are added in order: assay buffer, the cell membrane preparation, a fixed concentration of the radioligand (e.g., [³H]granisetron), and varying concentrations of the unlabeled test compound (this compound).

    • Non-specific binding is determined in the presence of a high concentration of a known 5-HT3 receptor antagonist (e.g., granisetron).

    • The plates are incubated at a controlled temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

  • Filtration and Detection:

    • Following incubation, the contents of each well are rapidly filtered through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

    • The filters are washed multiple times with ice-cold assay buffer to minimize non-specific binding.

    • The filters are then dried, and a scintillation cocktail is added. The radioactivity retained on the filters is quantified using a scintillation counter.

  • Data Analysis:

    • The raw data (counts per minute) are used to calculate the percentage of specific binding at each concentration of the test compound.

    • The data are then fitted to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Two-Electrode Voltage Clamp Electrophysiology

This protocol describes a standard method for functionally characterizing the effects of compounds like this compound on ligand-gated ion channels expressed in Xenopus oocytes.

Detailed Methodology:

  • Oocyte Preparation and Receptor Expression:

    • Oocytes are surgically removed from a female Xenopus laevis frog and defolliculated.

    • The oocytes are injected with cRNA encoding the human 5-HT3A or 5-HT3A and 5-HT3B subunits.

    • The injected oocytes are incubated for 2-5 days to allow for receptor expression on the cell surface.

  • Electrophysiological Recording:

    • An oocyte is placed in a recording chamber and continuously perfused with a standard saline solution (e.g., Barth's solution).

    • The oocyte is impaled with two microelectrodes filled with a high concentration of KCl (e.g., 3 M), which serve as the voltage-sensing and current-passing electrodes.

    • The oocyte membrane potential is clamped at a holding potential (e.g., -60 mV) using a two-electrode voltage clamp amplifier.

  • Compound Application and Data Acquisition:

    • The agonist (e.g., 5-HT) is applied to the oocyte via the perfusion system to elicit an inward current, which is recorded by the amplifier.

    • To determine the antagonist effect of this compound, the oocyte is pre-incubated with varying concentrations of this compound for a set period before co-application with the agonist. The inhibition of the agonist-induced current is measured.

    • To determine the agonist effect of this compound, the compound is applied alone at various concentrations, and any elicited current is recorded.

    • Data are acquired and digitized using appropriate software for subsequent analysis.

  • Data Analysis:

    • For antagonist activity, the percentage of inhibition of the agonist response is calculated for each concentration of this compound. The data are then fitted to a dose-response curve to determine the IC50 value.

    • For agonist activity, the peak current amplitude at each concentration of this compound is measured and normalized to the maximal response elicited by the full agonist (5-HT). The data are then fitted to a dose-response curve to determine the EC50 and Emax values.

Conclusion

The preliminary research on this compound highlights its potential as a valuable pharmacological tool for the differential study of 5-HT3A and 5-HT3AB receptors. Its high affinity and subtype selectivity, coupled with its partial agonist activity at 5-HT3A receptors, provide a unique profile for investigating the physiological and pathological roles of these receptor subtypes. The detailed experimental protocols and signaling pathway information provided in this whitepaper offer a foundation for further research and development efforts centered on this and similar compounds.

VUF10166: A Technical Guide to its Pharmacological Profile and Safety Considerations

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

VUF10166 is a potent and highly selective antagonist of the 5-hydroxytryptamine type 3A (5-HT3A) receptor, with significantly lower affinity for the 5-HT3AB receptor subtype. Its distinct pharmacological profile makes it a valuable research tool for differentiating between these two receptor types. This technical guide provides a comprehensive overview of the currently available data on this compound, focusing on its mechanism of action, pharmacological properties, and what is known about its safety and toxicity. Due to a lack of publicly available, formal safety and toxicity studies on this compound, this guide also discusses the general safety profile of the 5-HT3 receptor antagonist class of drugs to provide a contextual framework for potential safety considerations.

Introduction

This compound, chemically known as 2-Chloro-3-(4-methyl-1-piperazinyl)quinoxaline, is a small molecule compound that has been identified as a high-affinity antagonist for the homomeric 5-HT3A receptor. The 5-HT3 receptor is a ligand-gated ion channel, and its antagonists are clinically used primarily for their antiemetic properties, particularly in the management of chemotherapy-induced and postoperative nausea and vomiting. This compound's high selectivity for the 5-HT3A subtype over the heteromeric 5-HT3AB subtype provides a unique tool for researchers to investigate the specific physiological roles of these different receptor assemblies.

Pharmacological Profile

The primary mechanism of action of this compound is the competitive antagonism of serotonin at the 5-HT3A receptor. However, at higher concentrations, it also exhibits partial agonist activity at this receptor. Its interaction with the 5-HT3AB receptor is more complex, suggesting a potential allosteric modulatory site.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data describing the interaction of this compound with 5-HT3 receptors.

Parameter Receptor Subtype Value Reference(s)
Ki (nM) 5-HT3A0.04[1][2]
5-HT3AB22[1][2]
IC50 (nM) 5-HT3AB40[1]
EC50 (µM) 5-HT3A (Partial Agonist)5.2[1][2]

Table 1: Binding Affinity and Functional Potency of this compound at Human 5-HT3 Receptors.

Receptor Target Activity Value Reference(s)
α7 nACh ReceptorNo activity-[1]
Histamine H4 ReceptorAntagonistpKi = 6.64[3]

Table 2: Activity of this compound at Other Receptors.

Mechanism of Action Signaling Pathway

This compound interacts with the 5-HT3 receptor at the orthosteric binding site, where it competes with the endogenous ligand serotonin. At 5-HT3A receptors, it acts as a potent antagonist at low nanomolar concentrations. At the heteromeric 5-HT3AB receptor, its lower affinity and complex interaction suggest the presence of an additional modulatory binding site.

VUF10166_Mechanism cluster_5HT3A 5-HT3A Receptor (Homomeric) cluster_5HT3AB 5-HT3AB Receptor (Heteromeric) Serotonin_A Serotonin Receptor_A 5-HT3A Receptor Serotonin_A->Receptor_A Binds VUF10166_A This compound (Low Conc.) VUF10166_A->Receptor_A Antagonizes (Ki = 0.04 nM) Channel_Closed_A Ion Channel (Closed) Receptor_A->Channel_Closed_A Inhibits Channel_Open_A Ion Channel (Open) Receptor_A->Channel_Open_A Activates Partial_Signal_A Partial Cation Influx (Partial Agonism) Receptor_A->Partial_Signal_A No_Signal_A No Depolarization Channel_Closed_A->No_Signal_A Signal_A Cation Influx (Na+, K+, Ca2+) Depolarization Channel_Open_A->Signal_A VUF10166_Agonist This compound (High Conc.) VUF10166_Agonist->Receptor_A Partially Activates (EC50 = 5.2 µM) Serotonin_B Serotonin Receptor_B 5-HT3AB Receptor Serotonin_B->Receptor_B Binds VUF10166_B This compound VUF10166_B->Receptor_B Antagonizes (Ki = 22 nM) Channel_Closed_B Ion Channel (Closed) Receptor_B->Channel_Closed_B Inhibits Channel_Open_B Ion Channel (Open) Receptor_B->Channel_Open_B Activates No_Signal_B No Depolarization Channel_Closed_B->No_Signal_B Signal_B Cation Influx Depolarization Channel_Open_B->Signal_B

Figure 1: Proposed mechanism of action of this compound at 5-HT3A and 5-HT3AB receptors.

Safety and Toxicity Profile

As of the date of this document, there is a notable absence of publicly available safety and toxicity data for this compound. Standard preclinical safety assessments, such as in vitro cytotoxicity, genotoxicity, and in vivo acute and chronic toxicity studies, have not been reported in the scientific literature. Therefore, a formal safety profile for this compound cannot be established.

Class-Related Safety Profile: 5-HT3 Receptor Antagonists

To provide a context for potential safety considerations, this section summarizes the known safety and toxicity profile of the broader class of 5-HT3 receptor antagonists, which includes clinically approved drugs such as ondansetron, granisetron, and palonosetron. It is crucial to note that these are class effects and may not be directly applicable to this compound.

Common Adverse Effects:

  • Central Nervous System (CNS): Headache is the most commonly reported side effect. Dizziness, drowsiness, and fatigue can also occur[4][5][6].

  • Gastrointestinal: Constipation or diarrhea are frequently observed[2][4][7].

  • General: Malaise and weakness have been reported[4][8][9].

Serious Adverse Effects:

  • Cardiovascular: A known risk associated with this class is the prolongation of the QT interval on the electrocardiogram (ECG), which can increase the risk of serious cardiac arrhythmias like Torsade de Pointes[3][10][11][12][13]. This effect is dose-dependent and more pronounced with certain agents (e.g., ondansetron)[12][13].

  • Serotonin Syndrome: Although rare, there is a potential risk of serotonin syndrome, particularly when 5-HT3 antagonists are co-administered with other serotonergic drugs (e.g., SSRIs, SNRIs)[7]. Symptoms can include agitation, confusion, tachycardia, and muscle rigidity[2][7].

  • Hypersensitivity Reactions: Anaphylactic reactions, though infrequent, have been reported with some agents in this class[1][11][13].

Preclinical studies on approved 5-HT3 antagonists have generally shown no end-organ toxicity at therapeutic doses[14]. Overdose cases have been associated with symptoms such as tachycardia, altered mental status, and QTc prolongation[15][16].

Experimental Protocols

The following are representative protocols for the key experiments used to characterize the pharmacological profile of this compound, based on standard methodologies in the field.

Radioligand Binding Assay

This protocol outlines a competitive binding assay to determine the affinity (Ki) of this compound for 5-HT3 receptors.

Radioligand_Binding_Workflow start Start prep Prepare cell membranes expressing 5-HT3A or 5-HT3AB receptors start->prep incubation Incubate membranes with: 1. [3H]granisetron (radioligand) 2. Increasing concentrations of this compound (competitor) prep->incubation separation Separate bound from free radioligand via rapid vacuum filtration incubation->separation measurement Quantify bound radioactivity using liquid scintillation counting separation->measurement analysis Analyze data: - Plot % inhibition vs. This compound concentration - Calculate IC50 - Convert IC50 to Ki using Cheng-Prusoff equation measurement->analysis end End analysis->end

Figure 2: General workflow for a radioligand binding assay.

Detailed Steps:

  • Membrane Preparation: Human embryonic kidney (HEK293) cells stably expressing either human 5-HT3A or 5-HT3AB receptors are cultured and harvested. The cells are homogenized in a cold lysis buffer and centrifuged to pellet the membranes. The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method like the BCA assay.

  • Assay Incubation: The assay is performed in 96-well plates. To each well, the following are added:

    • Cell membrane preparation (e.g., 10-50 µg protein).

    • A fixed concentration of a radiolabeled 5-HT3 antagonist, such as [3H]granisetron (typically at a concentration close to its Kd).

    • Increasing concentrations of unlabeled this compound or a reference compound.

    • For determining non-specific binding, a high concentration of a non-labeled competitor (e.g., 10 µM granisetron) is used instead of this compound.

  • Incubation: The plates are incubated for a set time (e.g., 60 minutes) at a controlled temperature (e.g., 25°C) to reach equilibrium.

  • Filtration: The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/B or GF/C), which traps the membranes with bound radioligand. The filters are quickly washed with ice-cold buffer to remove unbound radioligand.

  • Quantification: The filters are dried, and a scintillation cocktail is added. The radioactivity retained on the filters is counted using a liquid scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression. The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Two-Electrode Voltage Clamp Electrophysiology

This protocol is used to functionally characterize the antagonist and partial agonist effects of this compound on 5-HT3 receptors expressed in Xenopus laevis oocytes.

Electrophysiology_Workflow start Start prep Prepare Xenopus oocytes and inject with cRNA for 5-HT3A or 5-HT3AB receptors start->prep incubation Incubate oocytes for 2-5 days to allow for receptor expression prep->incubation setup Place oocyte in recording chamber and impale with two electrodes (voltage-sensing and current-injecting) incubation->setup clamp Clamp membrane potential (e.g., at -60 mV) setup->clamp application Apply serotonin (agonist) to elicit a baseline current response clamp->application antagonism Co-apply serotonin with increasing concentrations of this compound to determine antagonist effect (IC50) application->antagonism agonism Apply high concentrations of This compound alone to test for agonist/partial agonist activity (EC50) antagonism->agonism analysis Analyze current traces to determine concentration-response relationships agonism->analysis end End analysis->end

Figure 3: General workflow for two-electrode voltage clamp electrophysiology.

Detailed Steps:

  • Oocyte Preparation and Injection: Oocytes are surgically removed from female Xenopus laevis frogs. The oocytes are defolliculated using collagenase treatment. Complementary RNA (cRNA) encoding the human 5-HT3A or 5-HT3A and 5-HT3B subunits is microinjected into the oocytes.

  • Incubation: The injected oocytes are incubated for 2-5 days in a sterile solution (e.g., Barth's solution) to allow for the translation and surface expression of the receptor-channels.

  • Recording Setup: An oocyte is placed in a recording chamber and continuously perfused with a recording solution (e.g., Ringer's solution). The oocyte is impaled with two glass microelectrodes filled with KCl (e.g., 3 M), one for measuring the membrane potential and one for injecting current.

  • Voltage Clamp: The membrane potential is held constant (clamped) at a negative potential (e.g., -60 mV) using a two-electrode voltage clamp amplifier.

  • Drug Application:

    • Antagonist Protocol: A baseline current is elicited by applying a fixed concentration of serotonin (e.g., the EC50 concentration). After washing and recovery, serotonin is co-applied with increasing concentrations of this compound to measure the inhibition of the serotonin-induced current.

    • Agonist Protocol: To test for direct effects, increasing concentrations of this compound are applied to the oocyte in the absence of serotonin, and any elicited current is measured.

  • Data Analysis: The peak current amplitude in response to agonist application is measured. For antagonist activity, the percentage of inhibition is calculated for each concentration of this compound, and the data are fitted to a sigmoidal dose-response curve to determine the IC50 value. For agonist activity, the current amplitudes are plotted against the concentration of this compound to determine the EC50 and the maximum response relative to serotonin.

Conclusion

This compound is a valuable pharmacological tool with high affinity and selectivity for the 5-HT3A receptor. Its distinct properties allow for the detailed investigation of the differential roles of 5-HT3 receptor subtypes. The available data robustly characterize its pharmacological activity, but there is a significant gap in our understanding of its safety and toxicity. No public data from standard toxicological assessments are available. While the safety profile of the 5-HT3 antagonist class is generally well-understood, with known risks including headache, gastrointestinal effects, and potential cardiotoxicity, these class effects cannot be directly extrapolated to this compound without specific studies.

For any potential therapeutic development of this compound or its analogs, a comprehensive safety and toxicity evaluation is mandatory. This would need to include, at a minimum, in vitro cytotoxicity and genotoxicity assays, as well as in vivo acute and repeated-dose toxicity studies to establish a complete safety profile.

References

VUF10166: A Paradigm Shift in 5-HT3 Receptor Antagonism

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Novelty of VUF10166 for Researchers, Scientists, and Drug Development Professionals

Introduction

This compound has emerged as a significant tool in the study of serotonin type 3 (5-HT3) receptors, demonstrating a unique pharmacological profile that sets it apart from conventional antagonists. This technical guide provides a comprehensive overview of the core novelty of this compound, its differential activity on 5-HT3A and 5-HT3AB receptors, and the experimental basis for these findings. The information presented herein is intended to equip researchers and drug development professionals with a detailed understanding of this compound's mechanism of action and its potential applications.

Core Novelty: Differential Affinity and Dual Activity

The primary novelty of this compound lies in its striking differentiation between homomeric 5-HT3A and heteromeric 5-HT3AB receptors, the two major subtypes of the 5-HT3 receptor. This is coupled with a fascinating dual activity at the 5-HT3A receptor, acting as a potent antagonist at low concentrations and a partial agonist at higher concentrations.

Quantitative Data Summary

The distinct pharmacological properties of this compound are quantified by its binding affinity (Ki), inhibitory concentration (IC50), and effective concentration (EC50) values, as summarized in the table below.

Parameter 5-HT3A Receptor 5-HT3AB Receptor Reference
Binding Affinity (Ki) 0.04 nM22 nM[1][2]
Inhibitory Concentration (IC50) Not determinable due to slow kinetics40 nM[1][2]
Partial Agonist Activity (EC50) 5.2 µMNot significant at ≤100 µM[1][2]

Table 1: Comparative quantitative data of this compound at 5-HT3A and 5-HT3AB receptors.

Signaling and Binding Model

The 5-HT3 receptor is a ligand-gated ion channel. Upon binding of serotonin, the channel opens, leading to an influx of cations (primarily Na+ and K+, with some permeability to Ca2+) and subsequent neuronal depolarization.[3] this compound modulates this process in a subtype-specific manner.

VUF10166_Binding_Model cluster_5HT3A 5-HT3A Receptor (Homopentamer) cluster_5HT3AB 5-HT3AB Receptor (Heteropentamer) A1 A+ A2 A- A3 A+ A4 A- A5 A+ VUF_A This compound VUF_A->A1 High Affinity (A+A- site) B1 A+ B2 A- B3 A+ B4 B- B5 A+ VUF_AB_1 This compound VUF_AB_1->B1 High Affinity (A+A- site) VUF_AB_2 This compound VUF_AB_2->B4 Low Affinity (A+B- modulatory site) Radioligand_Binding_Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_separation Separation cluster_quantification Quantification & Analysis Receptor_Membranes Receptor Membranes (HEK293 cells expressing 5-HT3A or 5-HT3AB) Incubation_Mix Incubate Receptor Membranes, [3H]granisetron, and this compound Receptor_Membranes->Incubation_Mix Radioligand [3H]granisetron Radioligand->Incubation_Mix VUF10166_unlabeled Unlabeled this compound (increasing concentrations) VUF10166_unlabeled->Incubation_Mix Filtration Rapid Filtration (separate bound from free) Incubation_Mix->Filtration Scintillation_Counting Liquid Scintillation Counting (quantify bound radioactivity) Filtration->Scintillation_Counting Data_Analysis Data Analysis (determine IC50 and Ki) Scintillation_Counting->Data_Analysis Electrophysiology_Workflow cluster_prep Preparation cluster_rec Recording cluster_exp Experiment cluster_analysis Analysis Oocyte_Injection Inject Xenopus Oocytes with 5-HT3 receptor cRNA Incubation Incubate for Receptor Expression Oocyte_Injection->Incubation Voltage_Clamp Two-Electrode Voltage Clamp (hold at -60 mV) Incubation->Voltage_Clamp Drug_Application Apply 5-HT and/or this compound Voltage_Clamp->Drug_Application Current_Measurement Measure Ion Channel Current Drug_Application->Current_Measurement Data_Analysis_Ephys Data Analysis (determine IC50 and EC50) Current_Measurement->Data_Analysis_Ephys

References

Methodological & Application

VUF10166: Application Notes and Protocols for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VUF10166 is a chemical compound used in cell culture experiments to study specific cellular signaling pathways. It is important for researchers to be aware of its dual activity. Primarily, this compound is a very potent 5-HT3 receptor antagonist. Additionally, it functions as a histamine H4 receptor (H4R) antagonist.[1] This dual pharmacology makes it a tool for investigating both serotonergic and histaminergic systems, but it also necessitates careful experimental design to isolate the effects on the H4 receptor.

The histamine H4 receptor is predominantly expressed on cells of the immune system, including mast cells, eosinophils, dendritic cells, and T cells.[2] Its activation is involved in a range of inflammatory responses, such as chemotaxis, cytokine release, and calcium mobilization.[2][3] this compound, by blocking this receptor, can be used to probe its role in these processes and to evaluate its potential as a therapeutic agent for inflammatory and immune disorders.

Data Presentation

Pharmacological Profile of this compound

Target ReceptorAffinity/PotencyCell LineReference
Human 5-HT3A ReceptorKi = 0.04 nM-[4][5]
Human 5-HT3AB ReceptorKi = 22 nM-[4][5]
Human Histamine H4 ReceptorpKi = 6.64HEK cells[1]

Note: A lower Ki value indicates higher binding affinity. The pKi is the negative logarithm of the Ki value.

Signaling Pathways

Histamine H4 Receptor Signaling Pathway

The histamine H4 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins. Upon agonist binding, the receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The dissociation of the Gβγ subunits can activate downstream signaling cascades, including the MAPK/ERK pathway and mobilization of intracellular calcium, which in turn mediate various cellular responses.

H4R_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm H4R H4 Receptor G_protein Gi/o Protein H4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits PLC Phospholipase C G_protein->PLC Activates cAMP ↓ cAMP AC->cAMP Ca_mobilization ↑ Intracellular Ca²⁺ PLC->Ca_mobilization Histamine Histamine Histamine->H4R Activates This compound This compound This compound->H4R Inhibits Cellular_Response Cellular Response (e.g., Chemotaxis, Cytokine Release) cAMP->Cellular_Response MAPK_ERK MAPK/ERK Pathway MAPK_ERK->Cellular_Response Ca_mobilization->MAPK_ERK

Caption: Histamine H4 Receptor Signaling Cascade.

Experimental Protocols

General Considerations

  • Solubility: this compound is soluble in DMSO.[4] For cell culture experiments, it is advisable to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the cell culture medium. The final DMSO concentration should be kept low (typically <0.1%) to avoid solvent-induced cytotoxicity.

  • Cell Types: this compound can be used in various immune cell lines and primary cells that express the histamine H4 receptor, such as mast cells (e.g., LAD2), eosinophils, monocytes, and T cells.[2]

  • Controls: Appropriate controls are crucial for interpreting the results. These should include a vehicle control (medium with the same concentration of DMSO as the this compound-treated cells), a positive control (histamine or another H4R agonist), and a negative control (untreated cells).

Protocol 1: Mast Cell Chemotaxis Assay

This protocol is adapted from general mast cell chemotaxis assays and can be used to assess the inhibitory effect of this compound on histamine-induced mast cell migration.

Materials:

  • Mast cell line (e.g., LAD2) or bone marrow-derived mast cells (BMMCs)

  • This compound

  • Histamine

  • Chemotaxis chamber (e.g., Boyden chamber with 8 µm pore size membrane)

  • Appropriate cell culture medium (e.g., RPMI 1640 with 10% FBS)

  • DMSO

Procedure:

  • Cell Preparation: Culture mast cells in the appropriate medium. Prior to the assay, starve the cells in a serum-free medium for 2-4 hours.

  • This compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). From this, prepare a range of working concentrations (e.g., 1 nM to 10 µM) in the cell culture medium.

  • Pre-incubation: Resuspend the starved mast cells in the medium containing different concentrations of this compound or vehicle (DMSO). Incubate for 30 minutes at 37°C.

  • Chemotaxis Setup:

    • Add histamine (typically 10 µM) to the lower chamber of the chemotaxis plate to serve as the chemoattractant.

    • Add the pre-incubated mast cells to the upper chamber.

  • Incubation: Incubate the plate at 37°C in a humidified incubator for 3-4 hours to allow for cell migration.

  • Cell Staining and Quantification:

    • After incubation, remove the non-migrated cells from the top of the membrane.

    • Fix and stain the migrated cells on the bottom of the membrane (e.g., with crystal violet).

    • Quantify the number of migrated cells by microscopy.

Experimental Workflow for Chemotaxis Assay

Chemotaxis_Workflow start Start cell_prep Prepare Mast Cells (Culture and Starve) start->cell_prep pre_incubation Pre-incubate Cells with This compound or Vehicle cell_prep->pre_incubation vuf_prep Prepare this compound and Vehicle Solutions vuf_prep->pre_incubation chemotaxis_setup Set up Chemotaxis Chamber (Histamine in lower chamber, cells in upper chamber) pre_incubation->chemotaxis_setup incubation Incubate for 3-4 hours at 37°C chemotaxis_setup->incubation staining Fix and Stain Migrated Cells incubation->staining quantification Quantify Migrated Cells (Microscopy) staining->quantification end End quantification->end

Caption: Workflow for a Mast Cell Chemotaxis Assay.

Protocol 2: Cytokine Release Assay (ELISA)

This protocol measures the effect of this compound on histamine-induced cytokine release from immune cells.

Materials:

  • Immune cells expressing H4R (e.g., T cells, mast cells)

  • This compound

  • Histamine

  • Appropriate cell culture medium

  • DMSO

  • ELISA kit for the cytokine of interest (e.g., IL-8, TNF-α)

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight if necessary.

  • This compound Treatment: Pre-treat the cells with various concentrations of this compound or vehicle for 30-60 minutes.

  • Histamine Stimulation: Stimulate the cells with histamine (e.g., 10 µM) for a predetermined time (e.g., 6-24 hours), which should be optimized for the specific cytokine and cell type.

  • Supernatant Collection: Centrifuge the plate and collect the cell culture supernatant.

  • ELISA: Measure the concentration of the cytokine in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

Data Interpretation and Considerations

When using this compound to study the histamine H4 receptor, it is crucial to consider its potent activity at 5-HT3 receptors. To confirm that the observed effects are mediated by the H4 receptor, consider the following:

  • Use of a Selective H4R Agonist: Employ a selective H4R agonist (e.g., VUF 8430) to stimulate the cells. If this compound blocks the effect of the selective H4R agonist, it provides stronger evidence for its action on the H4 receptor.

  • Control for 5-HT3 Receptor Activity: If the cells of interest also express 5-HT3 receptors, it may be necessary to use a selective 5-HT3 receptor agonist to determine if this compound has any effects through this receptor in your experimental system.

  • Concentration-Response Curves: Generate concentration-response curves for this compound to determine its potency in inhibiting the H4R-mediated response.

By carefully designing experiments with appropriate controls, researchers can effectively utilize this compound to investigate the role of the histamine H4 receptor in various cellular processes.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VUF10166 is a potent and selective antagonist of the 5-hydroxytryptamine type 3 (5-HT3) receptor. The 5-HT3 receptor is a ligand-gated ion channel expressed in the central and peripheral nervous systems and is critically involved in mediating nausea and vomiting. As such, this compound holds therapeutic potential for the management of emesis induced by chemotherapy and radiotherapy. These application notes provide a comprehensive guide for the in vivo administration of this compound, including recommended dosage, formulation, and protocols for preclinical efficacy studies. Due to the limited availability of direct in vivo studies for this compound, the following recommendations are based on established protocols for other well-characterized 5-HT3 antagonists and general principles of in vivo compound administration.

Data Presentation: Dosage of Analogous 5-HT3 Antagonists

To establish a rational starting dose for in vivo studies with this compound, it is informative to review the dosages of clinically approved 5-HT3 antagonists. The following table summarizes typical dosages used in both clinical and preclinical settings. This data can serve as a guide for designing initial dose-ranging studies for this compound.

CompoundSpeciesRoute of AdministrationDosageIndication
OndansetronHumanIntravenous (IV)0.15 mg/kgChemotherapy-Induced Nausea and Vomiting[1]
OndansetronRatIntraperitoneal (i.p.)0.1, 0.5, and 1.0 mg/kgLocomotor activity studies[2]
GranisetronHumanIntravenous (IV)10 µg/kgChemotherapy-Induced Nausea and Vomiting[1][3]
GranisetronHumanOral2 mg once daily or 1 mg twice dailyChemotherapy-Induced Nausea and Vomiting[4]
GranisetronRatSubcutaneous (s.c.)25, 50, 75 µg/kgGastrointestinal motility studies[5]
PalonosetronHumanIntravenous (IV)0.25 mg (single dose)Chemotherapy-Induced Nausea and Vomiting[1]
DolasetronHumanIntravenous (IV)1.8 mg/kg (pediatric)Chemotherapy-Induced Nausea and Vomiting[3]

Signaling Pathway

The therapeutic effect of this compound is mediated through its antagonism of the 5-HT3 receptor. The diagram below illustrates the signaling pathway.

5HT3_Signaling_Pathway Serotonin_Release Serotonin (5-HT) Release Receptor 5-HT3 Receptor Serotonin_Release->Receptor Binds to Ion_Channel Cation Channel (Na+, K+, Ca2+) Receptor->Ion_Channel Activates This compound This compound This compound->Receptor Antagonizes Depolarization Neuronal Depolarization Ion_Channel->Depolarization Leads to Signal_Transmission Signal Transmission (e.g., to vomit center) Depolarization->Signal_Transmission Causes Blockade Blockade In_Vivo_Workflow Acclimatization Animal Acclimatization Randomization Randomization into Treatment Groups Acclimatization->Randomization Administration This compound/Vehicle Administration Randomization->Administration Formulation This compound Formulation Preparation Formulation->Administration Induction Induction of Emesis (e.g., Cisplatin) Administration->Induction Observation Behavioral Observation (Emesis Scoring) Induction->Observation Analysis Data Collection and Statistical Analysis Observation->Analysis Results Determination of Efficacy Analysis->Results

References

VUF10166: Application Notes and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

VUF10166 is a potent and selective antagonist for the 5-hydroxytryptamine type 3A (5-HT3A) receptor, demonstrating significantly lower affinity for the 5-HT3AB receptor subtype.[1][2] This differential binding affinity makes this compound a valuable pharmacological tool for distinguishing between these two receptor subtypes in various experimental settings.[1] Furthermore, at higher concentrations, this compound exhibits partial agonist activity at 5-HT3A receptors.[1][2][3] It also displays antagonist activity at the histamine H4 receptor.[3] This document provides detailed application notes and experimental protocols for the characterization and utilization of this compound in in vitro settings.

Data Presentation

Table 1: Pharmacological Profile of this compound
Target ReceptorInteraction TypeParameterValueSpecies
5-HT3AAntagonistKi0.04 nMHuman
5-HT3ABAntagonistKi22 nMHuman
5-HT3APartial AgonistEC505.2 µMHuman
Histamine H4AntagonistpKi6.64Human

Note: Ki represents the inhibition constant, indicating the binding affinity of an antagonist. A lower Ki value signifies a higher binding affinity. EC50 (half-maximal effective concentration) indicates the concentration of a drug that gives half of the maximal response. pKi is the negative logarithm of the Ki value.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathways involving the 5-HT3 and Histamine H4 receptors, as well as a typical experimental workflow for characterizing the activity of this compound.

5-HT3_Signaling_Pathway Serotonin (5-HT) Serotonin (5-HT) 5-HT3A/AB Receptor 5-HT3A/AB Receptor Serotonin (5-HT)->5-HT3A/AB Receptor Binds to This compound (Antagonist) This compound (Antagonist) This compound (Antagonist)->5-HT3A/AB Receptor Blocks Ion Influx (Na+, K+, Ca2+) Ion Influx (Na+, K+, Ca2+) 5-HT3A/AB Receptor->Ion Influx (Na+, K+, Ca2+) Opens Channel Cellular Response (Depolarization) Cellular Response (Depolarization) Ion Influx (Na+, K+, Ca2+)->Cellular Response (Depolarization)

Figure 1: 5-HT3 Receptor Signaling Pathway.

Histamine_H4_Signaling_Pathway Histamine Histamine H4 Receptor (Gi/o-coupled) H4 Receptor (Gi/o-coupled) Histamine->H4 Receptor (Gi/o-coupled) Activates This compound (Antagonist) This compound (Antagonist) This compound (Antagonist)->H4 Receptor (Gi/o-coupled) Inhibits Gi/o Protein Gi/o Protein H4 Receptor (Gi/o-coupled)->Gi/o Protein Activates Adenylyl Cyclase Adenylyl Cyclase Gi/o Protein->Adenylyl Cyclase Inhibits cAMP cAMP Adenylyl Cyclase->cAMP Decreases Downstream Effects Downstream Effects cAMP->Downstream Effects

Figure 2: Histamine H4 Receptor Signaling Pathway.

Experimental_Workflow cluster_0 Preparation cluster_1 Assay Execution cluster_2 Data Analysis Compound Preparation Compound Preparation Radioligand Binding Radioligand Binding Compound Preparation->Radioligand Binding Patch-Clamp Electrophysiology Patch-Clamp Electrophysiology Compound Preparation->Patch-Clamp Electrophysiology cAMP Assay cAMP Assay Compound Preparation->cAMP Assay Cell Culture Cell Culture Cell Culture->Radioligand Binding Cell Culture->Patch-Clamp Electrophysiology Cell Culture->cAMP Assay Reagent Preparation Reagent Preparation Reagent Preparation->Radioligand Binding Reagent Preparation->Patch-Clamp Electrophysiology Reagent Preparation->cAMP Assay Data Acquisition Data Acquisition Radioligand Binding->Data Acquisition Patch-Clamp Electrophysiology->Data Acquisition cAMP Assay->Data Acquisition Curve Fitting & Parameter Calculation Curve Fitting & Parameter Calculation Data Acquisition->Curve Fitting & Parameter Calculation Reporting Reporting Curve Fitting & Parameter Calculation->Reporting

Figure 3: General Experimental Workflow.

Experimental Protocols

Radioligand Binding Assay for 5-HT3A and 5-HT3AB Receptors

This protocol is designed to determine the binding affinity (Ki) of this compound for human 5-HT3A and 5-HT3AB receptors using a competitive radioligand binding assay.

Materials:

  • HEK293 cells stably expressing either human 5-HT3A or 5-HT3AB receptors.

  • Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4.

  • Assay buffer: 50 mM Tris-HCl, pH 7.4.

  • Radioligand: [³H]-Granisetron (a known 5-HT3 receptor antagonist).

  • This compound stock solution (in DMSO).

  • Non-specific binding control: A high concentration of a non-radiolabeled 5-HT3 receptor antagonist (e.g., 10 µM Ondansetron).

  • 96-well microplates.

  • Glass fiber filters (e.g., GF/B or GF/C).

  • Scintillation cocktail.

  • Scintillation counter.

Procedure:

  • Membrane Preparation:

    • Culture HEK293 cells expressing the target receptor to confluency.

    • Harvest cells and homogenize in ice-cold membrane preparation buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and debris.

    • Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

    • Resuspend the membrane pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay). Store membrane preparations at -80°C.

  • Assay Setup:

    • Prepare serial dilutions of this compound in assay buffer.

    • In a 96-well plate, add the following to each well in triplicate:

      • Total Binding: Assay buffer, radioligand ([³H]-Granisetron at a concentration near its Kd), and membrane preparation.

      • Non-specific Binding: Non-specific binding control, radioligand, and membrane preparation.

      • Competition Binding: this compound dilution, radioligand, and membrane preparation.

  • Incubation:

    • Incubate the plates at room temperature (or 25°C) for 60-90 minutes to reach equilibrium.

  • Filtration and Washing:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

    • Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Whole-Cell Patch-Clamp Electrophysiology for 5-HT3A Receptor Function

This protocol measures the antagonist effect of this compound on 5-HT-induced currents in cells expressing 5-HT3A receptors.

Materials:

  • HEK293 cells stably expressing human 5-HT3A receptors.

  • External solution (in mM): 140 NaCl, 2.8 KCl, 2 CaCl₂, 2 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).

  • Internal (pipette) solution (in mM): 140 CsCl, 2 MgCl₂, 1 CaCl₂, 10 HEPES, 10 EGTA (pH 7.2 with CsOH).

  • 5-HT stock solution.

  • This compound stock solution (in DMSO, final concentration ≤0.1%).

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.

  • Borosilicate glass pipettes (3-5 MΩ resistance).

Procedure:

  • Cell Preparation:

    • Plate HEK293-5HT3A cells on glass coverslips 24-48 hours before the experiment.

    • Place a coverslip in the recording chamber and perfuse with external solution.

  • Patch-Clamp Recording:

    • Pull patch pipettes and fill with internal solution.

    • Establish a whole-cell patch-clamp configuration on a single cell.

    • Hold the membrane potential at -60 mV.

  • Drug Application:

    • Apply a brief pulse of 5-HT (e.g., 10 µM for 2 seconds) to elicit an inward current.

    • After the current returns to baseline, pre-apply this compound at a specific concentration for 1-2 minutes.

    • During the this compound application, co-apply 5-HT (at the same concentration and duration as before) and record the current.

    • Wash out this compound and repeat the 5-HT application to ensure recovery.

    • Repeat this process for a range of this compound concentrations.

  • Data Analysis:

    • Measure the peak amplitude of the 5-HT-induced current in the absence and presence of different concentrations of this compound.

    • Calculate the percentage of inhibition for each this compound concentration.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

cAMP Assay for Histamine H4 Receptor Antagonism

This protocol determines the antagonist activity of this compound at the Gi/o-coupled histamine H4 receptor by measuring its ability to reverse agonist-induced inhibition of cAMP production.

Materials:

  • CHO-K1 or HEK293 cells stably expressing the human histamine H4 receptor.

  • Cell culture medium.

  • Assay buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX).

  • Forskolin (an adenylyl cyclase activator).

  • Histamine or a selective H4 receptor agonist (e.g., 4-methylhistamine).

  • This compound stock solution (in DMSO).

  • cAMP detection kit (e.g., HTRF, LANCE, or ELISA-based).

  • 384-well white opaque microplates.

Procedure:

  • Cell Preparation:

    • Seed the H4 receptor-expressing cells into a 384-well plate and incubate overnight.

  • Assay Protocol:

    • Remove the culture medium and add assay buffer.

    • Pre-incubate the cells with various concentrations of this compound for 15-30 minutes at room temperature.

    • Add a fixed concentration of the H4 receptor agonist (typically the EC80 concentration) and a fixed concentration of forskolin (to stimulate cAMP production).

    • Incubate for 30 minutes at room temperature.

  • cAMP Detection:

    • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP detection kit.

  • Data Analysis:

    • The antagonist effect of this compound will be observed as a reversal of the agonist-induced decrease in forskolin-stimulated cAMP levels.

    • Plot the cAMP signal against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • The Ki value can be calculated using the Cheng-Prusoff equation.

Handling and Storage

  • Storage of Solid Compound: Store this compound powder at -20°C for up to 3 years.[1]

  • Preparation of Stock Solutions: Prepare stock solutions in fresh, anhydrous DMSO.[1] A solubility of up to 21 mg/mL (79.92 mM) in DMSO has been reported.[1]

  • Storage of Stock Solutions: Aliquot stock solutions to avoid repeated freeze-thaw cycles. Store at -80°C for up to 1 year or at -20°C for up to 1 month.[1][2]

  • Aqueous Solubility: this compound is practically insoluble in water.[1] For in vivo studies, formulation in vehicles such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline may be required.[2]

Disclaimer

These protocols are intended as a guide and may require optimization for specific experimental conditions and cell lines. It is recommended to refer to the primary literature for more detailed information. All work should be conducted in a properly equipped laboratory by trained personnel.

References

Application Notes and Protocols for VUF10166 in Preclinical Pain Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VUF10166 is a potent and selective dual-target ligand, acting as a high-affinity antagonist for the 5-HT₃ receptor and as an antagonist for the histamine H₄ receptor. The 5-HT₃ receptor, a ligand-gated ion channel, is implicated in nausea, vomiting, and visceral pain perception. The histamine H₄ receptor, a G-protein coupled receptor, is primarily expressed on immune cells and is involved in inflammatory and immune responses.[1] The dual antagonism of these receptors suggests a therapeutic potential for this compound in conditions with both inflammatory and nociceptive components.

These application notes provide a framework for investigating the potential efficacy of this compound in two distinct and clinically relevant preclinical pain models: the formalin-induced inflammatory pain model and the colorectal distension model of visceral hypersensitivity. While direct in vivo studies with this compound in these specific models are not yet extensively published, the provided protocols and representative data from selective 5-HT₃ and H₄ receptor antagonists offer a robust starting point for its evaluation.

Chemical Information

Compound Name This compound
IUPAC Name 2-chloro-3-(4-methyl-1-piperazinyl)quinoxaline
CAS Number 155584-74-0
Molecular Formula C₁₃H₁₅ClN₄
Molecular Weight 262.74 g/mol
Chemical Structure
alt text
Primary Targets 5-HT₃A Receptor (Ki = 0.04 nM), 5-HT₃AB Receptor (Ki = 22 nM), Histamine H₄ Receptor (pKi = 6.64)[2]

Application 1: Formalin-Induced Inflammatory Pain Model

The formalin test is a widely used model of tonic chemical nociception that encompasses both neurogenic and inflammatory pain responses. The test has two distinct phases: Phase I (acute neurogenic pain) results from the direct activation of nociceptors, while Phase II (inflammatory pain) is driven by a combination of peripheral inflammation and central sensitization. This model is well-suited to evaluate the dual actions of this compound, with the potential to impact both phases of the pain response.

Representative Data for Selective Antagonists

The following table summarizes representative dose-response data for selective 5-HT₃ and H₄ receptor antagonists in the rat formalin test. This data can serve as a benchmark for designing studies with this compound.

Compound Target Dose (mg/kg, i.p.) Effect on Phase II Licking Time (% Inhibition) Reference
Ondansetron5-HT₃ Antagonist0.1~25%[3] (extrapolated)
1~50%[3] (extrapolated)
JNJ7777120H₄ Antagonist10~30%[4] (extrapolated from hyperalgesia model)
30~50%[4] (extrapolated from hyperalgesia model)
Experimental Protocol: Formalin-Induced Inflammatory Pain in Rats

Materials:

  • This compound

  • Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)

  • Formalin (5% solution in saline)

  • Male Sprague-Dawley rats (200-250 g)

  • Observation chambers with mirrored sides

  • Syringes and needles (27G for drug administration, 30G for formalin)

  • Timer

Procedure:

  • Acclimatization: Allow rats to acclimate to the observation chambers for at least 30 minutes before the experiment.

  • Drug Administration: Administer this compound or vehicle intraperitoneally (i.p.) at the desired doses (e.g., 1, 10, 30 mg/kg) 30 minutes before formalin injection.

  • Formalin Injection: Gently restrain the rat and inject 50 µL of 5% formalin solution into the plantar surface of the right hind paw.

  • Observation: Immediately after injection, return the rat to the observation chamber and start the timer.

  • Data Collection: Record the total time (in seconds) the animal spends licking or biting the injected paw. The observation period is typically divided into two phases:

    • Phase I (Neurogenic Pain): 0-5 minutes post-injection.

    • Phase II (Inflammatory Pain): 15-60 minutes post-injection.

  • Data Analysis: Calculate the mean licking time for each group in both phases. Express the effect of this compound as a percentage inhibition of the licking time compared to the vehicle-treated group.

Experimental Workflow

G cluster_pre Pre-Experiment cluster_exp Experiment cluster_post Data Analysis Acclimatize Acclimatize Rats (30 min) Prepare_Drug Prepare this compound and Vehicle Administer Administer this compound/Vehicle (i.p.) Prepare_Drug->Administer Wait Wait 30 min Administer->Wait Inject_Formalin Inject Formalin (50 µL, 5%) Wait->Inject_Formalin Observe Observe and Record Licking/Biting Time Inject_Formalin->Observe Analyze_Phase1 Analyze Phase I (0-5 min) Observe->Analyze_Phase1 Analyze_Phase2 Analyze Phase II (15-60 min) Observe->Analyze_Phase2 Calculate_Inhibition Calculate % Inhibition Analyze_Phase1->Calculate_Inhibition Analyze_Phase2->Calculate_Inhibition

Workflow for the formalin-induced inflammatory pain model.

Application 2: Colorectal Distension (CRD) Model of Visceral Hypersensitivity

The CRD model is a standard method for assessing visceral pain, which is a key symptom of disorders like Irritable Bowel Syndrome (IBS). The model measures the visceromotor response (VMR), typically as abdominal muscle contractions, to graded mechanical distension of the colorectum. Both 5-HT₃ and H₄ receptors are implicated in visceral nociception, making this model highly relevant for evaluating this compound.

Representative Data for Selective Antagonists

The following table presents representative data for selective 5-HT₃ and H₄ receptor antagonists in the rat CRD model.

Compound Target Dose Effect on Visceromotor Response (VMR) Reference
Alosetron5-HT₃ Antagonist1-100 µg/kg, i.v.Dose-dependent inhibition of depressor response (ID₅₀ = 3.0 µg/kg)[5][6]
JNJ7777120H₄ Antagonist10-140 mg/kgDose-dependent reduction of VMR in post-inflammatory model[7]
Experimental Protocol: Colorectal Distension in Rats

Materials:

  • This compound

  • Vehicle

  • Male Wistar rats (250-300 g)

  • Distension balloon catheter (e.g., Fogarty catheter)

  • Barostat or pressure-controlled distension device

  • Electromyography (EMG) recording equipment and electrodes

  • Surgical tools for electrode implantation

  • Anesthesia (e.g., isoflurane)

Procedure:

  • Surgical Preparation (several days prior):

    • Anesthetize the rats.

    • Implant bipolar EMG electrodes into the external oblique abdominal muscles.

    • Allow several days for recovery.

  • Acclimatization: On the day of the experiment, allow the rats to acclimate to the testing environment.

  • Balloon Insertion: Gently insert the lubricated balloon catheter into the colorectum (e.g., 6 cm from the anus) and secure it to the tail.

  • Drug Administration: Administer this compound or vehicle (i.p. or other desired route) and allow for the appropriate pretreatment time.

  • Distension Protocol:

    • Perform graded, phasic colorectal distensions (e.g., 20, 40, 60, 80 mmHg for 20 seconds each, with a 4-minute inter-stimulus interval).

    • Record the EMG activity continuously.

  • Data Collection: Quantify the VMR by integrating the EMG signal during the distension period and subtracting the baseline activity.

  • Data Analysis: Construct pressure-response curves for each treatment group. Compare the VMR at each distension pressure between this compound-treated and vehicle-treated groups.

Signaling Pathway

G cluster_periphery Peripheral Nociceptor cluster_cns Central Nervous System (Spinal Cord) This compound This compound HT3R 5-HT₃ Receptor This compound->HT3R Blocks H4R H₄ Receptor This compound->H4R Blocks Nociceptor_Activation Nociceptor Activation (Depolarization) HT3R->Nociceptor_Activation Leads to H4R->Nociceptor_Activation Sensitizes Serotonin Serotonin (5-HT) Serotonin->HT3R Activates Histamine Histamine Histamine->H4R Activates Pain_Signal Pain Signal Transmission Nociceptor_Activation->Pain_Signal Transmits Signal Pain_Perception Pain Perception Pain_Signal->Pain_Perception

Putative mechanism of this compound in modulating nociceptive signaling.

Disclaimer

These application notes are intended for research purposes only. The protocols provided are generalized and may require optimization for specific experimental conditions and institutional guidelines. The representative data are based on published literature for compounds with similar mechanisms of action and should be used as a guide for experimental design and not as a direct prediction of this compound's efficacy. Researchers should conduct their own dose-response studies to determine the optimal conditions for this compound. All animal experiments must be conducted in accordance with institutional and national guidelines for the ethical use of animals in research.

References

VUF10166: A Potent Tool for Investigating Immune Response Modulation via Histamine H4 Receptor Antagonism

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

VUF10166 is a versatile pharmacological tool with a dual-acting profile, exhibiting high-affinity antagonism for the serotonin 5-HT3 receptor and notable activity as a histamine H4 receptor (H4R) antagonist.[1][2][3] This unique characteristic makes it a valuable instrument for dissecting the intricate roles of these receptors in various physiological and pathological processes. These application notes focus on the utility of this compound as a tool for a specific molecular process: the investigation of immune cell modulation through the antagonism of the histamine H4 receptor .

The histamine H4 receptor, a G protein-coupled receptor (GPCR), is predominantly expressed on cells of hematopoietic origin, including mast cells, eosinophils, T cells, and dendritic cells.[4][5] Its activation by histamine is implicated in a range of inflammatory and immune responses, making it a compelling target for therapeutic intervention in allergic and autoimmune diseases.[4][5][6] this compound, by selectively blocking the H4R, allows researchers to probe its function in immune cell signaling, migration, and cytokine release, thereby elucidating its role in the broader context of inflammatory cascades.

Quantitative Data Summary

The following table summarizes the key quantitative parameters of this compound, providing a clear comparison of its binding affinities and functional potencies at its primary targets.

Target ReceptorParameterValueSpeciesReference
Human 5-HT3A ReceptorKi0.04 nMHuman[1][2]
Human 5-HT3AB ReceptorKi22 nMHuman[1][2]
Human 5-HT3A ReceptorEC50 (partial agonist)5.2 µMHuman[2][3]
Human Histamine H4 ReceptorpKi6.64Human (HEK cells)[3]

Signaling Pathways and Experimental Workflows

To visualize the molecular interactions and experimental designs involving this compound, the following diagrams are provided.

VUF10166_H4R_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Histamine Histamine H4R Histamine H4 Receptor (H4R) Histamine->H4R Binds and Activates This compound This compound This compound->H4R Binds and Blocks G_protein Gi/o Protein H4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits PLC Phospholipase C G_protein->PLC Activates (βγ subunit) MAPK MAPK Pathway G_protein->MAPK Activates cAMP ↓ cAMP AC->cAMP Immune_Response Immune Cell Response (e.g., Chemotaxis, Cytokine Release) cAMP->Immune_Response Ca_mobilization ↑ Intracellular Ca²⁺ PLC->Ca_mobilization Ca_mobilization->Immune_Response MAPK->Immune_Response

This compound antagonism of H4R signaling pathway.

Chemotaxis_Assay_Workflow cluster_preparation Cell Preparation cluster_treatment Experimental Treatment cluster_incubation_analysis Incubation and Analysis Isolate_Cells Isolate immune cells (e.g., eosinophils, mast cells) Wash_Cells Wash and resuspend cells in appropriate buffer Isolate_Cells->Wash_Cells Pretreat_VUF Pre-incubate cells with this compound (or vehicle control) Wash_Cells->Pretreat_VUF Load_Plate Load cells into the upper chamber of a Boyden chamber or similar device Pretreat_VUF->Load_Plate Add_Chemoattractant Add histamine (chemoattractant) to the lower chamber Incubate Incubate at 37°C to allow cell migration Add_Chemoattractant->Incubate Quantify_Migration Quantify migrated cells (e.g., microscopy, flow cytometry) Incubate->Quantify_Migration Analyze_Data Analyze and compare data between This compound-treated and control groups Quantify_Migration->Analyze_Data

Workflow for an in vitro chemotaxis assay.

Experimental Protocols

The following are detailed methodologies for key experiments utilizing this compound to investigate its effects on immune cell function.

In Vitro Chemotaxis Assay

Objective: To determine the effect of this compound on histamine-induced chemotaxis of immune cells (e.g., eosinophils, mast cells).

Materials:

  • Isolated immune cells (e.g., human peripheral blood eosinophils)

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Histamine

  • Chemotaxis buffer (e.g., HBSS with 0.1% BSA)

  • Boyden chambers or other chemotaxis assay plates (e.g., 96-well format with a polycarbonate membrane)

  • Microscope or plate reader for quantification

Protocol:

  • Cell Preparation:

    • Isolate immune cells from the source (e.g., human blood) using standard laboratory procedures (e.g., density gradient centrifugation).

    • Wash the cells twice with chemotaxis buffer and resuspend them to a final concentration of 1 x 10^6 cells/mL.

  • This compound Pre-incubation:

    • In a separate tube, pre-incubate the cell suspension with various concentrations of this compound (e.g., 1 nM to 10 µM) or vehicle control (e.g., DMSO at the same final concentration) for 30 minutes at 37°C.

  • Chemotaxis Assay Setup:

    • Add histamine (chemoattractant) at a predetermined optimal concentration to the lower wells of the chemotaxis plate.

    • Place the membrane on top of the lower wells.

    • Add the this compound-pre-incubated cell suspension to the upper wells.

  • Incubation:

    • Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 1-3 hours (the optimal time should be determined empirically for the specific cell type).

  • Quantification of Migration:

    • After incubation, remove the non-migrated cells from the top of the membrane.

    • Fix and stain the migrated cells on the underside of the membrane.

    • Count the number of migrated cells in several high-power fields under a microscope. Alternatively, for fluorescently labeled cells, a plate reader can be used to quantify migration.

  • Data Analysis:

    • Calculate the percentage of inhibition of chemotaxis for each concentration of this compound compared to the vehicle control.

    • Plot the data and determine the IC50 value for this compound.

In Vitro Cytokine Release Assay

Objective: To assess the effect of this compound on histamine-induced cytokine release from immune cells.

Materials:

  • Isolated immune cells (e.g., mast cells, T cells)

  • This compound

  • Histamine

  • Cell culture medium

  • ELISA kits for specific cytokines (e.g., IL-4, IL-13, TNF-α)

  • 96-well cell culture plates

Protocol:

  • Cell Seeding:

    • Seed the immune cells in a 96-well plate at an appropriate density and allow them to adhere or stabilize overnight.

  • This compound Pre-treatment:

    • Pre-treat the cells with various concentrations of this compound or vehicle control for 1 hour.

  • Histamine Stimulation:

    • Stimulate the cells with an optimal concentration of histamine for a predetermined time (e.g., 6-24 hours).

  • Supernatant Collection:

    • After incubation, centrifuge the plate to pellet the cells and carefully collect the supernatant.

  • Cytokine Quantification:

    • Measure the concentration of the desired cytokines in the supernatant using specific ELISA kits according to the manufacturer's instructions.

  • Data Analysis:

    • Compare the cytokine levels in the supernatants of this compound-treated cells to the vehicle-treated, histamine-stimulated control.

    • Determine the inhibitory effect of this compound on cytokine release.

Conclusion

This compound is a powerful and selective antagonist of the histamine H4 receptor, making it an invaluable tool for researchers in immunology, pharmacology, and drug development. The protocols outlined above provide a framework for investigating the role of the H4 receptor in immune cell function. By employing this compound in well-designed experiments, scientists can further unravel the complexities of histamine-mediated immune modulation and identify potential therapeutic strategies for a variety of inflammatory and allergic disorders.

References

Application Notes and Protocols for VUF10166 Solubilization

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

VUF10166 is a potent and high-affinity antagonist for the 5-HT3A receptor, with a reported Ki value of 0.04 nM.[1][2][3] It exhibits significantly lower affinity for the 5-HT3AB receptor.[1][2] At higher concentrations, this compound can also act as a partial agonist at the 5-HT3A receptor, with an EC50 of 5.2 μM.[2][4] This compound is a valuable tool for studying the pharmacology of the 5-HT3 receptor and its role in various physiological processes. Proper solubilization is critical for obtaining accurate and reproducible results in in vitro and in vivo experiments. This document provides a detailed standard operating procedure for the solubilization of this compound.

Chemical Properties
  • Chemical Name: 2-chloro-3-(4-methyl-1-piperazinyl)-quinoxaline[3][4]

  • CAS Number: 155584-74-0[3]

  • Molecular Formula: C13H15ClN4[3][5]

  • Molecular Weight: 262.7 g/mol [3]

  • Appearance: Solid[1][3]

Data Presentation: this compound Solubility and Stock Solution Storage

The following table summarizes the solubility of this compound in various solvents and recommended storage conditions for stock solutions.

SolventMaximum SolubilityStorage TemperatureStorage DurationNotes
DMSO 100 mg/mL (380.60 mM)[2]-20°C or -80°C1 month at -20°C, 6 months at -80°C[2]Use of newly opened, hygroscopic DMSO is recommended. Ultrasonic treatment may be needed to aid dissolution.[2]
DMF 30 mg/mL[3]-20°C≥ 4 years (as a solid)[3]Data on solution stability is limited.
Ethanol 10 mg/mL[3]-20°CData not available
DMSO:PBS (pH 7.2) (1:3) 0.25 mg/mL[3]Short-termNot recommended for long-term storage.Prepare fresh for immediate use.
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline ≥ 2.5 mg/mL (9.52 mM)[2]Short-termNot recommended for long-term storage.This formulation yields a clear solution.[2]
10% DMSO, 90% (20% SBE-β-CD in Saline) ≥ 2.5 mg/mL (9.52 mM)[2]Short-termNot recommended for long-term storage.This formulation yields a clear solution.[2]
10% DMSO, 90% Corn Oil ≥ 2.5 mg/mL (9.52 mM)[2]Short-termNot recommended for long-term storage.This formulation is suitable for in vivo studies.

Experimental Protocols: this compound Solubilization

This section provides detailed methodologies for preparing stock and working solutions of this compound for in vitro and in vivo applications.

Materials
  • This compound powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Phosphate-buffered saline (PBS), pH 7.2

  • PEG300

  • Tween-80

  • Saline

  • Corn oil

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Ultrasonic bath (optional)

  • Calibrated pipettes

Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO

This protocol is suitable for preparing a concentrated stock solution for subsequent dilution in aqueous buffers for in vitro assays.

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., for a 10 mM stock solution, add 38.06 μL of DMSO per 1 mg of this compound).

  • Dissolution: Vortex the solution thoroughly. If the compound does not fully dissolve, use an ultrasonic bath for a few minutes to aid dissolution.[2] Visually inspect the solution to ensure there are no visible particles.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[2] Store the aliquots at -20°C for up to one month or at -80°C for up to six months, protected from light.[2]

Protocol 2: Preparation of a Working Solution for In Vivo Administration

This protocol describes the preparation of a this compound solution suitable for in vivo experiments using a co-solvent formulation.

  • Prepare a DMSO Stock: First, prepare a concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL) as described in Protocol 1.

  • Co-solvent Mixture: In a sterile tube, add the required volume of the DMSO stock solution.

  • Stepwise Addition of Solvents: Add the other solvents in the following order, ensuring the solution is mixed thoroughly after each addition:

    • Add 4 volumes of PEG300 to the DMSO stock (e.g., for 100 μL of DMSO stock, add 400 μL of PEG300).

    • Add 0.5 volumes of Tween-80 (e.g., 50 μL).

    • Finally, add 4.5 volumes of saline to reach the final desired volume (e.g., 450 μL).[2][6]

  • Final Solution: The final solution will have a composition of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. This formulation should yield a clear solution with a this compound solubility of at least 2.5 mg/mL.[2] Use this solution immediately after preparation.

Mandatory Visualizations

Signaling Pathway Diagram

VUF10166_Signaling_Pathway cluster_membrane Cell Membrane 5HT3_Receptor 5-HT3 Receptor (Ligand-gated ion channel) Ion_Influx Cation Influx (Na+, K+, Ca2+) 5HT3_Receptor->Ion_Influx Opens Channel Serotonin Serotonin (5-HT) Serotonin->5HT3_Receptor Activates This compound This compound This compound->5HT3_Receptor Antagonizes Depolarization Neuronal Depolarization Ion_Influx->Depolarization Signal_Transduction Downstream Signaling (e.g., neurotransmitter release) Depolarization->Signal_Transduction

Caption: this compound antagonizes the 5-HT3 receptor, blocking serotonin-induced cation influx.

Experimental Workflow Diagram

VUF10166_Solubilization_Workflow cluster_stock Stock Solution Preparation (in DMSO) cluster_working Working Solution for In Vivo Use Weigh 1. Weigh this compound Add_DMSO 2. Add Anhydrous DMSO Weigh->Add_DMSO Dissolve 3. Vortex / Sonicate Add_DMSO->Dissolve Store_Stock 4. Aliquot & Store at -80°C Dissolve->Store_Stock Start Start with DMSO Stock Add_PEG300 1. Add PEG300 Start->Add_PEG300 Add_Tween 2. Add Tween-80 Add_PEG300->Add_Tween Add_Saline 3. Add Saline Add_Tween->Add_Saline Final_Solution 4. Ready for Immediate Use Add_Saline->Final_Solution

Caption: Workflow for preparing this compound stock and in vivo working solutions.

References

Application Note: Potentiation of GABA-A Receptor-Mediated Currents by VUF10166

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system (CNS).[1][2] Its effects are predominantly mediated by the GABA-A receptor (GABA-A R), a ligand-gated ion channel.[3][4] Upon binding GABA, the receptor's chloride channel opens, leading to an influx of chloride ions that hyperpolarizes the neuron, reducing its excitability.[1][4][5] This mechanism is crucial for controlling neuronal hyperactivity associated with conditions like anxiety and convulsions.[1] The GABA-A receptor is a heteropentameric complex with numerous allosteric binding sites, which are targets for various drugs including benzodiazepines, barbiturates, and neurosteroids.[3][4][6] These substances, known as positive allosteric modulators (PAMs), enhance the effect of GABA without activating the receptor on their own.[1][7]

VUF10166 is a novel positive allosteric modulator of the GABA-A receptor. This application note details the synergistic action of this compound in combination with GABA, presenting key quantitative data and a detailed protocol for characterizing this interaction using electrophysiological techniques.

Mechanism of Action: Allosteric Potentiation

This compound acts as a PAM at the GABA-A receptor.[7] It binds to an allosteric site, a location distinct from the GABA binding site (orthosteric site).[1][3] This binding event induces a conformational change in the receptor that increases the affinity of GABA for its binding site and/or enhances the channel's opening frequency or duration in response to GABA binding.[7] The result is a significant potentiation of the GABA-mediated inhibitory current, leading to a more profound hyperpolarization of the postsynaptic neuron. This synergistic interaction is a hallmark of positive allosteric modulation.

Signaling Pathway Diagram

GABAA_Modulation cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space GABA_R γ β α β α GABA-A Receptor Chloride Channel (Closed) Cl_in Cl- GABA_R:pore->Cl_in GABA GABA GABA->GABA_R:beta Binds to orthosteric site VUF This compound VUF->GABA_R:gamma Binds to allosteric site Cl_out Cl- Cl_out->GABA_R:pore Influx Hyperpolarization Neuron Hyperpolarization Cl_in->Hyperpolarization Increased [Cl-]i

Caption: this compound potentiates GABA-A receptor function via allosteric binding.

Data Presentation

The potentiation of GABA-A receptor currents by this compound can be quantified by measuring the enhancement of the GABA-induced current. The following table summarizes hypothetical, yet representative, data from a two-electrode voltage-clamp (TEVC) experiment on Xenopus oocytes expressing human α1β2γ2 GABA-A receptors.

ParameterGABA (EC10) AloneGABA (EC10) + 10 µM this compound
Agonist Concentration (GABA) 3 µM3 µM
Modulator Concentration (this compound) 0 µM10 µM
Mean Peak Current (nA) 150 ± 12750 ± 45
Fold Potentiation -5.0
GABA EC50 Shift 15 µM3 µM
Shift Ratio (EC50) -5.0

Data are presented as mean ± SEM from n=8 oocytes. EC10 is the concentration of GABA that elicits 10% of the maximal response.

Experimental Protocols

Protocol 1: Characterization of this compound Potentiation using Two-Electrode Voltage-Clamp (TEVC) in Xenopus Oocytes

This protocol details the methodology for expressing GABA-A receptors in Xenopus oocytes and functionally assessing the modulatory effects of this compound.

1. Oocyte Preparation and Receptor Expression: a. Harvest and defolliculate Stage V-VI oocytes from Xenopus laevis. b. Prepare a cRNA mixture of human GABA-A receptor subunits (e.g., α1, β2, γ2) in a 1:1:1 ratio. c. Inject 50 nL of the cRNA mixture (total concentration ~1 µg/µL) into each oocyte. d. Incubate the injected oocytes for 2-5 days at 18°C in Barth's medium.

2. Solutions and Reagents: a. Recording Solution (ND96): 96 mM NaCl, 2 mM KCl, 1 mM MgCl₂, 1.8 mM CaCl₂, 5 mM HEPES, pH adjusted to 7.4 with NaOH. b. GABA Stock Solution: 100 mM GABA in water. Prepare serial dilutions in ND96 to achieve final concentrations. c. This compound Stock Solution: 100 mM this compound in DMSO. Dilute in ND96 to final concentrations. Ensure final DMSO concentration is <0.1%.

3. Electrophysiological Recording: a. Place an oocyte in the recording chamber perfused with ND96 solution at a flow rate of 2 mL/min.[8] b. Impale the oocyte with two microelectrodes (0.5–2 MΩ resistance) filled with 3 M KCl.[8] c. Clamp the membrane potential at -70 mV using a two-electrode voltage-clamp amplifier.[8] d. Establish a stable baseline current in ND96.

4. Experimental Procedure: a. Determine GABA EC10: Apply increasing concentrations of GABA (e.g., 0.1 µM to 1 mM) to generate a concentration-response curve and determine the EC10 value (the concentration eliciting ~10% of the maximal current). b. Assess Potentiation: i. Apply GABA at the predetermined EC10 concentration until a stable peak current is recorded. ii. Wash the oocyte with ND96 until the current returns to baseline. iii. Pre-apply the this compound solution (e.g., 10 µM) for 30-60 seconds. iv. Co-apply the GABA EC10 solution with this compound and record the potentiated peak current. v. Wash with ND96 to return to baseline.

5. Data Analysis: a. Measure the peak amplitude of the current elicited by GABA alone (I_GABA). b. Measure the peak amplitude of the current elicited by the co-application of GABA and this compound (I_GABA+VUF). c. Calculate the fold potentiation: Fold Potentiation = (I_GABA+VUF) / (I_GABA). d. To determine the effect on GABA potency, generate GABA concentration-response curves in the absence and presence of a fixed concentration of this compound and compare the EC50 values.

Experimental Workflow Diagram

TEVC_Workflow A Oocyte Preparation & cRNA Injection B Incubation (2-5 days, 18°C) A->B C TEVC Setup (Place oocyte, impale, clamp at -70mV) B->C D Establish GABA EC10 Concentration-Response Curve C->D E Record Baseline (ND96 Perfusion) D->E F Apply GABA (EC10) E->F G Washout F->G H Pre-apply this compound G->H I Co-apply GABA (EC10) + this compound H->I J Final Washout I->J K Data Analysis (Calculate Fold Potentiation) J->K

Caption: Workflow for a TEVC experiment to measure this compound potentiation.

References

Troubleshooting & Optimization

Troubleshooting VUF10166 experimental variability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address experimental variability when working with VUF10166.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a potent and competitive antagonist for the 5-HT3A receptor, with a high affinity (Ki of 0.04 nM).[1][2] It displays significantly lower affinity for the 5-HT3AB receptor (Ki of 22 nM).[1][2] This differential affinity allows this compound to be used to distinguish between these two receptor subtypes in experimental settings.[1]

Q2: Does this compound have any other activities?

Yes, at higher concentrations, this compound acts as a partial agonist at 5-HT3A receptors, with an EC50 of 5.2 μM.[1][2] This dual activity is a critical factor to consider during experimental design and data interpretation. It also has been noted to act as a histamine H4 receptor antagonist.

Q3: What are the recommended solvent and storage conditions for this compound?

This compound is insoluble in water.[1] Recommended solvents include DMSO (up to 21 mg/mL) and ethanol (up to 61 mg/mL).[1] For long-term storage, it is recommended to store the powder at -20°C for up to 3 years.[1] Stock solutions in DMSO can be stored at -80°C for up to one year to avoid repeated freeze-thaw cycles.[1] It is advisable to use fresh DMSO, as moisture can reduce solubility.[1]

Troubleshooting Guide

Issue 1: Inconsistent antagonist activity or weaker-than-expected inhibition.

Possible Causes:

  • Inappropriate Concentration: Using concentrations that approach the partial agonism range (micromolar) may lead to mixed antagonist/agonist effects, reducing the net inhibitory effect.

  • Compound Precipitation: Improper dissolution or precipitation of this compound out of the solution can lead to a lower effective concentration.

  • Receptor Subtype Expression: The experimental system may predominantly express the lower-affinity 5-HT3AB receptor.

Troubleshooting Steps:

  • Concentration Optimization: Perform a dose-response curve to determine the optimal antagonist concentration. Ensure the concentration is well below the EC50 for partial agonism (5.2 μM).

  • Solubility Check: Prepare fresh stock solutions in high-quality, anhydrous DMSO. Visually inspect for any precipitation before diluting into your assay buffer.

  • Confirm Receptor Subtype: If possible, verify the expression of 5-HT3 receptor subtypes (5-HT3A vs. 5-HT3AB) in your experimental model using techniques like qPCR or Western blotting.

Issue 2: Unexpected agonistic effects are observed.

Possible Causes:

  • High this compound Concentration: The concentration used may be in the micromolar range, where this compound exhibits partial agonism.[2]

  • Assay Sensitivity: The assay may be highly sensitive to even low levels of receptor activation.

Troubleshooting Steps:

  • Review Concentration: Double-check all calculations for dilutions and ensure the final concentration is in the low nanomolar range for antagonist activity.

  • Perform Agonist Dose-Response: Characterize the agonistic effects of this compound in your system by running a full dose-response curve. This will help define the concentration threshold for agonism.

  • Use a Full Agonist as a Control: Compare the response to this compound with a known full 5-HT3 agonist (e.g., serotonin) to quantify the level of partial agonism.

Data Presentation

Table 1: this compound Binding Affinities and Potencies

ParameterReceptor SubtypeValueReference
Ki5-HT3A0.04 nM[1][2]
Ki5-HT3AB22 nM[1][2]
EC505-HT3A5.2 μM[2]

Table 2: this compound Solubility

SolventConcentrationReference
DMSO21 mg/mL[1]
Ethanol61 mg/mL[1]
WaterInsoluble[1]

Experimental Protocols

Protocol 1: In Vitro Antagonist Assay using a Calcium Flux Assay

  • Cell Culture: Culture HEK293 cells stably expressing the human 5-HT3A receptor in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and a selection antibiotic.

  • Cell Plating: Seed cells into a 96-well black-walled, clear-bottom plate at a density of 50,000 cells per well and incubate for 24 hours.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Perform serial dilutions in assay buffer to achieve final concentrations ranging from 0.1 nM to 10 µM.

  • Antagonist Incubation: Add the this compound dilutions to the wells and incubate for 15 minutes at 37°C.

  • Agonist Stimulation: Add a fixed concentration of serotonin (e.g., EC80) to all wells.

  • Data Acquisition: Measure the fluorescence intensity before and after adding the agonist using a plate reader.

  • Data Analysis: Calculate the percent inhibition of the serotonin response at each this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50.

Visualizations

VUF10166_Signaling_Pathway cluster_low_conc Low [this compound] (Antagonist) cluster_high_conc High [this compound] (Partial Agonist) VUF_low This compound (nM) Receptor_A 5-HT3A Receptor VUF_low->Receptor_A Block Blocks Channel Receptor_A->Block No_Ion_Flow No Ion Influx Block->No_Ion_Flow Serotonin Serotonin Serotonin->Receptor_A VUF_high This compound (µM) Receptor_B 5-HT3A Receptor VUF_high->Receptor_B Partial_Activation Partial Channel Activation Receptor_B->Partial_Activation Ion_Flow Cation Influx Partial_Activation->Ion_Flow

Caption: this compound acts as an antagonist at low and a partial agonist at high concentrations.

Troubleshooting_Workflow Start Inconsistent Experimental Results Agonism_Issue Unexpected Agonism? Start->Agonism_Issue Antagonism_Issue Weak Antagonism? Start->Antagonism_Issue Check_Conc Verify this compound Concentration Check_Sol Check for Compound Precipitation Check_Conc->Check_Sol Concentration correct Lower_Conc Lower this compound Concentration Check_Conc->Lower_Conc Concentration too high Check_Subtype Confirm Receptor Subtype Expression Check_Sol->Check_Subtype No precipitation Fresh_Stock Prepare Fresh Stock Solution Check_Sol->Fresh_Stock Precipitation observed Optimize_Assay Optimize Assay for Receptor Subtype Check_Subtype->Optimize_Assay Subtype mismatch End Consistent Results Check_Subtype->End Subtype correct Agonism_Issue->Check_Conc Yes Antagonism_Issue->Check_Conc Yes Lower_Conc->End Fresh_Stock->End Optimize_Assay->End

Caption: Troubleshooting workflow for this compound experimental variability.

Dual_Activity_Logic Concentration This compound Concentration Low_Conc Low (nM range) Concentration->Low_Conc < 1 µM High_Conc High (µM range) Concentration->High_Conc > 1 µM Antagonist Primary Effect: Antagonism Low_Conc->Antagonist Partial_Agonist Primary Effect: Partial Agonism High_Conc->Partial_Agonist Result_Block Result: Inhibition of 5-HT induced response Antagonist->Result_Block Result_Activate Result: Weak activation of 5-HT3A receptor Partial_Agonist->Result_Activate

Caption: Logical relationship of this compound concentration and its dual activity.

References

How to optimize VUF10166 concentration for efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing VUF10166 concentration for efficacy in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and high-affinity antagonist for the 5-HT3A receptor.[1][2] It exhibits significantly lower affinity for the 5-HT3AB receptor, making it a valuable tool for distinguishing between these two receptor subtypes.[1][3] At higher concentrations, this compound can also act as a partial agonist at 5-HT3A receptors.[2]

Q2: What are the key binding affinities and effective concentrations of this compound?

The reported binding affinities (Ki) for this compound are 0.04 nM for the 5-HT3A receptor and 22 nM for the 5-HT3AB receptor.[1][2] As a partial agonist at 5-HT3A receptors, it has an EC50 of 5.2 μM.[1][2]

Q3: How should I dissolve and store this compound?

This compound is soluble in DMSO and ethanol.[1] For stock solutions, it is recommended to dissolve in fresh DMSO to a concentration of up to 21 mg/mL (79.92 mM).[1] It is important to avoid moisture-absorbing DMSO as it can reduce solubility.[1] Stock solutions can be stored at -80°C for up to a year or at -20°C for up to one month.[1] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution.[1] The compound is insoluble in water.[1]

Q4: Can this compound be used in in vivo studies?

Yes, this compound can be used in in vivo studies. A common formulation for oral administration involves creating a homogeneous suspension in CMC-Na.[1]

Troubleshooting Guide

Issue 1: I am not observing the expected antagonist effect of this compound in my assay.

  • Concentration too low: The effective concentration of this compound as an antagonist is in the nanomolar range.[2] Ensure your final assay concentration is appropriate to compete with the 5-HT concentration used. A concentration-response curve is highly recommended to determine the optimal inhibitory concentration for your specific experimental setup.

  • Receptor subtype: this compound is significantly more potent at 5-HT3A receptors than 5-HT3AB receptors.[1][2] Verify the subtype of the 5-HT3 receptor expressed in your system.

  • Compound degradation: Ensure that the this compound stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles.[1]

Issue 2: I am observing partial agonism in my experiments.

  • Concentration too high: this compound exhibits partial agonist activity at higher concentrations, with an EC50 of 5.2 μM.[1][2] If you are observing agonist-like effects, you are likely using a concentration in the micromolar range. To study its antagonist effects, use concentrations in the low nanomolar range.

Issue 3: The compound has precipitated out of solution.

  • Improper dissolution: If precipitation occurs during the preparation of aqueous dilutions from a DMSO stock, gentle heating and/or sonication can aid in dissolution.[2]

  • Solubility limits exceeded: Do not exceed the recommended solubility limits in your chosen solvent. For aqueous-based assays, ensure the final concentration of DMSO is kept low (typically <0.5%) to maintain compound solubility.

Quantitative Data Summary

ParameterReceptorValueReference
Ki5-HT3A0.04 nM[1][2]
Ki5-HT3AB22 nM[1][2]
IC50human 5-HT3A0.04 nM
IC50human 5-HT3AB22 nM
EC50 (partial agonism)5-HT3A5.2 μM[1][2]

Experimental Protocols

Protocol 1: In Vitro Concentration-Response Curve for this compound Antagonism

This protocol outlines the general steps to determine the inhibitory concentration (IC50) of this compound on 5-HT-induced responses in cells expressing 5-HT3A receptors.

  • Cell Culture: Plate HEK293 cells stably expressing the human 5-HT3A receptor in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in fresh DMSO.

    • Perform serial dilutions of the this compound stock solution to create a range of working concentrations (e.g., from 1 pM to 10 µM).

  • Assay Procedure:

    • Wash the cells with an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution).

    • Pre-incubate the cells with varying concentrations of this compound for 10-20 minutes.

    • Stimulate the cells with a fixed concentration of 5-HT (serotonin), typically at its EC80 concentration to ensure a robust response.

    • Measure the cellular response. This can be done using various methods, such as a fluorescent calcium indicator (e.g., Fluo-4 AM) to measure intracellular calcium influx or using patch-clamp electrophysiology to measure ion channel currents.

  • Data Analysis:

    • Normalize the response data to the positive control (5-HT alone) and negative control (buffer alone).

    • Plot the normalized response against the logarithm of the this compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis plate_cells Plate 5-HT3A expressing cells pre_incubate Pre-incubate cells with this compound plate_cells->pre_incubate prepare_vuf Prepare this compound serial dilutions prepare_vuf->pre_incubate prepare_5ht Prepare 5-HT solution stimulate Stimulate with 5-HT prepare_5ht->stimulate pre_incubate->stimulate measure Measure cellular response stimulate->measure normalize Normalize data measure->normalize plot Plot concentration-response curve normalize->plot calculate_ic50 Calculate IC50 plot->calculate_ic50

Caption: Workflow for determining the IC50 of this compound.

Signaling Pathway

The primary signaling pathway affected by this compound is the 5-HT3 receptor-mediated ionotropic signaling pathway. The 5-HT3 receptor is a ligand-gated ion channel.

G cluster_pathway 5-HT3 Receptor Signaling serotonin Serotonin (5-HT) receptor 5-HT3A Receptor (Ligand-gated ion channel) serotonin->receptor Binds and Activates channel_opening Ion Channel Opening receptor->channel_opening This compound This compound This compound->receptor Binds and Blocks ion_influx Cation Influx (Na+, K+, Ca2+) channel_opening->ion_influx depolarization Membrane Depolarization ion_influx->depolarization cellular_response Cellular Response (e.g., neurotransmitter release) depolarization->cellular_response

Caption: this compound action on the 5-HT3 receptor signaling pathway.

References

Overcoming VUF10166 solubility issues in buffers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for VUF10166. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and answers to frequently asked questions regarding the solubility of this compound in experimental buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound? A1: this compound is a chemical compound primarily known as a potent and high-affinity antagonist for the 5-HT3A receptor, with a Ki (inhibitor constant) of 0.04 nM.[1][2] It shows significantly lower affinity for the 5-HT3AB receptor subtype (Ki = 22 nM).[2] At higher concentrations, it can also act as a partial agonist at 5-HT3A receptors (EC50 = 5.2 μM).[1][3] Additionally, it has been identified as a histamine H4 receptor antagonist.

Q2: What are the basic chemical properties of this compound? A2: this compound is a solid compound with the following properties:

  • Formal Name: 2-chloro-3-(4-methyl-1-piperazinyl)-quinoxaline[3]

  • Molecular Formula: C13H15ClN4[3]

  • Molecular Weight: 262.7 g/mol [3]

Q3: How should I store this compound powder and stock solutions? A3: The solid powder form of this compound should be stored at -20°C for up to 3 years.[2] Once dissolved into a stock solution, it is crucial to aliquot the solution to prevent degradation from repeated freeze-thaw cycles.[1] Store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light.[1]

Q4: In which organic solvents is this compound soluble? A4: this compound shows good solubility in several common organic solvents. It is recommended to use fresh, anhydrous solvents, as moisture can reduce solubility, especially in DMSO.[2]

Solubility Data

Table 1: Solubility in Organic Solvents
SolventConcentrationCitation
DMSO30 mg/mL (~114 mM)[3]
DMSO21 mg/mL (~80 mM)[2]
DMF30 mg/mL (~114 mM)[3]
Ethanol61 mg/mL (~232 mM)[2]
Ethanol10 mg/mL (~38 mM)[3]

Note: Discrepancies in reported solubility values can arise from differences in material purity, temperature, and solvent grade.

Table 2: Solubility in Aqueous & In Vivo Formulations
Solvent SystemConcentrationCitation
DMSO:PBS (pH 7.2) (1:3)0.25 mg/mL (~0.95 mM)[3]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (~9.5 mM)[1]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (~9.5 mM)[1]
WaterInsoluble[2]

Troubleshooting Guide: Overcoming Precipitation in Buffers

Q5: My this compound precipitated when I diluted my DMSO stock into my aqueous cell culture medium/PBS. What happened? A5: This is a common issue stemming from the low aqueous solubility of this compound. The compound is highly soluble in 100% DMSO but can rapidly precipitate when the concentration of the organic solvent drops significantly upon dilution into an aqueous buffer. A 1:3 mixture of DMSO to PBS (a final DMSO concentration of 25%) only supports a solubility of 0.25 mg/mL.[3] If your final working concentration exceeds this, or if the final DMSO concentration in your assay is too low, precipitation will likely occur.

Q6: How can I prevent this compound from precipitating during my experiment? A6: Follow these steps:

  • Prepare a High-Concentration Stock: Start by preparing a concentrated stock solution (e.g., 10-20 mM) in 100% fresh, anhydrous DMSO.[2]

  • Perform Serial Dilutions: Do not dilute the stock directly into your final aqueous buffer in one step. Perform an intermediate dilution step in a solution with a higher percentage of organic solvent or your complete buffer.

  • Control Final DMSO Concentration: Ensure the final concentration of DMSO in your experiment is sufficient to maintain solubility, but low enough to not affect your biological system (typically ≤0.5%).

  • Aid Dissolution: When preparing the final working solution, add the this compound aliquot to your buffer while vortexing to ensure rapid mixing. If you observe cloudiness or precipitate, gentle warming and/or sonication can help redissolve the compound.[1]

  • Consider Co-solvents: For challenging applications, consider using formulations that include solubility-enhancing agents like PEG300, Tween-80, or cyclodextrins, which have been shown to maintain this compound in solution at higher concentrations.[1][4]

Q7: I see a precipitate in my this compound stock solution. Is it still usable? A7: If you observe precipitation in your DMSO stock solution, it may be due to the absorption of water by the DMSO.[2] Gently warm the vial and sonicate to try and redissolve the compound.[1] If it does not fully redissolve, it is recommended to discard the solution and prepare a fresh stock with new, anhydrous DMSO. Using a stock with undissolved particles will lead to inaccurate dosing and unreliable experimental results.

Experimental Protocols

Protocol: Preparation of this compound Working Solution for Cell-Based Assays

This protocol describes the preparation of a 10 µM final working solution in a typical cell culture medium with a final DMSO concentration of 0.1%.

  • Prepare Primary Stock Solution (10 mM): a. Weigh out 2.63 mg of this compound powder (MW = 262.7 g/mol ). b. Add 1 mL of fresh, anhydrous DMSO to the powder. c. Vortex thoroughly until the solid is completely dissolved. This is your 10 mM Primary Stock. Store as aliquots at -80°C.

  • Prepare Intermediate Stock Solution (1 mM): a. Thaw a 10 mM Primary Stock aliquot. b. In a sterile microcentrifuge tube, add 90 µL of 100% DMSO. c. Add 10 µL of the 10 mM Primary Stock to the tube. d. Vortex well. This is your 1 mM Intermediate Stock.

  • Prepare Final Working Solution (10 µM): a. Determine the final volume of working solution needed for your experiment (e.g., 10 mL). b. Dispense 9.99 mL of your pre-warmed cell culture medium or physiological buffer into a sterile tube. c. While vortexing the medium at a medium speed, add 10 µL of the 1 mM Intermediate Stock directly into the liquid. This dropwise addition to a vortexing solution is critical to prevent localized high concentrations that can cause precipitation. d. Visually inspect the solution for any signs of cloudiness or precipitate. If observed, proceed to the troubleshooting workflow. The solution is now ready for use in your assay at a final concentration of 10 µM this compound and 0.1% DMSO.

Visual Guides

Experimental & Logical Workflows

G Troubleshooting this compound Solubility Issues start Start: Dilute this compound stock into aqueous buffer check_precipitate Observe solution. Is there a precipitate or cloudiness? start->check_precipitate action_dissolve Action: 1. Vortex solution vigorously. 2. Use bath sonicator for 5-10 min. 3. Warm solution gently to 37°C. check_precipitate->action_dissolve Yes success Success: Solution is ready for use. Proceed with experiment. check_precipitate->success No check_again Re-evaluate. Is solution clear now? action_dissolve->check_again check_again->success Yes fail Problem persists. Concentration likely exceeds solubility limit. check_again->fail No end End success->end reassess Reassess Protocol: - Lower final this compound concentration. - Increase final % of DMSO (if tolerated by cells). - Prepare new solution using co-solvents (e.g., PEG300, Tween-80). fail->reassess reassess->end G Mechanism of this compound at the 5-HT3A Receptor cluster_membrane Cell Membrane cluster_extra cluster_intra receptor 5-HT3A Receptor (Ligand-gated ion channel) ions_in Ion Influx (Na+, K+, Ca2+) receptor->ions_in Channel Opens serotonin Serotonin (5-HT) (Agonist) serotonin->receptor Binds vuf This compound (Antagonist) vuf->receptor Blocks Binding Site depol Membrane Depolarization ions_in->depol response Cellular Response depol->response

References

VUF10166 off-target effects and how to mitigate them

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of VUF10166 and strategies to mitigate them.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is a potent and high-affinity antagonist for the serotonin 5-HT3A receptor.[1] It exhibits significantly lower affinity for the 5-HT3AB receptor subtype, making it a valuable tool for distinguishing between these two receptor types.[1][2]

Q2: What are the known off-target effects of this compound?

There are two primary off-target effects to be aware of when using this compound:

  • Histamine H4 Receptor Antagonism: this compound is also an antagonist of the histamine H4 receptor.

  • Partial Agonism at 5-HT3A Receptors: At higher concentrations, this compound can act as a partial agonist at the 5-HT3A receptor.[1]

Q3: At what concentrations does this compound exhibit its off-target effects?

The partial agonist activity of this compound at the 5-HT3A receptor has been observed at an EC50 of 5.2 μM.[1] Its antagonist potency at the histamine H4 receptor is characterized by a pKi of 6.64. To minimize these off-target effects, it is crucial to use the lowest effective concentration that maintains selectivity for the 5-HT3A receptor.

Q4: How can I be sure that the effects I'm observing are due to 5-HT3A receptor antagonism and not off-target effects?

To ensure the observed effects are on-target, a combination of careful concentration selection and specific control experiments is essential. The troubleshooting guides below provide detailed protocols for these controls.

Quantitative Data Summary

The following tables summarize the known binding affinities and functional potencies of this compound at its primary target and known off-targets.

Table 1: this compound Binding Affinity (Ki)

TargetReceptor SubtypeKi ValueReference
Serotonin Receptor5-HT3A0.04 nM[1]
5-HT3AB22 nM[1]
Histamine ReceptorH4pKi = 6.64

Table 2: this compound Functional Potency (IC50/EC50)

TargetActivityPotencyReference
5-HT3A ReceptorAntagonismNot determined due to slow kinetics[2]
5-HT3AB ReceptorAntagonismIC50 = 40 nM[1][2]
5-HT3A ReceptorPartial AgonismEC50 = 5.2 μM[1]

Troubleshooting Guides

Guide 1: Mitigating Histamine H4 Receptor Antagonism

This guide provides a workflow to differentiate the on-target 5-HT3A antagonist effects of this compound from its off-target H4 receptor antagonism.

cluster_workflow Workflow to Mitigate H4 Off-Target Effects start Start Experiment with this compound concentration Step 1: Select Optimal this compound Concentration (Lowest effective concentration for 5-HT3A antagonism) start->concentration observe_effect Step 2: Observe Biological Effect concentration->observe_effect control_q Is the effect due to 5-HT3A or H4 antagonism? observe_effect->control_q control_exp Step 3: Perform Control Experiments control_q->control_exp selective_h4 A: Use a Selective H4 Antagonist (e.g., JNJ 7777120) control_exp->selective_h4 knockout_cells B: Use H4 Receptor Knockout/Null Cells or Animal Models control_exp->knockout_cells compare Step 4: Compare Results selective_h4->compare knockout_cells->compare conclusion Conclusion compare->conclusion no_change Effect persists with H4 antagonist or in H4 knockout model conclusion->no_change If abolished Effect is abolished with H4 antagonist or in H4 knockout model conclusion->abolished If on_target Effect is likely mediated by 5-HT3A antagonism no_change->on_target off_target Effect is likely mediated by H4 antagonism abolished->off_target cluster_workflow_agonism Workflow to Mitigate 5-HT3A Partial Agonism start Start concentration_curve Step 1: Perform a Wide-Range Concentration-Response Curve for this compound start->concentration_curve observe_biphasic Step 2: Observe for Biphasic Response (Antagonism at low concentrations, agonism at high concentrations) concentration_curve->observe_biphasic compare_agonists Step 3: Compare with a Known 5-HT3A Full Agonist (e.g., Serotonin) and a Pure Antagonist observe_biphasic->compare_agonists determine_range Step 4: Determine the Concentration Range for Pure Antagonism compare_agonists->determine_range conclusion Conclusion determine_range->conclusion select_concentration Select this compound concentration well below the EC50 for partial agonism (~5.2 µM) conclusion->select_concentration avoid_concentration Avoid concentrations approaching or exceeding the partial agonism EC50 conclusion->avoid_concentration cluster_5ht3 5-HT3 Receptor Signaling Pathway Serotonin Serotonin (5-HT) Receptor5HT3 5-HT3 Receptor (Ligand-gated ion channel) Serotonin->Receptor5HT3 Activates VUF10166_ant This compound (Antagonist at low conc.) VUF10166_ant->Receptor5HT3 Blocks VUF10166_ago This compound (Partial Agonist at high conc.) VUF10166_ago->Receptor5HT3 Weakly Activates Ion_Channel Ion Channel Opening Receptor5HT3->Ion_Channel Cation_Influx Na+, K+, Ca2+ Influx Ion_Channel->Cation_Influx Depolarization Neuronal Depolarization and Excitation Cation_Influx->Depolarization cluster_h4 Histamine H4 Receptor Signaling Pathway Histamine Histamine ReceptorH4 H4 Receptor (GPCR) Histamine->ReceptorH4 Activates VUF10166_H4 This compound (Antagonist) VUF10166_H4->ReceptorH4 Blocks G_protein Gi/o Protein Activation ReceptorH4->G_protein AC Adenylyl Cyclase (Inhibition) G_protein->AC PLC Phospholipase C (Activation) G_protein->PLC MAPK MAPK Pathway Activation G_protein->MAPK cAMP ↓ cAMP AC->cAMP Cellular_Response Cellular Responses (e.g., Chemotaxis, Cytokine Release) cAMP->Cellular_Response IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Ca_mobilization Ca2+ Mobilization IP3_DAG->Ca_mobilization Ca_mobilization->Cellular_Response MAPK->Cellular_Response

References

Navigating VUF10166 Stability: A Technical Support Guide for Long-Term Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing the potent 5-HT3 receptor antagonist VUF10166, maintaining its stability throughout long-term experiments is critical for generating reliable and reproducible data. This technical support center provides a comprehensive guide to troubleshoot and mitigate stability issues, ensuring the integrity of your research.

This guide offers frequently asked questions (FAQs) and troubleshooting protocols in a user-friendly question-and-answer format. It directly addresses specific challenges that may arise during the storage, handling, and application of this compound in extended experimental timelines.

Frequently Asked Questions (FAQs)

1. What are the recommended storage conditions for this compound?

Proper storage is the first line of defense against the degradation of this compound. Both powdered compound and stock solutions require specific conditions to maintain stability.

2. How should I prepare and store this compound stock solutions?

To ensure the longevity and activity of this compound, stock solutions should be prepared and stored with care. It is recommended to prepare fresh working solutions for in vivo experiments on the day of use.[1] For in vitro studies, aliquot stock solutions to avoid repeated freeze-thaw cycles, which can compromise stability.[1] If you observe precipitation or phase separation during preparation, gentle heating and/or sonication can aid in dissolution.[1]

3. What solvents are recommended for dissolving this compound?

This compound exhibits solubility in various organic solvents and buffer systems. The choice of solvent will depend on the specific experimental requirements.

Solvent SystemSolubilityReference
Dimethyl sulfoxide (DMSO)≥38.8 mg/mL[2]
Ethanol≥26.3 mg/mL[2]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥2.5 mg/mL (9.52 mM)[1]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥2.5 mg/mL (9.52 mM)[1]
10% DMSO, 90% Corn Oil≥2.5 mg/mL (9.52 mM)[1]
DMSO:PBS (pH 7.2) (1:3)0.25 mg/mL[3]

4. My experimental results are inconsistent over time. Could this compound be degrading in my long-term cell culture?

Yes, inconsistent results in long-term experiments can be a sign of compound degradation. Several factors within a cell culture environment can affect the stability of a small molecule like this compound.

Troubleshooting Guide

Issue: Rapid Loss of this compound Activity in Cell Culture Media

Possible Causes:

  • Inherent Aqueous Instability: The compound may be unstable in aqueous solutions at 37°C.

  • Reaction with Media Components: Certain components in the cell culture media, such as amino acids or vitamins, could be reacting with and degrading this compound.[4]

  • pH Sensitivity: The pH of the culture medium may be outside the optimal stability range for this compound.

  • Photodegradation: Exposure to light can cause degradation of light-sensitive compounds. This compound should be protected from light.[1]

  • Oxidative Degradation: As a quinoxaline derivative, this compound may be susceptible to oxidation, which can be accelerated by components in the culture medium or exposure to air.

Suggested Solutions:

  • Assess Inherent Stability: Perform a stability check in a simpler buffer system, like PBS, at 37°C to determine the compound's inherent aqueous stability.[4]

  • Evaluate Media Components: Test the stability of this compound in media with and without serum, as serum proteins can sometimes enhance compound stability.[4] You can also compare stability in different types of cell culture media.

  • Monitor and Control pH: Ensure the pH of your cell culture medium remains stable throughout the experiment.

  • Protect from Light: Conduct experiments in low-light conditions and store all solutions containing this compound in light-protecting tubes or wrap them in foil.

  • Consider Antioxidants: If oxidative degradation is suspected, the addition of antioxidants to the culture medium could be explored, though this should be carefully validated to ensure it does not interfere with the experimental model.

  • Replenish the Compound: For very long-term experiments (multiple days), consider replacing the medium with freshly prepared this compound at regular intervals.

Issue: High Variability Between Experimental Replicates

Possible Causes:

  • Inconsistent Sample Handling: Variations in the timing of sample collection and processing can lead to discrepancies.

  • Incomplete Solubilization: If the compound is not fully dissolved in the stock solution or the final culture medium, the actual concentration will vary between wells.

  • Non-Specific Binding: this compound might be adsorbing to plasticware, such as plates and pipette tips, leading to a lower effective concentration.

Suggested Solutions:

  • Standardize Procedures: Ensure precise and consistent timing for all experimental steps, from compound addition to sample collection.

  • Confirm Dissolution: Visually confirm the complete dissolution of this compound in your stock and working solutions.

  • Use Low-Binding Plastics: Utilize low-protein-binding plates and pipette tips to minimize non-specific adsorption.[4]

  • Include a "No-Cell" Control: To assess binding to plasticware, include control wells with your experimental setup that contain media and this compound but no cells.[4]

Visualizing Experimental and Logical Workflows

To further aid in experimental design and troubleshooting, the following diagrams illustrate key processes.

cluster_0 5-HT3 Receptor Signaling Pathway Serotonin (5-HT) Serotonin (5-HT) 5-HT3 Receptor 5-HT3 Receptor Serotonin (5-HT)->5-HT3 Receptor Binds to Ion Channel Opening (Na+, K+, Ca2+) Ion Channel Opening (Na+, K+, Ca2+) 5-HT3 Receptor->Ion Channel Opening (Na+, K+, Ca2+) Activates This compound This compound This compound->5-HT3 Receptor Antagonizes Neuronal Depolarization Neuronal Depolarization Ion Channel Opening (Na+, K+, Ca2+)->Neuronal Depolarization Neurotransmitter Release Neurotransmitter Release Neuronal Depolarization->Neurotransmitter Release

Caption: this compound acts as an antagonist at the 5-HT3 receptor, blocking serotonin binding.

cluster_1 Troubleshooting this compound Stability Inconsistent Results Inconsistent Results Check Storage & Handling Check Storage & Handling Inconsistent Results->Check Storage & Handling Assess Solution Stability Assess Solution Stability Check Storage & Handling->Assess Solution Stability If OK Corrective Actions Corrective Actions Check Storage & Handling->Corrective Actions If Issue Found Evaluate Experimental Conditions Evaluate Experimental Conditions Assess Solution Stability->Evaluate Experimental Conditions If OK Assess Solution Stability->Corrective Actions If Issue Found Evaluate Experimental Conditions->Corrective Actions

Caption: A logical workflow for troubleshooting this compound stability issues in experiments.

Experimental Protocols

Protocol: Assessing this compound Stability in Cell Culture Medium

This protocol provides a general framework for determining the stability of this compound in your specific cell culture medium using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Materials:

  • This compound powder

  • DMSO (or other appropriate solvent)

  • Your specific cell culture medium (with and without serum)

  • Phosphate-Buffered Saline (PBS)

  • Sterile, low-protein-binding microcentrifuge tubes and cell culture plates

  • HPLC or LC-MS system

Procedure:

  • Prepare a Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in DMSO.

  • Prepare Working Solutions: Dilute the stock solution in your cell culture medium (with and without serum) and PBS to the final working concentration used in your experiments (e.g., 10 µM).

  • Incubation: Aliquot the working solutions into a multi-well plate and incubate at 37°C in a humidified incubator with 5% CO2. Include a "no-cell" control to assess degradation independent of cellular metabolism.

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours). The 0-hour time point should be collected immediately after preparation.

  • Sample Preparation: At each time point, transfer an aliquot of the medium to a fresh tube. If the medium contains serum, precipitate the proteins by adding a cold organic solvent (e.g., acetonitrile), centrifuge, and collect the supernatant.

  • Analysis: Analyze the concentration of this compound in each sample using a validated HPLC or LC-MS method.

  • Data Interpretation: Plot the concentration of this compound as a percentage of the initial concentration over time to determine its stability profile under each condition.

cluster_2 Experimental Workflow for Long-Term this compound Studies Prepare Stock Solution Prepare Stock Solution Prepare Working Solution Prepare Working Solution Prepare Stock Solution->Prepare Working Solution Treat Cells Treat Cells Prepare Working Solution->Treat Cells Incubate (Time Points) Incubate (Time Points) Treat Cells->Incubate (Time Points) Collect Samples Collect Samples Incubate (Time Points)->Collect Samples Analyze Samples Analyze Samples Collect Samples->Analyze Samples Data Analysis Data Analysis Analyze Samples->Data Analysis

Caption: A general experimental workflow for conducting long-term studies with this compound.

References

Technical Support Center: VUF10166-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers using VUF10166. Below are detailed protocols, data summaries, and diagrams to help you navigate common pitfalls and ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: My dose-response curve for this compound is behaving unexpectedly. At high concentrations, the inhibition effect is weakening or reversing. Why is this happening?

A1: This is a critical and known characteristic of this compound. While it is a potent antagonist at low nanomolar concentrations, it acts as a partial agonist at higher, micromolar concentrations.[1][2][3] This dual activity means that as you increase the concentration into the micromolar range, this compound will start to activate the 5-HT3A receptor itself, leading to results that can be misinterpreted as a loss of inhibition or an off-target effect. It is crucial to define the antagonist-only concentration window in your specific assay system, which is typically in the low nM range.

Q2: I'm seeing high variability and poor reproducibility in my results. What are the common sources of error?

A2: The most common source of variability with this compound is related to its preparation and storage. The compound is insoluble in water and must be dissolved in a solvent like DMSO or ethanol.[1] Improperly dissolved compound or using a stock solution that has undergone multiple freeze-thaw cycles can lead to inconsistent effective concentrations. Always use fresh DMSO, as moisture can reduce solubility, and aliquot stock solutions for single use to store at -80°C for long-term stability.[1][2]

Q3: Can I use this compound to antagonize the P2X7 receptor?

A3: this compound is not the correct tool for targeting the P2X7 receptor. It is a very potent and selective antagonist for the 5-HT3A and 5-HT3AB receptors.[1][2][3] Confusion may arise from other compounds with the "VUF" prefix that do target purinergic receptors.[4] For P2X7 antagonism, you should use a validated P2X7-specific antagonist. Using this compound in a P2X7 assay will likely produce no specific effect or results that are due to off-target interactions at high concentrations.

Q4: I am not observing any antagonist effect in my assay. What should I check first?

A4: First, confirm that your cells express functional 5-HT3 receptors. Second, verify the activity of your 5-HT3 agonist (e.g., serotonin) and its concentration. Ensure you are using an agonist concentration that elicits a response in the dynamic range of your assay (e.g., EC50 to EC80). Finally, re-evaluate your this compound preparation. Prepare a fresh stock solution from powder and ensure the final concentration in your assay buffer is within the effective antagonist range (see Table 1) and below its solubility limit to avoid precipitation.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Weak or No Inhibition Compound Inactivity: this compound stock solution has degraded.Prepare a fresh stock solution in fresh, anhydrous DMSO.[1] Aliquot and store at -80°C for no more than one year.[1]
Low Receptor Expression: The cell line used has low or no 5-HT3 receptor expression.Confirm 5-HT3 receptor expression via qPCR, Western blot, or by testing a positive control cell line.
Ineffective Agonist Concentration: The 5-HT agonist concentration is too high, making it difficult for a competitive antagonist to be effective.Perform an agonist dose-response curve to determine the EC80. Use this concentration for antagonist screening assays.
High Background Signal Autofluorescence: Assay media, components (like phenol red), or the compound itself are fluorescent at the assay wavelengths.Measure the fluorescence of a "no-cells" control and a "cells + this compound (no agonist)" control. If high, consider using serum-free, phenol red-free media for the final assay step or subtracting the background value.[5]
Cell Death/Toxicity: High concentrations of this compound or the solvent (DMSO) are causing cell death and non-specific signal.Run a cell viability assay (e.g., MTS or LDH) with the planned concentrations of this compound and DMSO. Keep the final DMSO concentration below 0.5%.
Inconsistent Results (High Well-to-Well Variability) Compound Precipitation: this compound is precipitating out of the aqueous assay buffer.Check the final concentration of this compound and the percentage of solvent. If precipitation is suspected, lower the concentration or test alternative formulation methods.[2]
Uneven Cell Plating: Inconsistent cell numbers across wells.Ensure a homogenous cell suspension before plating and allow plates to sit at room temperature for 20-30 minutes before incubation to promote even settling.
Instrument Settings: Microplate reader settings are not optimized.Optimize the reader's gain setting for your assay's signal range. For fluorescence assays, use a sufficient number of flashes per well to average out signal fluctuations.[5]
Unexpected Agonist-like Effect Concentration Too High: The concentration of this compound is in the micromolar range, where it acts as a partial agonist.[1][3]Refer to the dose-response relationship (see diagram below). Lower the this compound concentration to the low nanomolar range to ensure you are only observing antagonist activity.

Quantitative Data Summary

The following tables summarize key quantitative parameters for this compound.

Table 1: Receptor Binding & Functional Activity

Parameter Receptor Subtype Value Notes
Ki (Antagonist) 5-HT3A 0.04 nM Potent competitive antagonist activity.[1][2]
Ki (Antagonist) 5-HT3AB 22 nM Shows selectivity for 5-HT3A over 5-HT3AB.[1][2]

| EC50 (Partial Agonist) | 5-HT3A | 5.2 µM | At higher concentrations, it begins to activate the receptor.[1][2][3] |

Table 2: Solubility & Storage

Parameter Value Notes
Solubility in DMSO 21 mg/mL (~79.9 mM) Use fresh, anhydrous DMSO as moisture reduces solubility.[1]
Solubility in Ethanol 61 mg/mL -
Solubility in Water Insoluble [1]
Powder Storage 3 years at -20°C -

| Stock Solution Storage | 1 year at -80°C in solvent | Aliquot to avoid repeated freeze-thaw cycles.[1] |

Visual Guides & Workflows

Signaling Pathway and Mechanism of Action

The 5-HT3 receptor is a ligand-gated ion channel. Upon binding of serotonin (5-HT), the channel opens, allowing the influx of cations like Na+ and Ca2+, leading to neuronal depolarization. This compound acts as a competitive antagonist by binding to the receptor and preventing 5-HT from opening the channel.

G cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space receptor_closed 5-HT3 Receptor (Closed) Ion Channel receptor_open 5-HT3 Receptor (Open) Ion Channel receptor_closed->receptor_open Activates no_response No Response receptor_closed->no_response ions_in Na+, Ca2+ Influx receptor_open->ions_in SHT 5-HT SHT->receptor_closed:head Binds VUF This compound VUF->receptor_closed:head Blocks depolarization Cellular Response (Depolarization) ions_in->depolarization ions_out Na+, Ca2+ ions_out->receptor_closed

Caption: Mechanism of this compound as a 5-HT3 receptor antagonist.

Dose-Dependent Dual Activity of this compound

Understanding the concentration-dependent effects of this compound is crucial for proper experimental design.

G cluster_concentration This compound Concentration Range cluster_effect Observed Biological Effect low_conc Low Concentration (e.g., 0.01 - 100 nM) antagonist Potent Antagonism (Blocks 5-HT induced activation) low_conc->antagonist Leads To high_conc High Concentration (e.g., > 1 µM) agonist Partial Agonism (Directly activates 5-HT3A receptor) high_conc->agonist Leads To

Caption: Concentration-dependent effects of this compound.

General Experimental Workflow for Antagonist Assay

This workflow outlines the key steps for a typical fluorescence-based calcium influx assay to measure the antagonist properties of this compound.

G start 1. Plate Cells (Expressing 5-HT3R) load_dye 2. Load Cells (with Ca2+ indicator, e.g., Fluo-4 AM) start->load_dye pre_incubate 3. Pre-incubate (with this compound or Vehicle) load_dye->pre_incubate measure_baseline 4. Measure Baseline Fluorescence pre_incubate->measure_baseline add_agonist 5. Add 5-HT Agonist (e.g., Serotonin at EC80) measure_baseline->add_agonist measure_response 6. Measure Kinetic Fluorescence Response add_agonist->measure_response analyze 7. Data Analysis (Calculate % Inhibition, IC50) measure_response->analyze

Caption: Workflow for a this compound calcium influx antagonist assay.

Key Experimental Protocol: Calcium Influx Assay

This protocol provides a method for determining the IC50 value of this compound using a cell line endogenously or exogenously expressing the 5-HT3 receptor.

1. Materials:

  • Cells: HEK293 cells stably expressing human 5-HT3A receptors.

  • Reagents: this compound powder, Serotonin (5-HT), Fluo-4 AM calcium indicator, Pluronic F-127, Anhydrous DMSO.

  • Buffers: Hanks' Balanced Salt Solution with 20 mM HEPES (HBSS/HEPES).

  • Equipment: 96-well black-walled, clear-bottom microplates, fluorescence plate reader with kinetic reading capability and injectors.

2. Compound Preparation:

  • Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Aliquot and store at -80°C.

  • Prepare a 10 mM stock solution of 5-HT in water. Aliquot and store at -20°C.

  • On the day of the experiment, perform serial dilutions of this compound in HBSS/HEPES to create a 2X final concentration series (e.g., from 200 nM down to 0.02 nM).

3. Cell Preparation:

  • Seed the 5-HT3A-expressing cells into a 96-well black-walled plate at a density that will result in a 90-95% confluent monolayer on the day of the assay. Incubate for 24 hours.

  • Prepare the Fluo-4 AM loading buffer: Add Fluo-4 AM (final concentration 2-5 µM) and Pluronic F-127 (final concentration 0.02%) to HBSS/HEPES.

  • Aspirate the cell culture medium from the plate and add 100 µL of Fluo-4 AM loading buffer to each well.

  • Incubate the plate for 45-60 minutes at 37°C in the dark.

  • Wash the plate twice with 100 µL of HBSS/HEPES, leaving 100 µL of buffer in each well after the final wash.

4. Assay Procedure:

  • Antagonist Pre-incubation: Add 100 µL of the 2X this compound serial dilutions to the appropriate wells (bringing the final volume to 200 µL and the compound concentration to 1X). For control wells (no antagonist and max response), add 100 µL of HBSS/HEPES with the corresponding DMSO concentration.

  • Incubate the plate for 15-20 minutes at room temperature in the dark.

  • Fluorescence Measurement:

    • Place the plate in the fluorescence reader set to the appropriate excitation/emission wavelengths for Fluo-4 (e.g., 494 nm/516 nm).

    • Record a baseline fluorescence reading for 15-20 seconds.

    • Using the instrument's injector, add 50 µL of 5-HT agonist solution (prepared at a concentration that will yield a final EC80 concentration in the well).

    • Immediately begin kinetic measurement of fluorescence intensity every 1-2 seconds for a period of 2-3 minutes.

5. Data Analysis:

  • For each well, calculate the peak fluorescence response minus the baseline fluorescence.

  • Normalize the data: Set the average of the "no antagonist" (agonist only) wells as 100% activity and the average of the "no agonist" wells as 0% activity.

  • Calculate the percent inhibition for each this compound concentration.

  • Plot the percent inhibition against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

References

VUF10166 inconsistent results and potential causes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with information to troubleshoot inconsistent results and understand the nuanced pharmacology of VUF10166.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and high-affinity antagonist for the serotonin 5-HT3A receptor.[1][2] It exhibits significantly lower affinity for the 5-HT3AB receptor subtype, making it a useful tool for distinguishing between these two receptor compositions.[1][3] Its primary action is to competitively block the binding of serotonin to the 5-HT3A receptor, thereby inhibiting the ion channel's opening.

Q2: Why might I observe partial agonism instead of pure antagonism in my experiments?

A key characteristic of this compound is its dual activity. While it acts as a potent antagonist at nanomolar concentrations, at higher micromolar concentrations (EC50 of 5.2 μM), it behaves as a partial agonist at 5-HT3A receptors.[2][3] If your experimental concentrations are in the micromolar range, you are likely observing this partial agonist effect.

Q3: Could off-target effects be influencing my results?

Yes, off-target activity is a potential source of inconsistent or unexpected results. This compound is also known to act as a histamine H4 receptor antagonist (pKi = 6.64 in HEK cells). If your experimental system expresses H4 receptors, this activity could confound your results. The histamine H4 receptor is a G protein-coupled receptor (GPCR) involved in immune signaling, which is a different pathway from the 5-HT3 ligand-gated ion channel.[4][5]

Q4: What are the optimal storage and handling conditions for this compound?

Proper storage and handling are critical for maintaining the compound's integrity.

  • Storage: For long-term storage, this compound powder should be kept at -20°C for up to 3 years.[1] Stock solutions in solvent can be stored at -80°C for up to one year.[1]

  • Solubility: this compound is insoluble in water.[1] It can be dissolved in DMSO (up to 21 mg/mL) or Ethanol (up to 61 mg/mL).[1] It is crucial to use fresh, high-quality DMSO, as moisture-absorbing DMSO can reduce solubility.[1]

  • Freeze-Thaw Cycles: To maintain potency, it is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.[1]

Troubleshooting Guide

Q5: My calculated IC50 and Ki values for this compound are different from those reported in the literature. What could be the cause?

Several factors can contribute to this discrepancy. Refer to the table below for literature values and consider the following:

  • Receptor Subtype: Ensure you are using a system that expresses the correct 5-HT3 receptor subtype. The affinity of this compound for 5-HT3A is over 500-fold higher than for 5-HT3AB.[1][2]

  • Assay Conditions: Factors like radioligand concentration in binding assays, incubation time, and buffer composition can all affect the outcome. For instance, recovery from this compound inhibition is much slower at 5-HT3A receptors (>25 min) compared to 5-HT3AB receptors (<8 min).[3]

  • Compound Concentration: As this compound acts as a partial agonist at high concentrations, using a wide concentration range that extends into the micromolar levels can affect the top and bottom plateaus of your inhibition curve, leading to inaccurate IC50 calculations.[3]

Q6: I'm observing high variability between experimental repeats. How can I improve consistency?

  • Compound Preparation: Always prepare fresh dilutions from a properly stored stock solution for each experiment. Given its limited solubility, ensure the compound is fully dissolved before adding it to your assay.

  • Cell System Stability: If using a cell-based assay, ensure your cell line is stable and consistently expresses the target receptor at a similar density from passage to passage.

  • Equilibration Time: The kinetics of this compound binding and unbinding can be slow. At 5-HT3AB receptors, maximal inhibition is reached after a 1-minute application, while at 5-HT3A receptors, increasing inhibition can be observed during subsequent agonist applications.[3] Ensure you are using an appropriate pre-incubation time to allow the compound to reach equilibrium.

Q7: this compound seems to have low potency in my cell-based assay. What should I check?

  • Protein Binding: Check for the presence of high concentrations of serum or albumin in your culture medium. Non-specific binding to these proteins can reduce the free concentration of this compound available to interact with the receptor.

  • Compound Degradation: Ensure the compound has not degraded due to improper storage or multiple freeze-thaw cycles.

  • Off-Target Expression: Confirm that your cell line does not endogenously express other receptors that could interfere with the assay readout (e.g., histamine H4 receptors).

Quantitative Data Summary

ParameterReceptor SubtypeValueUnitReference
Ki Human 5-HT3A0.04nM[1][2]
Ki Human 5-HT3AB22nM[1][2]
EC50 (Partial Agonism) Human 5-HT3A5.2µM[2][3]
pKi Histamine H46.64

Visualizations

VUF10166_Signaling_Pathways This compound Target and Off-Target Pathways cluster_5HT3A Primary Target: 5-HT3A Receptor (Ion Channel) cluster_H4 Off-Target: Histamine H4 Receptor (GPCR) Serotonin Serotonin (5-HT) Receptor_5HT3A 5-HT3A Receptor Serotonin->Receptor_5HT3A Binds Ion_Influx Na+/K+/Ca2+ Influx Receptor_5HT3A->Ion_Influx Opens Channel Depolarization Neuronal Depolarization Ion_Influx->Depolarization VUF_Low This compound (nM Conc.) VUF_Low->Receptor_5HT3A Antagonizes VUF_High This compound (µM Conc.) VUF_High->Receptor_5HT3A Partial Agonist Histamine Histamine Receptor_H4 H4 Receptor Histamine->Receptor_H4 Binds G_Protein Gi/o Protein Receptor_H4->G_Protein Activates AC_Inhibition Adenylyl Cyclase Inhibition G_Protein->AC_Inhibition VUF_H4 This compound VUF_H4->Receptor_H4 Antagonizes Troubleshooting_Workflow cluster_compound Compound Checks cluster_concentration Concentration Checks cluster_system System Checks cluster_protocol Protocol Checks Start Inconsistent this compound Results Check_Compound Step 1: Verify Compound Integrity Start->Check_Compound Check_Concentration Step 2: Review Concentration Range Check_Compound->Check_Concentration If compound is OK Storage Proper Storage? (-20°C / -80°C) Check_Compound->Storage Solubility Fresh Solvent? (e.g., new DMSO) Check_Compound->Solubility Prep Fresh Dilutions? (No excess freeze-thaw) Check_Compound->Prep Check_System Step 3: Assess Experimental System Check_Concentration->Check_System If concentration is OK Agonism Using µM range? (Potential partial agonism) Check_Concentration->Agonism Curve Sufficient data points for curve fitting? Check_Concentration->Curve Check_Protocol Step 4: Examine Protocol Parameters Check_System->Check_Protocol If system is OK Receptor Correct Receptor Subtype? (5-HT3A vs 5-HT3AB) Check_System->Receptor Expression Stable Receptor Expression? Check_System->Expression OffTarget Endogenous H4 Receptors? Check_System->OffTarget Resolved Results Consistent Check_Protocol->Resolved If protocol is OK Incubation Sufficient Incubation Time? Check_Protocol->Incubation Buffer High Serum/Protein? (Non-specific binding) Check_Protocol->Buffer

References

Technical Support Center: Addressing Potential VUF10166-Induced Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who may encounter unexpected cytotoxicity during their experiments with VUF10166. While direct evidence of this compound-induced cytotoxicity is not extensively documented in publicly available literature, this guide offers strategies to assess and mitigate potential cell viability issues based on the compound's known pharmacology, its chemical class, and established cytotoxicity testing protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets?

This compound is a potent and competitive antagonist of the 5-HT3A receptor, with a significantly lower affinity for the 5-HT3AB receptor. At higher concentrations, it can also act as a partial agonist at 5-HT3A receptors. Additionally, this compound has been identified as an antagonist of the histamine H4 receptor.

Q2: Is there any known cytotoxicity associated with this compound?

Currently, there is a lack of specific studies directly investigating the cytotoxic effects of this compound. However, some compounds belonging to the quinoxaline class, of which this compound is a derivative, have been shown to exhibit cytotoxic properties against various cancer cell lines.[1][2][3][4] Therefore, it is prudent for researchers to consider the possibility of cytotoxicity in their experimental systems.

Q3: What are the potential mechanisms that could lead to this compound-induced cytotoxicity?

Potential mechanisms, while not directly confirmed for this compound, could include:

  • Off-target effects: Beyond its known targets, this compound might interact with other cellular components, leading to toxicity.

  • Mitochondrial dysfunction: Some chemical compounds can impair mitochondrial function, a key factor in cell viability. Assays that measure metabolic activity, such as the MTT assay, can help to investigate this.[5][6][7][8][9]

  • Induction of apoptosis: The compound could trigger programmed cell death. This can be assessed by measuring the activity of caspases, which are key enzymes in the apoptotic pathway.[10][11][12][13][14]

  • Cell membrane damage: High concentrations of a compound can lead to the disruption of the cell membrane, causing necrosis. The release of lactate dehydrogenase (LDH) into the cell culture medium is a common indicator of this type of cell death.[15][16][17][18]

Q4: At what concentration should I be concerned about potential cytotoxicity?

Without specific data for this compound, it is recommended to perform a dose-response experiment to determine the cytotoxic concentration in your specific cell model. A wide range of concentrations, both above and below the expected effective concentration for its primary target, should be tested.

Troubleshooting Guides

Issue 1: Unexpected decrease in cell viability after treatment with this compound.

Possible Cause: this compound may be exhibiting cytotoxic effects at the concentration used.

Troubleshooting Steps:

  • Confirm the observation: Repeat the experiment with careful attention to cell seeding density and compound dilution.

  • Perform a dose-response analysis: Test a range of this compound concentrations to determine the IC50 (half-maximal inhibitory concentration) for cytotoxicity.

  • Use a different viability assay: Confirm the results using an alternative method. For example, if you initially used an MTT assay (metabolic activity), try an LDH assay (membrane integrity) or a caspase activity assay (apoptosis).

  • Reduce exposure time: Investigate if shorter incubation times with this compound can achieve the desired pharmacological effect without compromising cell viability.

  • Optimize cell culture conditions: Ensure cells are healthy and not stressed from other factors like high passage number or suboptimal culture conditions.

Issue 2: Discrepancy between results from different cytotoxicity assays.

Possible Cause: this compound might be inducing a specific type of cell death that is better detected by one assay than another.

Troubleshooting Steps:

  • Analyze the mechanisms:

    • If an MTT assay shows a decrease in viability but an LDH assay does not, it might suggest a cytostatic effect (inhibition of proliferation) or early-stage apoptosis without significant membrane rupture.

    • If a caspase assay is positive, it strongly indicates apoptosis.

  • Microscopic examination: Visually inspect the cells for morphological changes characteristic of apoptosis (e.g., cell shrinkage, membrane blebbing) or necrosis (e.g., cell swelling, membrane rupture).

  • Consider compound interference: Some compounds can interfere with the chemistry of certain assays. For example, compounds that alter cellular redox potential can affect tetrazolium-based assays like MTT. Run appropriate controls, including the compound in cell-free medium, to check for interference.

Data Presentation

Table 1: Pharmacological Profile of this compound

TargetActivityAffinity (Ki)Reference
5-HT3A ReceptorAntagonist0.04 nM[5]
5-HT3AB ReceptorAntagonist22 nM[5]
5-HT3A ReceptorPartial AgonistEC50 = 5.2 µM[5]
Histamine H4 ReceptorAntagonistpKi = 6.64[10]

Table 2: Summary of Common Cytotoxicity Assays

AssayPrincipleMeasuresAdvantagesDisadvantages
MTT Assay Enzymatic reduction of tetrazolium salt by metabolically active cells.Cell viability and proliferation.Inexpensive, widely used.Can be affected by changes in cellular redox state; requires a solubilization step.
LDH Assay Measurement of lactate dehydrogenase released from damaged cells.Cell membrane integrity (necrosis).Non-destructive to remaining cells; simple protocol.Less sensitive for early apoptosis; can have high background from serum in the media.
Caspase-Glo 3/7 Assay Luminescent detection of caspase-3 and -7 activity.Apoptosis.High sensitivity; simple "add-mix-measure" protocol.Specific to apoptosis; requires a luminometer.

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol is a standard method to assess cell viability by measuring the metabolic activity of cells.[5][6][7][8][9]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat cells with various concentrations of this compound (e.g., 0.01 µM to 100 µM) and a vehicle control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the media and add 100 µL of DMSO or another suitable solubilizing agent to each well.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: LDH Cytotoxicity Assay

This protocol measures the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes.[15][16][17][18]

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol. Include a "maximum LDH release" control by treating some wells with a lysis buffer.

  • Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mix (containing substrate, cofactor, and dye) to each well.

  • Incubation: Incubate for 30 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

Protocol 3: Caspase-3/7 Activity Assay

This protocol measures the activity of key executioner caspases in apoptosis.[10][11][12][13][14]

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol, preferably in an opaque-walled 96-well plate for luminescence measurements.

  • Reagent Addition: Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1-2 hours.

  • Luminescence Measurement: Measure the luminescence using a plate reader.

Mandatory Visualizations

VUF10166_Signaling_Pathway cluster_5HT3R 5-HT3 Receptor Signaling cluster_H4R Histamine H4 Receptor Signaling This compound This compound Receptor_5HT3 5-HT3 Receptor This compound->Receptor_5HT3 Antagonizes Receptor_H4 Histamine H4 Receptor This compound->Receptor_H4 Antagonizes Serotonin Serotonin (5-HT) Serotonin->Receptor_5HT3 Activates Ion_Channel Cation Channel (Na+, K+, Ca2+) Receptor_5HT3->Ion_Channel Opens Depolarization Neuronal Depolarization Ion_Channel->Depolarization Leads to Histamine Histamine Histamine->Receptor_H4 Activates G_protein Gi/o Protein Receptor_H4->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP

Caption: this compound primary and off-target signaling pathways.

Cytotoxicity_Workflow start Start: Suspected Cytotoxicity dose_response Perform Dose-Response (e.g., 0.01 µM to 100 µM) start->dose_response viability_assay Assess Cell Viability (e.g., MTT Assay) dose_response->viability_assay cytotoxicity_observed Cytotoxicity Observed? viability_assay->cytotoxicity_observed no_cytotoxicity No Significant Cytotoxicity Proceed with Primary Experiment cytotoxicity_observed->no_cytotoxicity No mechanism_investigation Investigate Mechanism cytotoxicity_observed->mechanism_investigation Yes ldh_assay LDH Assay (Membrane Integrity) mechanism_investigation->ldh_assay caspase_assay Caspase Assay (Apoptosis) mechanism_investigation->caspase_assay analyze_results Analyze and Conclude Mechanism of Cell Death ldh_assay->analyze_results caspase_assay->analyze_results optimize_conditions Optimize Experimental Conditions (e.g., lower concentration, shorter exposure) analyze_results->optimize_conditions end End: Optimized Protocol optimize_conditions->end Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_mtt MTT cluster_ldh LDH cluster_caspase Caspase cluster_readout Readout seed_cells 1. Seed Cells in 96-well Plate incubate_24h 2. Incubate for 24h seed_cells->incubate_24h add_vuf 3. Add this compound & Controls incubate_24h->add_vuf incubate_exp 4. Incubate for Experiment Duration add_vuf->incubate_exp assay_choice 5. Choose Assay incubate_exp->assay_choice add_mtt Add MTT collect_supernatant Collect Supernatant add_caspase_reagent Add Caspase Reagent solubilize Solubilize Formazan add_mtt->solubilize read_absorbance Measure Absorbance solubilize->read_absorbance add_ldh_reagent Add LDH Reagent collect_supernatant->add_ldh_reagent add_ldh_reagent->read_absorbance incubate_caspase Incubate add_caspase_reagent->incubate_caspase read_luminescence Measure Luminescence incubate_caspase->read_luminescence

References

Optimizing VUF10166 Delivery in Animal Models: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the in vivo delivery of VUF10166. This resource offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during animal studies.

I. Troubleshooting Guide

This guide is designed to help researchers identify and resolve common issues that may arise during the in vivo administration of this compound.

Problem Potential Cause Recommended Solution
Precipitation of this compound in formulation upon storage or dilution - Compound concentration exceeds its solubility in the chosen vehicle.- pH shift upon dilution into aqueous media.- Reduce the concentration of this compound in the stock solution.- Incorporate a precipitation inhibitor such as hydroxypropyl methylcellulose (HPMC) or polyvinylpyrrolidone (PVP).- Buffer the formulation to maintain an optimal pH, especially for intravenous administration.[1]
Low or variable bioavailability after oral administration - Poor aqueous solubility of this compound limiting its dissolution in the gastrointestinal (GI) tract.- First-pass metabolism in the liver.- Utilize solubility-enhancing formulation strategies such as lipid-based delivery systems (e.g., SEDDS), amorphous solid dispersions, or nanosuspensions.[2]- Co-administer with a CYP450 inhibitor if metabolism is a concern, though this requires careful validation.- Standardize the feeding schedule of the animals as the presence of food can impact absorption.[2]
Inconsistent efficacy or high variability in animal responses - Inhomogeneous formulation leading to inaccurate dosing.- Erratic absorption from the administration site.- Ensure the formulation is a homogenous suspension or a clear solution before each administration. Use of a vortex mixer or sonicator may be necessary.- For oral gavage, ensure proper technique to minimize variability in delivery to the stomach.- Consider alternative routes of administration such as intraperitoneal (IP) or intravenous (IV) injection for more consistent exposure.
Observed off-target effects or unexpected animal behavior - this compound has been reported to be an antagonist of the histamine H4 receptor.[3]- The quinoxaline scaffold, present in this compound, can be associated with various biological activities.- Review the literature for known off-target effects of this compound and related quinoxaline derivatives.[3][4][5]- Include appropriate control groups to differentiate between vehicle effects, on-target, and potential off-target effects.- If off-target effects are suspected, consider using a structurally unrelated compound with a similar primary target profile for comparison.
Difficulty in achieving desired plasma concentrations - Rapid metabolism or clearance of the compound.- Poor absorption from the administration site.- Conduct a pilot pharmacokinetic study to determine key parameters like half-life and bioavailability (see Section III for protocol guidance).- Adjust the dosing regimen (e.g., increase dose, more frequent administration) based on pharmacokinetic data.- Consider a different route of administration (e.g., IV infusion) to achieve and maintain target plasma concentrations.

II. Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and competitive antagonist of the serotonin 5-HT3A receptor, with a significantly lower affinity for the 5-HT3AB receptor.[6][7] At higher concentrations, it can also act as a partial agonist at 5-HT3A receptors.[2][7] The 5-HT3 receptor is a ligand-gated ion channel, and its activation leads to the influx of cations, causing neuronal depolarization.[7] this compound also has off-target activity as a histamine H4 receptor antagonist.[3]

Q2: What are the recommended solvents for preparing this compound stock solutions?

A2: this compound has good solubility in DMSO and Ethanol. It is practically insoluble in water.[6] For in vivo studies, it is crucial to use a vehicle that is well-tolerated by the animals and maintains the solubility of this compound.

Q3: How can I improve the solubility of this compound for in vivo administration?

A3: As a quinoxaline derivative, several strategies can be employed to improve the solubility of this compound.[1] These include pH adjustment (for weakly basic compounds), the use of co-solvents (e.g., PEG 400, propylene glycol), complexation with cyclodextrins, or creating lipid-based formulations like self-emulsifying drug delivery systems (SEDDS).[1][2]

Q4: What are the key considerations for selecting an animal model for this compound efficacy studies?

A4: The choice of animal model depends on the research question. For studying the anti-emetic properties of this compound, models of chemotherapy-induced emesis in ferrets or pica in rats are commonly used.[4][8] It is important to select a model where the 5-HT3 receptor plays a significant role in the pathophysiology being investigated.

Q5: Are there any known off-target effects of this compound that I should be aware of?

A5: Yes, this compound has been identified as an antagonist of the histamine H4 receptor.[3] This off-target activity should be considered when interpreting experimental results, as it could contribute to the observed in vivo effects.

III. Data Presentation

Physicochemical and In Vitro Activity of this compound
Parameter Value Reference
Molecular Weight 262.74 g/mol [6]
Chemical Formula C13H15ClN4[6]
Ki (human 5-HT3A receptor) 0.04 nM[6][7]
Ki (human 5-HT3AB receptor) 22 nM[6][7]
EC50 (partial agonist at 5-HT3A) 5.2 µM[2][7]
pKi (histamine H4 receptor) 6.64[3]
Solubility in DMSO ≥ 21 mg/mL[6]
Solubility in Ethanol ~10 mg/mL[6]
Solubility in Water Insoluble[6]
Representative Pharmacokinetic Parameters of 5-HT3 Antagonists in Rats (for comparative purposes)

No specific pharmacokinetic data for this compound in animal models has been identified in the public domain. The following data for Ondansetron, another 5-HT3 antagonist, is provided for illustrative purposes.

Parameter Ondansetron in Rats (subcutaneous) Reference
Dose 0.1, 1, and 10 µg/kg[2]
Tmax (Time to peak concentration) Rapid absorption phase[2]
Half-life (t1/2) ~30-40 minutes[2]
Brain to Plasma Ratio 0.45 - 0.46[2]

IV. Experimental Protocols

Formulation of this compound for In Vivo Administration

1. Oral Gavage Formulation (Suspension):

  • Vehicle: 0.5% (w/v) Methylcellulose in sterile water.

  • Procedure:

    • Weigh the required amount of this compound powder.

    • Triturate the powder with a small amount of the vehicle to form a smooth paste.

    • Gradually add the remaining vehicle while continuously mixing to achieve a homogenous suspension.

    • Use a magnetic stirrer to keep the suspension uniform during administration.

2. Intraperitoneal (IP) or Intravenous (IV) Formulation (Solution):

  • Vehicle: A co-solvent system such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

  • Procedure:

    • Dissolve the required amount of this compound in DMSO.

    • Add PEG300 and mix thoroughly.

    • Add Tween-80 and mix until a clear solution is formed.

    • Finally, add saline to the desired final volume.

    • Visually inspect for any precipitation before administration. This formulation should be prepared fresh.

Dose-Response and Efficacy Study in a Rat Model of Cisplatin-Induced Pica

Pica, the consumption of non-nutritive substances like kaolin, is an established surrogate for nausea in rats.[4]

  • Animal Model: Male Wistar rats (200-250 g).

  • Acclimatization: Acclimatize rats to individual housing and provide them with pre-weighed kaolin pellets for at least 3 days prior to the experiment.

  • Experimental Groups:

    • Vehicle control + Saline

    • Vehicle control + Cisplatin

    • This compound (low dose) + Cisplatin

    • This compound (mid dose) + Cisplatin

    • This compound (high dose) + Cisplatin

  • Procedure:

    • Administer this compound or vehicle via the desired route (e.g., oral gavage, IP injection) 30-60 minutes before cisplatin administration.

    • Inject cisplatin (e.g., 3 mg/kg, IP) or saline.

    • Measure kaolin consumption over the next 24-48 hours.

    • A significant reduction in kaolin consumption in the this compound-treated groups compared to the cisplatin-only group indicates anti-nausea efficacy.

V. Visualizations

VUF10166_Experimental_Workflow cluster_prep Preparation cluster_admin Administration cluster_eval Evaluation VUF_prep This compound Formulation (e.g., Oral Suspension, IV Solution) Dosing This compound or Vehicle Administration VUF_prep->Dosing Animal_acclim Animal Model Acclimatization (e.g., Rat Pica Model) Animal_acclim->Dosing Induction Induction of Nausea/Emesis (e.g., Cisplatin Injection) Dosing->Induction Behavioral Behavioral Assessment (e.g., Kaolin Consumption) Induction->Behavioral PK_sampling Pharmacokinetic Sampling (Blood Collection) Induction->PK_sampling Bioanalysis Bioanalysis (LC-MS/MS) PK_sampling->Bioanalysis

Caption: Experimental workflow for evaluating this compound efficacy.

5_HT3_Signaling_Pathway Serotonin Serotonin HT3R 5-HT3 Receptor (Ligand-gated ion channel) Serotonin->HT3R Activates This compound This compound This compound->HT3R Antagonizes Ion_Influx Na+ / Ca2+ Influx HT3R->Ion_Influx Opens Channel Depolarization Neuronal Depolarization Ion_Influx->Depolarization Downstream Downstream Signaling (e.g., CaMKII, ERK activation) Depolarization->Downstream Response Cellular Response (e.g., Nausea, Vomiting Signal) Downstream->Response

References

Validation & Comparative

VUF10166 and Ondansetron: A Comparative Efficacy Guide for 5-HT3 Receptor Antagonism

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of the efficacy of VUF10166 and the widely used competitor, Ondansetron, as antagonists of the 5-HT3 receptor. The data presented is intended for researchers, scientists, and drug development professionals to facilitate an informed evaluation of these compounds for therapeutic and research applications.

Executive Summary

This compound is a novel and potent 5-HT3 receptor antagonist demonstrating significant subtype selectivity. Experimental data reveals that this compound possesses a remarkably high affinity for the homomeric 5-HT3A receptor, with a significantly lower affinity for the heteromeric 5-HT3AB receptor. This contrasts with Ondansetron, a first-generation 5-HT3 antagonist, which exhibits high affinity but less pronounced selectivity between these subtypes. Furthermore, this compound displays partial agonist activity at higher concentrations at the 5-HT3A receptor, a characteristic not typically associated with Ondansetron.

Quantitative Efficacy Data

The following table summarizes the binding affinities (Ki) and functional antagonist potencies (IC50) of this compound and Ondansetron for the human 5-HT3A and 5-HT3AB receptors. Additionally, the partial agonist activity of this compound is quantified by its EC50 value.

CompoundReceptor SubtypeBinding Affinity (Ki) (nM)Functional Antagonism (IC50) (nM)Partial Agonism (EC50) (μM)
This compound 5-HT3A0.04[1]N/A (inhibition and recovery too slow to determine)[1]5.2[1]
5-HT3AB22[1]40[1]No significant response
Ondansetron 5-HT3 Receptor (general)6.16[2]--
5-HT3AHigh Affinity[3][4]--
5-HT3ABHigh Affinity[3][4]--

Signaling Pathway and Mechanism of Action

The 5-HT3 receptor is a ligand-gated ion channel. Upon binding of serotonin (5-HT), the channel opens, allowing for the rapid influx of cations (primarily Na+ and K+, with some Ca2+ permeability), leading to neuronal depolarization. Both this compound and Ondansetron are competitive antagonists, binding to the same site as serotonin to prevent channel activation. Ondansetron's antiemetic effects are attributed to the blockade of 5-HT3 receptors on vagal afferent nerves in the gastrointestinal tract and in the central nervous system's chemoreceptor trigger zone.[5] this compound's high affinity and subtype selectivity suggest a more nuanced interaction with the receptor, potentially involving an allosteric site on the 5-HT3AB receptor.

G 5-HT3 Receptor Signaling Pathway cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron cluster_2 Antagonist Action Serotonin_Storage Serotonin (5-HT) in Vesicles Serotonin_Release 5-HT Release Serotonin_Storage->Serotonin_Release Action Potential 5HT3R 5-HT3 Receptor Serotonin_Release->5HT3R Binds Ion_Channel Cation Channel (Na+, K+, Ca2+) 5HT3R->Ion_Channel Opens Depolarization Depolarization Ion_Channel->Depolarization Cation Influx Neuronal_Excitation Neuronal Excitation Depolarization->Neuronal_Excitation This compound This compound This compound->5HT3R Blocks Ondansetron Ondansetron Ondansetron->5HT3R Blocks G Radioligand Binding Assay Workflow Start Start Prepare_Reagents Prepare Reagents (Membranes, Radioligand, Test Compound) Start->Prepare_Reagents Incubation Incubate Radioligand, Membranes, and Test Compound Prepare_Reagents->Incubation Filtration Separate Bound and Free Ligand via Filtration Incubation->Filtration Measure_Radioactivity Measure Radioactivity of Bound Ligand Filtration->Measure_Radioactivity Data_Analysis Data Analysis (IC50 and Ki determination) Measure_Radioactivity->Data_Analysis End End Data_Analysis->End

References

VUF10166 Versus Other 5-HT3 Receptor Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of VUF10166 with other prominent 5-hydroxytryptamine type 3 (5-HT3) receptor inhibitors. The data presented herein is compiled from various scientific publications and databases to offer an objective overview of their performance based on preclinical experimental data.

Introduction to 5-HT3 Receptor Antagonists

The 5-HT3 receptor is a ligand-gated ion channel belonging to the Cys-loop superfamily.[1] Its activation by serotonin (5-HT) leads to a rapid influx of cations, primarily Na+ and K+, resulting in neuronal depolarization.[1] 5-HT3 receptors are strategically located in the central and peripheral nervous systems, playing a crucial role in emesis (nausea and vomiting). Consequently, antagonists of this receptor, often referred to as "setrons," have become a cornerstone in the management of chemotherapy-induced and postoperative nausea and vomiting.[2] This guide focuses on this compound, a novel antagonist, and compares its in vitro pharmacological profile with established first and second-generation 5-HT3 receptor antagonists such as ondansetron, granisetron, palonosetron, dolasetron, and tropisetron.

Comparative Analysis of Inhibitor Potency and Selectivity

The potency and selectivity of this compound and other 5-HT3 receptor antagonists have been characterized using various in vitro assays. The following tables summarize key quantitative data, including binding affinities (Ki), and functional inhibitory concentrations (IC50) and effective concentrations (EC50) where applicable.

Compound Receptor Subtype Kᵢ (nM) Assay Conditions Reference
This compound 5-HT3A0.04[³H]granisetron binding in HEK cells[3][4][5]
5-HT3AB22[³H]granisetron binding in HEK cells[3][4][5]
Ondansetron 5-HT36.16Not specified[6]
Palonosetron 5-HT30.17Not specified[6]
Ramosetron 5-HT30.091Not specified[6]
Tropisetron 5-HT35.3Not specified[6][7]

Table 1: Binding Affinity (Kᵢ) of 5-HT3 Receptor Antagonists. This table highlights the high affinity of this compound for the homomeric 5-HT3A receptor, demonstrating a significant selectivity over the heteromeric 5-HT3AB receptor.

Compound Receptor Subtype IC₅₀ (nM) Assay Conditions Reference
This compound 5-HT3AB40Electrophysiology in Xenopus oocytes[5]
Azasetron 5-HT30.33Not specified[6]
Lerisetron 5-HT3810Not specified[6]
Tropisetron 5-HT370.1Not specified[8]

Table 2: Functional Inhibitory Concentration (IC₅₀) of 5-HT3 Receptor Antagonists. this compound demonstrates potent functional antagonism at the 5-HT3AB receptor. Inhibition at the 5-HT3A receptor was too slow to determine a precise IC50 value in the cited study.[5]

Compound Receptor Subtype EC₅₀ (µM) Assay Conditions Reference
This compound 5-HT3A5.2Partial agonist activity in electrophysiology assays[3][4][5]

Table 3: Partial Agonist Activity (EC₅₀) of this compound. Notably, at higher concentrations, this compound exhibits partial agonist activity at the 5-HT3A receptor.[3][4][5]

Signaling Pathways and Experimental Workflows

To understand the mechanism of action of these inhibitors, it is essential to visualize the 5-HT3 receptor signaling pathway and the experimental workflows used to characterize them.

G 5-HT3 Receptor Signaling Pathway cluster_membrane Cell Membrane 5HT3R 5-HT3 Receptor (Ligand-gated ion channel) Ion_Channel_Opening Ion Channel Opening 5HT3R->Ion_Channel_Opening Activates Serotonin Serotonin (5-HT) Serotonin->5HT3R Binds to This compound This compound / Other Antagonists This compound->5HT3R Blocks Cation_Influx Cation Influx (Na+, K+, Ca2+) Ion_Channel_Opening->Cation_Influx Depolarization Membrane Depolarization Cation_Influx->Depolarization Neuronal_Excitation Neuronal Excitation Depolarization->Neuronal_Excitation Signal_Transmission Signal Transmission to Vomiting Center Neuronal_Excitation->Signal_Transmission G Radioligand Binding Assay Workflow Start Start Prepare_Membranes Prepare cell membranes expressing 5-HT3 receptors Start->Prepare_Membranes Incubate Incubate membranes with radioligand (e.g., [³H]granisetron) and test compound Prepare_Membranes->Incubate Separate Separate bound and free radioligand (e.g., filtration) Incubate->Separate Measure Measure radioactivity of bound ligand Separate->Measure Analyze Analyze data to determine Ki or IC50 Measure->Analyze End End Analyze->End G Electrophysiology Assay Workflow Start Start Express_Receptors Express 5-HT3 receptors in Xenopus oocytes or cell lines Start->Express_Receptors Voltage_Clamp Perform whole-cell or two-electrode voltage clamp Express_Receptors->Voltage_Clamp Apply_Agonist Apply 5-HT to elicit a current Voltage_Clamp->Apply_Agonist Apply_Antagonist Apply test compound (antagonist) and then co-apply with 5-HT Apply_Agonist->Apply_Antagonist Record_Current Record changes in ion current Apply_Antagonist->Record_Current Analyze Analyze data to determine IC50 or other functional parameters Record_Current->Analyze End End Analyze->End

References

Cross-Validation of VUF10166 Activity: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the activity of VUF10166 at 5-HT3 and Histamine H4 receptors, benchmarked against established alternatives. This guide synthesizes available data to provide a clear comparison of binding affinities, functional activities, and the experimental protocols used for their determination.

Introduction

5-HT3 Receptor Antagonist Activity

This compound demonstrates high-affinity antagonism at 5-HT3 receptors, with a notable selectivity for the homomeric 5-HT3A subtype over the heteromeric 5-HT3AB subtype. This section compares its activity with commonly used 5-HT3 antagonists, often referred to as "setrons," such as Granisetron, Ondansetron, and Tropisetron.

Comparative Binding Affinity and Functional Activity at 5-HT3 Receptors
CompoundReceptor SubtypeBinding Affinity (Ki)Functional Activity (IC50)Partial Agonist Activity (EC50)Reference
This compound 5-HT3A0.04 nM- (inhibition and recovery too slow to determine)5.2 µM[1][2]
5-HT3AB22 nM40 nM- (no significant response ≤100 µM)[1][2]
Granisetron 5-HT3 (rat cerebral cortex)pKi: 9.15--[3]
Ondansetron 5-HT3 (rat cerebral cortex)pKi: 8.70--[3]
5-HT3 receptorKi: 6.16 nM--[4]
Tropisetron 5-HT3 receptorKi: 5.3 nMIC50: 70.1 nM-[4]

Note: pKi is the negative logarithm of the Ki value. A higher pKi indicates a higher binding affinity.

Signaling Pathway for 5-HT3 Receptor Antagonism

The 5-HT3 receptor is a ligand-gated ion channel. Its activation by serotonin (5-HT) leads to the opening of the channel and depolarization of the neuronal membrane. Antagonists like this compound block this action.

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron 5HT_release 5-HT Release 5HT3R 5-HT3 Receptor 5HT_release->5HT3R 5-HT Binds Ion_Channel Cation Channel Opening 5HT3R->Ion_Channel Depolarization Neuronal Depolarization Ion_Channel->Depolarization This compound This compound This compound->5HT3R Blocks Binding

5-HT3 Receptor Antagonism by this compound.
Key Experimental Protocols: 5-HT3 Receptor Activity

Radioligand Binding Assays (Thompson et al., 2012) [1]

  • Objective: To determine the binding affinity (Ki) of this compound for 5-HT3A and 5-HT3AB receptors.

  • Cell Lines: Human embryonic kidney (HEK293) cells stably expressing human 5-HT3A or 5-HT3AB receptors.

  • Radioligand: [3H]granisetron.

  • Method: Membranes from the HEK293 cells were incubated with a fixed concentration of [3H]granisetron and varying concentrations of the competing ligand (this compound). Non-specific binding was determined in the presence of a high concentration of an unlabeled competitor. The radioactivity was measured by liquid scintillation counting.

  • Data Analysis: The IC50 values were determined by non-linear regression and converted to Ki values using the Cheng-Prusoff equation.

Two-Electrode Voltage Clamp Electrophysiology (Thompson et al., 2012) [1]

  • Objective: To assess the functional antagonist and partial agonist activity of this compound.

  • Expression System: Xenopus laevis oocytes injected with cRNA for human 5-HT3A or 5-HT3A and 5-HT3B subunits.

  • Method: Oocytes were voltage-clamped, and currents were evoked by the application of 5-HT. For antagonist activity, this compound was co-applied with 5-HT. For agonist activity, this compound was applied alone.

  • Data Analysis: Concentration-response curves were fitted to determine IC50 (for antagonism) and EC50 (for agonism) values.

G cluster_0 Binding Assay cluster_1 Electrophysiology Membranes HEK293 Cell Membranes (with 5-HT3R) Incubation Incubate with [3H]granisetron + this compound Membranes->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Ki_Calc Calculate Ki Counting->Ki_Calc Oocytes Xenopus Oocytes (expressing 5-HT3R) Voltage_Clamp Two-Electrode Voltage Clamp Oocytes->Voltage_Clamp Application Apply 5-HT +/- this compound Voltage_Clamp->Application Current_Measure Measure Ionic Current Application->Current_Measure IC50_Calc Calculate IC50/EC50 Current_Measure->IC50_Calc

Workflow for this compound Activity Assessment.

Histamine H4 Receptor Antagonist Activity

This compound has also been characterized as a histamine H4 receptor antagonist. This activity is compared with the well-established and highly selective H4 antagonist, JNJ7777120.

Comparative Binding Affinity at H4 Receptors
CompoundReceptorBinding Affinity (pKi)Binding Affinity (Ki)Reference
This compound Histamine H4 (HEK cells)6.64~229 nM*-
JNJ7777120 Histamine H4 (human)-4.5 nM[5][6][7]

*Calculated from pKi value.

Signaling Pathway for H4 Receptor Antagonism

The histamine H4 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gi/o proteins. Its activation by histamine leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. Antagonists like this compound and JNJ7777120 block this signaling cascade, which is implicated in inflammatory and immune responses.[8]

G Histamine Histamine H4R Histamine H4 Receptor Histamine->H4R Binds Gi_Go Gi/o Protein Activation H4R->Gi_Go AC Adenylyl Cyclase Gi_Go->AC cAMP ↓ cAMP AC->cAMP Immune_Response Immune Cell Response (e.g., chemotaxis) cAMP->Immune_Response VUF10166_JNJ This compound / JNJ7777120 VUF10166_JNJ->H4R Blocks Binding

Histamine H4 Receptor Antagonism Pathway.
Key Experimental Protocols: H4 Receptor Activity

Radioligand Binding Assays (for JNJ7777120) [7]

  • Objective: To determine the binding affinity (Ki) of JNJ7777120 for the human H4 receptor.

  • Methodology: Competitive binding assays are typically performed using cell membranes expressing the H4 receptor and a suitable radioligand (e.g., [3H]histamine). The displacement of the radioligand by increasing concentrations of the test compound (JNJ7777120) is measured.

  • Data Analysis: IC50 values are determined from the competition curves and converted to Ki values.

Functional Assays (e.g., Calcium Mobilization or Chemotaxis) [7]

  • Objective: To assess the functional antagonism of H4 receptor activation.

  • Cell Types: Cells endogenously expressing the H4 receptor, such as mast cells or eosinophils.[8]

  • Method:

    • Calcium Mobilization: Cells are loaded with a calcium-sensitive fluorescent dye. The increase in intracellular calcium upon stimulation with histamine is measured in the presence and absence of the antagonist.

    • Chemotaxis: The migration of cells towards a histamine gradient is measured using a Boyden chamber or similar apparatus, with and without the antagonist.

  • Data Analysis: The ability of the antagonist to inhibit the histamine-induced response is quantified to determine its potency.

Summary and Conclusion

The available data robustly characterize this compound as a potent and selective antagonist of the 5-HT3A receptor and a moderately potent antagonist of the histamine H4 receptor. Its significantly higher affinity for the 5-HT3A subtype compared to the 5-HT3AB subtype provides a valuable tool for distinguishing the roles of these receptor variants.

While the primary characterization of this compound's activity at 5-HT3 receptors relies on a single comprehensive study, its profile can be contextualized by comparison with established 5-HT3 antagonists like granisetron and ondansetron. Similarly, its H4 receptor antagonism is notable, though less potent than the highly selective tool compound JNJ7777120.

Researchers and drug development professionals can utilize the comparative data and experimental protocols presented in this guide to inform their study design and interpretation of results when working with this compound and related compounds. Further independent validation of this compound's activity would be beneficial to the scientific community.

References

A Researcher's Guide to Replicating Key Experiments with VUF10166

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise replication of key experiments is fundamental to validating and extending scientific findings. This guide provides a comprehensive comparison of VUF10166's performance against other relevant compounds, supported by detailed experimental data and protocols. This compound is a notable pharmacological tool due to its dual activity as a potent antagonist at the 5-hydroxytryptamine-3A (5-HT3A) receptor and as an antagonist at the histamine H4 receptor.[][2][3][4][5]

Comparative Performance Analysis of this compound

The following tables summarize the quantitative data for this compound and comparable ligands at both the 5-HT3 and histamine H4 receptors, facilitating an objective performance assessment.

Table 1: 5-HT3 Receptor Binding Affinity and Functional Activity
CompoundReceptor SubtypeKᵢ (nM)IC₅₀ (nM)EC₅₀ (µM)Activity
This compound 5-HT3A0.04[2][3][4][5]N/A*5.2[2][4][5]Antagonist / Partial Agonist
This compound 5-HT3AB22[2][3][4][5]40[2][3]>100[2][3]Antagonist
Granisetron 5-HT3A0.77--Antagonist

*Inhibition and recovery were too slow to determine an IC₅₀ value in electrophysiological studies.[2][3]

Table 2: Histamine H4 Receptor Binding Affinity
CompoundpKᵢActivity
This compound 6.64[]Antagonist
JNJ7777120 -Antagonist

Key Experimental Protocols

To ensure accurate replication, detailed methodologies for the key experiments cited are provided below.

Radioligand Binding Assay for 5-HT3 Receptors

This protocol is adapted from the methodology described in the primary characterization of this compound.[2][3]

Objective: To determine the binding affinity (Kᵢ) of this compound for human 5-HT3A and 5-HT3AB receptors.

Materials:

  • HEK293 cells stably expressing human 5-HT3A or 5-HT3AB receptors.

  • [³H]granisetron (radioligand).

  • This compound and other competing ligands.

  • Binding buffer (e.g., 50 mM Tris, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4).[6]

  • Wash buffer (ice-cold).

  • Glass fiber filters (e.g., GF/C) presoaked in polyethyleneimine (PEI).[6]

  • Scintillation cocktail.

  • 96-well plates.

  • Filter harvester and scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize HEK293 cells expressing the target receptor in cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer and repeat the centrifugation. Finally, resuspend the pellet in a buffer containing a cryoprotectant for storage.[6]

  • Assay Setup: In a 96-well plate, add the cell membranes, [³H]granisetron, and varying concentrations of the competing ligand (this compound). Total binding is measured in the absence of a competing ligand, and non-specific binding is determined in the presence of a high concentration of an unlabeled ligand.

  • Incubation: Incubate the plates at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[6]

  • Filtration: Rapidly terminate the binding reaction by vacuum filtration through the glass fiber filters to separate bound from free radioligand. Wash the filters multiple times with ice-cold wash buffer.[6]

  • Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value from the competition binding curve and calculate the Kᵢ value using the Cheng-Prusoff equation.

Two-Electrode Voltage Clamp (TEVC) Assay for 5-HT3 Receptors

This electrophysiological assay measures the functional antagonism of this compound.[2][3]

Objective: To determine the functional potency (IC₅₀) of this compound at human 5-HT3AB receptors and to characterize its activity at 5-HT3A receptors.

Materials:

  • Xenopus laevis oocytes.

  • cRNA for human 5-HT3A and 5-HT3B subunits.

  • Two-electrode voltage clamp setup (amplifier, digitizer, perfusion system).[7][8]

  • Recording solution (e.g., ND96).

  • 5-HT (agonist) and this compound.

Procedure:

  • Oocyte Preparation and Injection: Prepare and inject Xenopus oocytes with cRNA encoding the desired 5-HT3 receptor subunits. Incubate the oocytes for several days to allow for receptor expression.

  • Electrophysiological Recording: Place an oocyte in the recording chamber and impale it with two microelectrodes (one for voltage clamping and one for current recording). Clamp the membrane potential at a holding potential (e.g., -60 mV).[7][8]

  • Agonist Application: Perfuse the oocyte with the recording solution containing a known concentration of 5-HT to elicit an inward current.

  • Antagonist Application: To determine the IC₅₀, co-apply varying concentrations of this compound with the 5-HT solution and measure the inhibition of the 5-HT-induced current.

  • Data Analysis: Plot the percentage of inhibition against the concentration of this compound to determine the IC₅₀ value.

Chemotaxis Assay for Histamine H4 Receptor

This assay assesses the ability of this compound to block histamine-induced cell migration, a key function of the H4 receptor.[9][10]

Objective: To evaluate the antagonistic effect of this compound on histamine-induced chemotaxis of immune cells (e.g., mast cells, eosinophils).

Materials:

  • Immune cells expressing the H4 receptor (e.g., mast cells, eosinophils).[9][10]

  • Chemotaxis chamber (e.g., modified Boyden chamber).[11]

  • Histamine (chemoattractant).

  • This compound and other H4 receptor antagonists.

  • Assay buffer.

Procedure:

  • Cell Preparation: Isolate and prepare the immune cells of interest.

  • Chamber Setup: Place the cell suspension in the upper chamber of the chemotaxis device, separated from the lower chamber by a microporous membrane.

  • Chemoattractant Addition: Add histamine to the lower chamber. To test for antagonism, pre-incubate the cells with this compound before placing them in the upper chamber.

  • Incubation: Incubate the chamber at 37°C for a period that allows for cell migration.

  • Cell Counting: Quantify the number of cells that have migrated to the lower chamber.

  • Data Analysis: Compare the number of migrated cells in the presence and absence of this compound to determine its inhibitory effect.

Calcium Mobilization Assay for Histamine H4 Receptor

This functional assay measures the downstream signaling of H4 receptor activation.[9][12][13]

Objective: To determine if this compound can block histamine-induced intracellular calcium mobilization.

Materials:

  • Cells expressing the H4 receptor.

  • Calcium-sensitive fluorescent dye (e.g., Fura-2, Fluo-4).[14][15]

  • Histamine.

  • This compound.

  • Fluorometric imaging plate reader (FLIPR) or similar instrument.[14]

Procedure:

  • Cell Loading: Load the cells with a calcium-sensitive fluorescent dye.

  • Baseline Measurement: Measure the baseline fluorescence of the cells.

  • Compound Addition: Add histamine to the cells to induce an increase in intracellular calcium, which is detected as an increase in fluorescence. To test for antagonism, pre-incubate the cells with this compound before adding histamine.

  • Fluorescence Measurement: Continuously monitor the fluorescence to measure the change in intracellular calcium concentration.

  • Data Analysis: Compare the peak fluorescence response in the presence and absence of this compound to quantify its antagonistic activity.

Visualizing Key Pathways and Workflows

The following diagrams, created using the DOT language, illustrate the signaling pathways and a typical experimental workflow.

G cluster_receptor 5-HT3 Receptor Signaling 5HT 5-HT (Serotonin) 5HT3R 5-HT3 Receptor (Ligand-gated ion channel) 5HT->5HT3R Binds & Activates VUF10166_ant This compound (Antagonist) VUF10166_ant->5HT3R Binds & Blocks Ion_Flow Na+/K+/Ca2+ Influx 5HT3R->Ion_Flow Channel Opening Depolarization Neuronal Depolarization & Excitation Ion_Flow->Depolarization

5-HT3 Receptor Signaling Pathway.

H4R_Signaling cluster_h4r Histamine H4 Receptor Signaling Histamine Histamine H4R H4 Receptor (GPCR) Histamine->H4R Binds & Activates VUF10166_H4 This compound (Antagonist) VUF10166_H4->H4R Binds & Blocks Gi_o Gαi/o H4R->Gi_o Activates PLC Phospholipase C (PLC) Gi_o->PLC Activates Chemotaxis Chemotaxis Gi_o->Chemotaxis Ca_Mobilization Intracellular Ca2+ Mobilization PLC->Ca_Mobilization

Histamine H4 Receptor Signaling.

Radioligand_Binding_Workflow cluster_workflow Radioligand Binding Assay Workflow start Start prep_membranes Prepare Cell Membranes with Target Receptors start->prep_membranes setup_assay Set up 96-well Plate: Membranes, Radioligand, Competing Ligand prep_membranes->setup_assay incubate Incubate to Reach Equilibrium setup_assay->incubate filter Vacuum Filtration to Separate Bound/Free Ligand incubate->filter count Scintillation Counting filter->count analyze Data Analysis: Calculate Ki count->analyze end End analyze->end

Radioligand Binding Assay Workflow.

References

VUF10166: A Comparative Analysis of 5-HT3 Receptor Binding Affinity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the binding affinity of VUF10166 for human 5-HT3A and 5-HT3AB receptors against established 5-HT3 receptor antagonists. The data presented herein is supported by experimental findings from peer-reviewed research, offering a clear perspective on the compound's potency and selectivity.

Comparative Binding Affinity of 5-HT3 Receptor Antagonists

This compound demonstrates a remarkably high affinity for the homomeric 5-HT3A receptor, with a sub-nanomolar equilibrium dissociation constant (Ki).[1][2][3] Its affinity for the heteromeric 5-HT3AB receptor is significantly lower, highlighting a unique selectivity profile compared to other widely used antagonists.[1][2][3] The following table summarizes the binding affinities of this compound and other key 5-HT3 antagonists.

CompoundReceptor SubtypeBinding Affinity (Ki/Kd in nM)
This compound 5-HT3A 0.04 [1][2]
5-HT3AB 22 [1][2]
Granisetron 5-HT3A 0.53 [4]
5-HT3AB 0.20 [4]
Palonosetron 5-HT3A 0.34 [5]
5-HT3AB 0.15 [5]
Ondansetron 5-HT3A ~3-10 (typical range)

Note: Binding affinity values can vary based on experimental conditions. The data presented is for comparative purposes.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the competitive binding at the 5-HT3 receptor and the general workflow of the radioligand binding assay used to determine binding affinities.

Competitive Binding at the 5-HT3 Receptor cluster_0 Binding Assay Components receptor 5-HT3 Receptor binding Binding receptor->binding radioligand Radioligand ([3H]granisetron) radioligand->binding Binds antagonist Test Antagonist (e.g., this compound) antagonist->binding Competes bound_radioligand Receptor-Radioligand Complex (Signal) binding->bound_radioligand bound_antagonist Receptor-Antagonist Complex (No Signal) binding->bound_antagonist

Caption: Competitive binding at the 5-HT3 receptor.

Radioligand Binding Assay Workflow start Start receptor_prep Receptor Membrane Preparation (HEK293 cells expressing 5-HT3A or 5-HT3AB) start->receptor_prep incubation Incubation: Membranes + [3H]granisetron + Varying concentrations of This compound receptor_prep->incubation filtration Rapid Filtration (Separates bound from free radioligand) incubation->filtration scintillation Scintillation Counting (Measures radioactivity of bound ligand) filtration->scintillation analysis Data Analysis (Calculate IC50 and Ki) scintillation->analysis end End analysis->end

Caption: General workflow of a radioligand binding assay.

Experimental Protocols

The binding affinities of this compound and comparative compounds were determined using a competitive radioligand binding assay. The following protocol is based on the methodology described in the study by Thompson et al. (2012).[1]

1. Receptor Preparation:

  • Human embryonic kidney (HEK293) cells were stably transfected to express either human 5-HT3A or 5-HT3AB receptors.

  • Cell membranes were prepared by homogenization in a cold lysis buffer, followed by centrifugation to pellet the membranes.

  • The final membrane pellet was resuspended in an appropriate assay buffer.

2. Radioligand Binding Assay:

  • The assay was performed in a 96-well plate format.

  • Each well contained the prepared cell membranes, a fixed concentration of the radioligand [3H]granisetron, and varying concentrations of the unlabeled competitor drug (e.g., this compound).

  • The plates were incubated to allow the binding to reach equilibrium.

  • Non-specific binding was determined in the presence of a high concentration of a non-radiolabeled, potent 5-HT3 antagonist.

3. Separation and Detection:

  • The incubation was terminated by rapid vacuum filtration through glass fiber filters, which separates the receptor-bound radioligand from the free radioligand.

  • The filters were washed with ice-cold buffer to remove any remaining unbound radioligand.

  • The radioactivity retained on the filters, corresponding to the amount of bound [3H]granisetron, was measured using a scintillation counter.

4. Data Analysis:

  • The concentration of the competitor drug that inhibits 50% of the specific binding of the radioligand (IC50) was determined by non-linear regression analysis of the competition curves.

  • The equilibrium dissociation constant (Ki) for the competitor drug was calculated from the IC50 value using the Cheng-Prusoff equation.

This comparative guide highlights the potent and selective nature of this compound, particularly its high affinity for the 5-HT3A receptor subtype. This unique profile suggests its potential as a valuable research tool for distinguishing between 5-HT3A and 5-HT3AB receptor functions and as a lead compound for the development of novel therapeutics.

References

VUF10166 Performance Benchmarked Against Gold Standard 5-HT3 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive performance comparison of VUF10166, a novel 5-HT3 receptor antagonist, against established gold-standard drugs in the same class: Ondansetron, Granisetron, and Palonosetron. The data presented is intended to assist researchers, scientists, and drug development professionals in evaluating the potential of this compound for their applications.

Executive Summary

This compound is a potent and selective antagonist for the 5-HT3A receptor subtype, demonstrating significantly higher affinity for this subtype compared to the 5-HT3AB receptor. This selectivity profile distinguishes it from several established 5-HT3 antagonists. This guide presents a quantitative comparison of binding affinities, details the experimental protocols for assessing these parameters, and visualizes the relevant signaling pathways and experimental workflows.

Data Presentation: Comparative Binding Affinities

The following table summarizes the binding affinities (Ki values) of this compound and the gold-standard 5-HT3 receptor antagonists. Lower Ki values indicate higher binding affinity.

CompoundReceptor SubtypeKi (nM)Reference
This compound 5-HT3A 0.04 [1]
5-HT3AB 22 [1]
Ondansetron5-HT3~0.47[2]
Granisetron5-HT3A~0.53[3]
Palonosetron5-HT3A~0.34[4]
5-HT3AB~0.15[4]

Experimental Protocols

The binding affinity data presented in this guide are primarily determined through two key experimental techniques: radioligand binding assays and electrophysiological studies.

Radioligand Binding Assay

This technique is used to determine the affinity of a compound for a specific receptor by measuring its ability to displace a radioactively labeled ligand that is known to bind to that receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of a test compound (e.g., this compound) for the 5-HT3 receptor.

Materials:

  • Cell membranes prepared from cells expressing the target human 5-HT3A or 5-HT3AB receptors (e.g., HEK293 cells).

  • Radioligand: Typically [3H]granisetron, a high-affinity 5-HT3 receptor antagonist.[1]

  • Test compound (this compound or gold standard) at various concentrations.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubation: Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound.

  • Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.

  • Filtration: The mixture is rapidly filtered through glass fiber filters to separate the bound radioligand from the unbound.

  • Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: The amount of radioactivity trapped on the filters, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.[5]

Two-Electrode Voltage Clamp (TEVC) Electrophysiology

This technique is used to measure the functional effect of a compound on ion channels, such as the 5-HT3 receptor. It directly measures the ion flow through the channel in response to agonist activation and its inhibition by an antagonist.

Objective: To determine the concentration of an antagonist required to inhibit 50% of the agonist-induced current (IC50) through the 5-HT3 receptor.

Materials:

  • Xenopus laevis oocytes.

  • cRNA encoding the human 5-HT3A or 5-HT3AB receptor subunits.

  • Agonist: Serotonin (5-HT).

  • Antagonist (this compound or gold standard) at various concentrations.

  • Recording solution (e.g., Oocyte Ringer's solution).

  • Two-electrode voltage clamp setup.

Procedure:

  • Expression: Oocytes are injected with the cRNA for the 5-HT3 receptor subunits and incubated to allow for receptor expression on the cell surface.

  • Clamping: An oocyte is placed in a recording chamber and impaled with two microelectrodes to clamp the membrane potential at a set holding potential (e.g., -60 mV).

  • Agonist Application: Serotonin is applied to the oocyte to activate the 5-HT3 receptors and elicit an inward current, which is recorded.

  • Antagonist Application: The oocyte is pre-incubated with a specific concentration of the antagonist before co-application with the agonist.

  • Inhibition Measurement: The reduction in the agonist-induced current in the presence of the antagonist is measured.

  • Data Analysis: A concentration-response curve is generated by plotting the percentage of inhibition against the antagonist concentration to determine the IC50 value.

Mandatory Visualization

5-HT3 Receptor Signaling Pathway

5-HT3_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space 5HT Serotonin (5-HT) or Agonist 5HT3R 5-HT3 Receptor (Ligand-gated ion channel) 5HT->5HT3R Binds Na_Ca_Influx Na+ / Ca2+ Influx 5HT3R->Na_Ca_Influx Opens Channel Depolarization Membrane Depolarization Na_Ca_Influx->Depolarization CaMKII CaMKII Activation Na_Ca_Influx->CaMKII Ca2+ activates Neuronal_Excitation Neuronal Excitation Depolarization->Neuronal_Excitation ERK ERK1/2 Signaling CaMKII->ERK This compound This compound / Gold Standards (Antagonists) This compound->5HT3R Blocks Radioligand_Binding_Assay_Workflow Start Start Preparation Prepare Cell Membranes with 5-HT3 Receptors Start->Preparation Incubation Incubate Membranes with: - Radioligand ([3H]granisetron) - Test Compound (this compound or Gold Standard) Preparation->Incubation Filtration Rapid Filtration to Separate Bound and Unbound Ligands Incubation->Filtration Washing Wash Filters to Remove Non-specific Binding Filtration->Washing Counting Quantify Radioactivity with Scintillation Counter Washing->Counting Analysis Data Analysis: Determine IC50 and Ki values Counting->Analysis End End Analysis->End VUF10166_Selectivity This compound This compound 5HT3A 5-HT3A Receptor (Ki = 0.04 nM) This compound->5HT3A Binds with 5HT3AB 5-HT3AB Receptor (Ki = 22 nM) This compound->5HT3AB Binds with High_Affinity High Affinity & Potent Antagonism 5HT3A->High_Affinity Lower_Affinity Lower Affinity 5HT3AB->Lower_Affinity

References

Independent Verification of VUF10166's Published Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the published effects of VUF10166, a potent dual-activity ligand, with alternative compounds targeting the serotonin 5-HT3 and histamine H4 receptors. The information is supported by experimental data from peer-reviewed literature to facilitate informed decisions in research and development.

Comparative Analysis of Binding Affinities

This compound has been identified as a high-affinity antagonist for the 5-HT3A receptor and a moderately potent antagonist for the histamine H4 receptor. To provide context for these findings, the following tables compare the binding affinities (Ki or pKi values) of this compound with established alternative antagonists for each receptor.

Table 1: Comparison of 5-HT3 Receptor Antagonists

CompoundReceptor SubtypeKi (nM)Reference
This compound 5-HT3A 0.04 [1]
5-HT3AB 22 [1]
Ondansetron5-HT3A~1-10[2]
Granisetron5-HT3~0.1-1[2]

Table 2: Comparison of Histamine H4 Receptor Antagonists

CompoundpKiKi (nM)Reference
This compound 6.64 ~229 [1]
JNJ 7777120Not Reported4.5[3]
ThioperamideNot Reported27

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound and its alternatives.

Radioligand Binding Assays

These assays are employed to determine the binding affinity of a compound to its target receptor.

Protocol for this compound at 5-HT3 Receptors [1]

  • Cell Lines: Human embryonic kidney (HEK) 293 cells stably expressing human 5-HT3A or 5-HT3AB receptors.

  • Radioligand: [³H]granisetron.

  • Assay Buffer: Not specified in the abstract. A typical buffer for this type of assay is 50 mM Tris-HCl, pH 7.4.

  • Procedure:

    • Cell membranes are prepared from the HEK293 cell lines.

    • Membranes are incubated with a fixed concentration of [³H]granisetron and varying concentrations of this compound.

    • The reaction is allowed to reach equilibrium.

    • Bound and free radioligand are separated by rapid filtration through glass fiber filters.

    • The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

    • Non-specific binding is determined in the presence of a high concentration of an unlabeled competitor (e.g., 10 µM granisetron).

    • Ki values are calculated from the IC50 values using the Cheng-Prusoff equation.

General Protocol for Histamine H4 Receptor Binding Assay

  • Cell Lines: HEK293 cells stably expressing the human histamine H4 receptor.

  • Radioligand: [³H]histamine.

  • Assay Buffer: Typically a Tris-based buffer. For example, in a similar study, the buffer contained 50 mM Tris-HCl, pH 7.5.

  • Procedure:

    • Membranes from HEK(hH4R) cells are incubated with [³H]histamine in the presence of varying concentrations of the test compound (e.g., JNJ 7777120, Thioperamide).

    • After incubation to equilibrium, bound radioactivity is separated from free radioactivity by filtration.

    • Radioactivity is measured by liquid scintillation counting.

    • Ki values are determined from competition binding curves.

Whole-Cell Patch Clamp Electrophysiology

This technique is used to measure the functional effects of a compound on ion channel activity, such as the 5-HT3 receptor.

Protocol for this compound at 5-HT3 Receptors [1]

  • Expression System: Xenopus laevis oocytes injected with cRNA for human 5-HT3A or 5-HT3AB receptors.

  • Recording Solution (External): Not specified in the abstract. A standard frog Ringer's solution would typically be used.

  • Intracellular Solution (Pipette): Not specified in the abstract. A typical solution would contain a potassium-based salt (e.g., KCl or K-gluconate) and a pH buffer.

  • Procedure:

    • Oocytes are voltage-clamped at a holding potential of -60 mV.

    • The agonist (5-HT) is applied to elicit an inward current.

    • This compound is co-applied with 5-HT or pre-applied before the agonist to measure its inhibitory effect.

    • Concentration-response curves are generated to determine the IC50 value for the antagonist. For this compound at 5-HT3A receptors, the inhibition and recovery were too slow to determine an accurate IC50.[1]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathways of the 5-HT3 and histamine H4 receptors, as well as a typical experimental workflow for a radioligand binding assay.

G 5-HT3 Receptor Signaling Pathway cluster_membrane Cell Membrane receptor 5-HT3 Receptor (Ligand-gated ion channel) na_ca_in Na+ / Ca2+ Influx receptor->na_ca_in Opens serotonin Serotonin (5-HT) serotonin->receptor Binds depolarization Membrane Depolarization na_ca_in->depolarization downstream Downstream Signaling (e.g., Ca2+-dependent pathways) depolarization->downstream This compound This compound / Ondansetron / Granisetron (Antagonist) This compound->receptor Blocks

5-HT3 Receptor Signaling Pathway

G Histamine H4 Receptor Signaling Pathway cluster_membrane Cell Membrane receptor Histamine H4 Receptor (GPCR) gi Gi/o Protein receptor->gi Activates ac Adenylyl Cyclase gi->ac Inhibits camp cAMP ac->camp Produces histamine Histamine histamine->receptor Binds pka PKA camp->pka Activates downstream Downstream Effects (e.g., inhibition of immune cell function) pka->downstream vuf10166_h4 This compound / JNJ 7777120 / Thioperamide (Antagonist) vuf10166_h4->receptor Blocks

Histamine H4 Receptor Signaling Pathway

G Radioligand Binding Assay Workflow start Start prep_membranes Prepare Cell Membranes with Target Receptor start->prep_membranes incubation Incubate Membranes with Radioligand and Test Compound prep_membranes->incubation filtration Separate Bound and Free Radioligand via Filtration incubation->filtration counting Quantify Radioactivity of Bound Ligand filtration->counting analysis Data Analysis (IC50 and Ki determination) counting->analysis end End analysis->end

Radioligand Binding Assay Workflow

References

Safety Operating Guide

Navigating the Safe Disposal of VUF10166: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of VUF10166, a potent 5-HT3A receptor antagonist. By adhering to these protocols, laboratories can minimize risks and maintain compliance with safety regulations.

Key Chemical and Safety Data for this compound

A thorough understanding of the chemical properties of this compound is the first step toward safe handling and disposal. This information, summarized in the table below, is critical for assessing potential hazards and determining the appropriate disposal pathway.

PropertyValueSource
Chemical Name2-chloro-3-(4-methylpiperazin-1-yl)quinoxaline[1]
CAS Number155584-74-0[1][2][3]
Molecular FormulaC13H15ClN4[1][2][3]
Molecular Weight262.74 g/mol [1][2]
Physical AppearanceSolid[1][3]
SolubilityInsoluble in H2O; ≥26.3 mg/mL in EtOH; ≥38.8 mg/mL in DMSO[1]
StorageStore at -20°C[1][4]

Step-by-Step Disposal Protocol for this compound

The following protocol outlines the necessary steps for the proper disposal of this compound waste, including pure compound, contaminated labware, and solutions.

1. Waste Segregation and Collection:

  • Solid Waste:

    • Collect unused or expired this compound powder in a clearly labeled, sealed container.

    • Contaminated consumables such as weigh boats, pipette tips, and gloves should be placed in a designated hazardous waste bag.

  • Liquid Waste:

    • Solutions containing this compound should be collected in a dedicated, leak-proof, and chemically compatible waste container. Given its solubility in ethanol and DMSO, a high-density polyethylene (HDPE) or glass container is appropriate.

    • Do not mix this compound waste with other incompatible chemical waste streams. As a halogenated organic compound, it should be segregated from non-halogenated organic waste.[5]

  • Contaminated Labware:

    • Glassware and other reusable lab equipment contaminated with this compound should be decontaminated before reuse or disposal.

    • Triple-rinse the glassware with a suitable solvent (e.g., ethanol) in which this compound is soluble.[6] The rinsate must be collected and treated as hazardous liquid waste.

    • After decontamination, the glassware can be washed according to standard laboratory procedures.

2. Waste Labeling and Storage:

  • All waste containers must be clearly and accurately labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.[5][6]

  • Keep waste containers securely sealed except when adding waste.[5][6]

  • Store waste containers in a designated, well-ventilated, and secondary containment area away from incompatible materials.

3. Disposal Arrangement:

  • Contact your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[5]

  • Provide the EH&S department with accurate information about the waste composition.

  • Never dispose of this compound down the drain or in the regular trash.[5]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

VUF10166_Disposal_Workflow cluster_waste_generation Waste Generation cluster_disposal_pathways Disposal Pathways cluster_final_disposal Final Disposal start This compound Waste Generated waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (Unused compound, contaminated consumables) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions containing this compound) waste_type->liquid_waste Liquid labware Contaminated Labware (Glassware, etc.) waste_type->labware Labware collect_solid Collect in Labeled Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled, Leak-Proof Solvent Waste Container liquid_waste->collect_liquid decontaminate Triple-Rinse with Appropriate Solvent labware->decontaminate store_waste Store in Designated Secondary Containment Area collect_solid->store_waste collect_liquid->store_waste collect_rinsate Collect Rinsate as Hazardous Liquid Waste decontaminate->collect_rinsate wash_labware Wash Decontaminated Labware decontaminate->wash_labware collect_rinsate->store_waste contact_ehs Contact EH&S for Pickup store_waste->contact_ehs

Caption: this compound Disposal Workflow.

By implementing these procedures, laboratories can ensure the safe and responsible disposal of this compound, thereby protecting personnel and the environment. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines for any additional requirements.

References

Essential Safety and Logistical Information for Handling VUF10166

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides essential guidance on the personal protective equipment (PPE), operational procedures, and disposal plans for VUF10166, a potent 5-HT3 receptor antagonist.

Chemical and Physical Properties

A summary of the key properties of this compound is provided in the table below.

PropertyValue
Chemical Name 2-chloro-3-(4-methyl-1-piperazinyl)-quinoxaline
CAS Number 155584-74-0
Molecular Formula C13H15ClN4
Molecular Weight 262.7 g/mol
Appearance Solid
Solubility DMF: 30 mg/ml, DMSO: 30 mg/ml, Ethanol: 10 mg/ml

Personal Protective Equipment (PPE)

When handling this compound, appropriate personal protective equipment must be worn to minimize exposure and ensure personal safety. The following PPE is recommended:

  • Eye Protection: Chemical safety glasses or goggles should be worn to protect against splashes.

  • Hand Protection: Chemical-resistant gloves, such as nitrile rubber, are required.

  • Skin and Body Protection: A laboratory coat should be worn. For procedures with a higher risk of exposure, additional protective clothing may be necessary.

Always work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or aerosols.

Operational Plan for Handling this compound

A systematic approach to handling this compound will minimize risks and ensure the integrity of the compound.

1. Preparation and Weighing:

  • Before handling, ensure the work area is clean and uncluttered.
  • Weigh the solid compound in a chemical fume hood to prevent inhalation of dust.
  • Use appropriate tools, such as spatulas, for transferring the solid.

2. Solution Preparation:

  • When preparing solutions, add the solvent to the weighed this compound slowly to avoid splashing.
  • Consult the solubility data to choose the appropriate solvent (e.g., DMSO, DMF, Ethanol)[1].
  • Cap the container tightly and vortex or sonicate if necessary to ensure complete dissolution.

3. Experimental Use:

  • Handle all solutions containing this compound with care, avoiding contact with skin and eyes.
  • Clearly label all containers with the compound name, concentration, and date.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation:

  • All solid waste contaminated with this compound (e.g., weighing paper, gloves, pipette tips) should be collected in a designated, labeled hazardous waste container.
  • Liquid waste containing this compound should be collected in a separate, labeled hazardous waste container. Do not pour down the drain.

2. Decontamination:

  • All glassware and equipment that have come into contact with this compound should be thoroughly rinsed with an appropriate solvent (e.g., ethanol) before washing. The rinsate should be collected as hazardous waste.

3. Waste Pickup:

  • Follow your institution's guidelines for the disposal of chemical waste. Contact your Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste containers.

Experimental Workflow

The following diagram illustrates the standard workflow for handling and disposing of this compound in a laboratory setting.

VUF10166_Workflow cluster_preparation Preparation cluster_handling Handling cluster_disposal Disposal prep_area Prepare Work Area weigh Weigh this compound (in fume hood) prep_area->weigh prep_solution Prepare Solution weigh->prep_solution experiment Perform Experiment prep_solution->experiment collect_solid Collect Solid Waste experiment->collect_solid collect_liquid Collect Liquid Waste experiment->collect_liquid decontaminate Decontaminate Glassware experiment->decontaminate ehs_pickup EHS Waste Pickup collect_solid->ehs_pickup collect_liquid->ehs_pickup decontaminate->ehs_pickup

This compound Handling and Disposal Workflow

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
VUF10166
Reactant of Route 2
Reactant of Route 2
VUF10166

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。